molecular formula C8H4F3NO B1317246 2-(Trifluoromethyl)benzo[d]oxazole CAS No. 2008-04-0

2-(Trifluoromethyl)benzo[d]oxazole

Cat. No.: B1317246
CAS No.: 2008-04-0
M. Wt: 187.12 g/mol
InChI Key: PXCLUIRANQLJTI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C8H4F3NO and its molecular weight is 187.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCLUIRANQLJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534166
Record name 2-(Trifluoromethyl)-1,3-benzoxazole
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URL https://comptox.epa.gov/dashboard/DTXSID30534166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008-04-0
Record name 2-(Trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(Trifluoromethyl)benzo[d]oxazole from 2-aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzo[d]oxazole from 2-Aminophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. The document details the predominant synthetic pathway commencing from 2-aminophenol and trifluoroacetic acid or its derivatives. It offers an in-depth analysis of the reaction mechanism, the rationale behind experimental choices, a detailed step-by-step laboratory protocol, and methods for product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the synthesis of this important fluorinated compound.

Introduction: The Significance of the 2-(Trifluoromethyl)benzoxazole Moiety

Benzoxazoles are a vital class of heterocyclic compounds, forming the core structure of numerous molecules with significant biological activities and material properties.[1][2] Their rigid, planar structure and electron-rich nature make them privileged scaffolds in drug discovery, with applications as anti-inflammatory, anti-cancer, and anti-microbial agents.[3][4]

The introduction of a trifluoromethyl (-CF₃) group at the 2-position of the benzoxazole ring dramatically influences the molecule's properties. The -CF₃ group is a powerful bioisostere for other chemical groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability.[5] These characteristics often lead to enhanced biological efficacy and a more favorable pharmacokinetic profile, making this compound a highly desirable building block in modern medicinal chemistry.

The most direct and widely adopted synthetic strategy for this compound involves the condensation of 2-aminophenol with a trifluoroacetylating agent, typically trifluoroacetic acid (TFA) or its more reactive anhydride.[6][7] This guide will focus on the mechanistic intricacies and practical execution of this cornerstone transformation.

The Core Synthetic Pathway: Mechanism and Rationale

The is fundamentally a two-stage process: an initial acylation followed by a cyclodehydration reaction. While this can often be performed in a single pot, understanding the discrete steps is crucial for optimization and troubleshooting.[6][8]

Mechanistic Breakdown

The reaction proceeds via the formation of an N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide intermediate.

  • Stage 1: N-Acylation (Amidation): The process begins with the nucleophilic attack of the amino group (-NH₂) of 2-aminophenol on the electrophilic carbonyl carbon of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride). This step is generally fast, especially when using a highly reactive acylating agent, and results in the formation of the stable amide intermediate.

  • Stage 2: Cyclodehydration: The subsequent ring closure is the critical, and often rate-limiting, step. It involves the intramolecular nucleophilic attack of the phenolic hydroxyl group (-OH) on the amide carbonyl carbon.[9] This is typically promoted by heat and/or an acid catalyst, which protonates the amide carbonyl, rendering it more electrophilic. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the aromatic benzoxazole ring.

Below is a diagram illustrating the reaction mechanism.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 2-Aminophenol inter N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide r1->inter N-Acylation (Fast) r2 Trifluoroacetic Anhydride (TFAA) r2->inter p1 This compound inter->p1 Cyclodehydration (Heat / Acid Catalyst)

Caption: High-level workflow for the synthesis.

A more detailed mechanistic representation is provided below.

G Synthesis Mechanism step1 Step 1: N-Acylation aminophenol 2-Aminophenol attacks Trifluoroacetic Anhydride amide_formation Formation of N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide intermediate aminophenol->amide_formation Nucleophilic Acyl Substitution step2 Step 2: Cyclodehydration protonation Amide carbonyl is protonated by acid catalyst cyclization Intramolecular attack by phenolic -OH group protonation->cyclization Activation tetrahedral Tetrahedral Intermediate Formation cyclization->tetrahedral dehydration Elimination of H₂O tetrahedral->dehydration product This compound dehydration->product Aromatization

Caption: The two-stage reaction mechanism.

Causality Behind Experimental Choices

The efficiency and yield of the synthesis are highly dependent on the chosen reagents and conditions.

  • Choice of Acylating Agent: While trifluoroacetic acid (TFA) can be used, its anhydride (TFAA) is often preferred. TFAA is a much stronger electrophile, leading to a faster and more complete initial N-acylation, often at lower temperatures. This minimizes potential side reactions, such as O-acylation of the starting material.

  • Catalyst and Dehydrating Agent: The cyclization step requires overcoming a significant activation energy barrier.

    • Polyphosphoric Acid (PPA): A classic and highly effective choice. PPA serves as a solvent, a strong acid catalyst, and a powerful dehydrating agent. Heating the amide intermediate in PPA at high temperatures (e.g., 140-180 °C) directly drives the reaction to completion.

    • Methanesulfonic Acid (MSA): An alternative strong acid catalyst that can promote cyclization, often requiring a co-solvent.[8]

    • Eaton's Reagent (P₂O₅ in MSA): An even more potent dehydrating medium for stubborn cyclizations.

    • Triphenylphosphine (PPh₃) based reagents: In some one-pot procedures, PPh₃ and a base can promote cyclization under milder conditions.[6]

  • Temperature and Reaction Time: The N-acylation can often be performed at room temperature or slightly below. The subsequent cyclodehydration, however, almost always requires significant thermal energy to drive the elimination of water and achieve aromatization. Reaction times can vary from a few hours to overnight, depending on the substrate and the potency of the catalytic system.

Detailed Experimental Protocol: A Validated Approach

This protocol describes a reliable, one-pot synthesis of this compound.

Safety Precaution: This procedure involves corrosive and hazardous materials (TFAA, PPA). All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials & Reagents:

  • 2-Aminophenol

  • Trifluoroacetic Anhydride (TFAA)

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminophenol (e.g., 5.0 g, 45.8 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir to dissolve the 2-aminophenol. Cool the solution to 0 °C using an ice-water bath.

  • N-Acylation: While stirring at 0 °C, slowly add trifluoroacetic anhydride (e.g., 7.1 mL, 50.4 mmol, 1.1 equivalents) dropwise via a syringe over 15 minutes. A precipitate of the intermediate amide may form. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator. This will yield the crude N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide intermediate.

  • Cyclodehydration: To the flask containing the crude intermediate, carefully add polyphosphoric acid (PPA, ~50 g). Note: This is a viscous liquid; it can be pre-heated slightly to facilitate transfer.

  • Heating: Equip the flask with a reflux condenser and heat the viscous mixture in an oil bath at 160 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature (it will become very thick). Carefully and slowly pour the mixture into a beaker containing ice water (~400 mL) with stirring. A precipitate of the crude product should form.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding solid sodium bicarbonate or a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid or oil can be purified by flash column chromatography on silica gel (e.g., using a 95:5 mixture of hexanes:ethyl acetate as the eluent) to afford the pure this compound.

Data Presentation and Characterization

Table 1: Comparison of Synthetic Conditions
MethodAcylating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
One-PotTrifluoroacetic AcidPPh₃ / Et₃NReflux4Good to Excellent[6]
Two-StepTrifluoroacetic AcidMethanesulfonic Acid1202-3Excellent[8]
One-PotTrifluoroacetic Acid(Not specified)(Not specified)(Not specified)Good to Excellent[6]
Table 2: Expected Spectroscopic Data

The final product should be characterized to confirm its identity and purity.

PropertyData
Molecular Formula C₈H₄F₃NO
Molecular Weight 187.12 g/mol [10]
Appearance Typically a white to off-white solid or a colorless oil.
¹H NMR (CDCl₃) δ ~7.4-7.8 ppm (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ ~111, 120, 125, 127, 142, 150 ppm (Ar-C), ~118 ppm (q, J ≈ 270 Hz, CF₃), ~155 ppm (q, J ≈ 40 Hz, C=N)
¹⁹F NMR (CDCl₃) δ ~ -68 ppm (s)
Mass Spec (EI) m/z 187 (M⁺)

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument calibration.

Conclusion

The via condensation with a trifluoroacetylating agent is a robust and efficient method. The key to a successful synthesis lies in driving the two-stage acylation and cyclodehydration process to completion. By selecting a reactive acylating agent like TFAA and employing a powerful dehydrating acid catalyst such as PPA at elevated temperatures, researchers can reliably access this valuable fluorinated heterocycle in high yields. The protocols and insights provided in this guide offer a solid foundation for laboratory synthesis and further exploration of this important molecular scaffold.

References

An In-depth Technical Guide to the Formation Mechanism of 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the chemical mechanisms underpinning the synthesis of 2-(Trifluoromethyl)benzo[d]oxazole, a privileged scaffold in modern drug discovery and materials science. Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, making it a cornerstone moiety in numerous pharmaceutical candidates. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the reaction dynamics, key intermediates, and catalytic systems involved in its formation.

The Principal Mechanistic Pathway: Condensation and Cyclodehydration

The most prevalent and direct method for synthesizing this compound involves the condensation of a 2-aminophenol with a trifluoroacetylating agent, followed by an intramolecular cyclodehydration reaction. This pathway is favored for its high atom economy and the general availability of the starting materials.

Core Reactants and Reagents
  • Nucleophile: 2-Aminophenol or its substituted derivatives. The reaction relies on the dual nucleophilicity of the amino (-NH₂) and hydroxyl (-OH) groups.

  • Electrophile (Trifluoroacetylating Agent):

    • Trifluoroacetic Acid (TFA): A common, though less reactive, source.[1][2]

    • Trifluoroacetic Anhydride (TFAA): A highly reactive and efficient agent due to the excellent leaving group capability of the trifluoroacetate anion.[3][4]

  • Promoters/Catalysts: Strong acids and dehydrating agents are often employed to drive the reaction to completion, particularly the final cyclization and dehydration step.

    • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful superacidic and dehydrating medium that facilitates cyclodehydration under relatively mild conditions.[5][6][7]

    • Triflic Anhydride (Tf₂O): A potent activator for carbonyl groups, promoting the necessary cascade of reactions.[8][9][10]

Step-by-Step Mechanistic Breakdown

The reaction proceeds through a well-defined, three-step sequence: N-acylation, intramolecular cyclization, and dehydration.

  • Step A: Nucleophilic Acyl Substitution (N-Acylation) The process initiates with the nucleophilic attack of the amino group of 2-aminophenol on the highly electrophilic carbonyl carbon of the trifluoroacetylating agent (e.g., TFAA). The amino group is significantly more nucleophilic than the phenolic hydroxyl group, ensuring selective acylation at the nitrogen atom. This step forms the critical intermediate, N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide.

  • Step B: Intramolecular Cyclization The newly formed amide intermediate undergoes an intramolecular nucleophilic attack. The phenolic hydroxyl group attacks the amide carbonyl carbon. This is the rate-determining ring-closing step, which is often facilitated by an acid catalyst that protonates the carbonyl oxygen, rendering the carbon even more electrophilic.

  • Step C: Dehydration The resulting tetrahedral intermediate is unstable and rapidly collapses. A molecule of water is eliminated to form the thermodynamically stable, aromatic benzoxazole ring system, yielding the final this compound product.

The overall mechanism is depicted below:

Figure 1: The primary condensation-cyclodehydration mechanism.

Alternative Mechanistic Pathway: The Trifluoroacetonitrile Route

An efficient alternative involves the reaction of 2-aminophenol with trifluoroacetonitrile (CF₃CN), which can be generated in situ. This method offers a different mechanistic route via an imidamide intermediate.[11][[“]]

Mechanistic Steps
  • Nucleophilic Addition: The amino group of the 2-aminophenol adds across the carbon-nitrogen triple bond of trifluoroacetonitrile.[11]

  • Imidamide Formation: This addition forms a trifluoroacetimidamide intermediate.

  • Intramolecular Cyclization & Elimination: The phenolic hydroxyl group then attacks the imine carbon, followed by the elimination of ammonia (or a related nitrogen species depending on the exact precursors) to furnish the benzoxazole ring.

This pathway is particularly effective and can proceed under mild conditions, offering good to excellent yields.[11][13]

Figure 2: The alternative trifluoroacetonitrile mechanism.

Experimental Protocol: Synthesis using Eaton's Reagent

This protocol provides a self-validating system for the synthesis of this compound, leveraging the efficacy of Eaton's Reagent as both the solvent and catalyst.

Materials and Equipment
  • 2-Aminophenol (1.0 eq)

  • Trifluoroacetic Acid (1.1 eq)

  • Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid, 1:10 w/w)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Ice bath, Saturated sodium bicarbonate solution, Ethyl acetate, Brine

  • Rotary evaporator, Silica gel for column chromatography

Step-by-Step Procedure
  • Reagent Preparation: In a clean, dry round-bottom flask, carefully prepare Eaton's Reagent by slowly adding phosphorus pentoxide to methanesulfonic acid under stirring in an ice bath. Caution: The reaction is highly exothermic.

  • Reactant Addition: To the prepared Eaton's Reagent, add 2-aminophenol (1.0 eq) and trifluoroacetic acid (1.1 eq) at room temperature.

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The high reactivity and dehydrating power of Eaton's reagent typically ensure a clean and efficient conversion.[5]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Workflow A Prepare Eaton's Reagent (P₂O₅ in MeSO₃H) B Add 2-Aminophenol and TFA A->B C Heat Reaction Mixture (80-100 °C, 2-4h) B->C D Quench on Ice & Neutralize (Sat. NaHCO₃) C->D E Extract with Ethyl Acetate D->E F Wash, Dry, and Concentrate E->F G Purify via Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Figure 3: Experimental workflow for the synthesis.

Data Summary: Comparison of Synthetic Methods

The choice of synthetic route can significantly impact yield and reaction conditions. The following table summarizes typical outcomes for the primary methods discussed.

MethodTrifluoroacetylating AgentCatalyst / PromoterTypical Temp. (°C)Typical Yield (%)Reference(s)
Condensation/Cyclodehydration Trifluoroacetic Acid (TFA)Eaton's Reagent80 - 10085 - 95[5][6]
Condensation/Cyclodehydration Trifluoroacetic Anhydride (TFAA)None (Neat or Solvent)50 - Reflux90 - 98[3]
Condensation/Cyclodehydration Tertiary Amide / Tf₂O2-FluoropyridineRoom Temp - 9070 - 95[8][9][14]
Trifluoroacetonitrile Addition in situ CF₃CNVariousRoom Temp - 6080 - 99[11][[“]][13]

Conclusion

The formation of this compound is a robust and well-understood process in synthetic organic chemistry. The primary mechanism, a condensation-cyclodehydration cascade between 2-aminophenol and a trifluoroacetylating agent, remains the most widely utilized approach. The efficiency of this transformation is greatly enhanced by potent dehydrating acid catalysts like Eaton's Reagent, which promote the critical ring-closing step. Alternative pathways, such as the one involving trifluoroacetonitrile, provide valuable options that can offer milder conditions and excellent yields. A thorough understanding of these mechanistic principles enables researchers to select and optimize synthetic strategies for the efficient production of this vital heterocyclic scaffold, thereby accelerating the development of new therapeutics and advanced materials.

References

A Technical Guide to 2-(Trifluoromethyl)benzo[d]oxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(Trifluoromethyl)benzo[d]oxazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core chemical and physical properties, established synthetic methodologies, and its burgeoning applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who seek a comprehensive understanding of this versatile molecule.

Introduction: The Strategic Value of the Benzoxazole Scaffold and Trifluoromethyl Moiety

The benzoxazole core, a fusion of a benzene and an oxazole ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] The benzoxazole moiety is a bioisostere of natural purine bases, which may facilitate its interaction with various biopolymers.[1]

The strategic incorporation of a trifluoromethyl (-CF3) group at the 2-position of the benzoxazole ring confers unique and highly desirable properties. The -CF3 group is a powerful modulator of a molecule's physicochemical characteristics. It significantly enhances lipophilicity, which can improve a drug's ability to traverse cellular membranes and reach its intended target.[3] Furthermore, the strong carbon-fluorine bond increases metabolic stability by shielding adjacent positions from enzymatic degradation, often extending the in-vivo half-life of a drug candidate.[3] The combination of the versatile benzoxazole scaffold with the advantageous properties of the trifluoromethyl group makes this compound a valuable building block in modern synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

CAS Number: 2008-04-0[4]

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₄F₃NO[4]
Molecular Weight 187.119 g/mol [4]
Boiling Point 147.7 ± 40.0 °C at 760 mmHg[4]
Density 1.4 ± 0.1 g/cm³[4]
Flash Point 43.1 ± 27.3 °C[4]
LogP 2.84[4]
Index of Refraction 1.505[4]
Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzo-fused ring. The chemical shifts and coupling patterns of these protons provide information about their substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the benzoxazole core and the trifluoromethyl group. The carbon of the -CF3 group will typically appear as a quartet due to coupling with the three fluorine atoms.

    • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group. A single resonance is expected for the -CF3 group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C=N stretching of the oxazole ring, C-O-C stretching, and C-F stretching of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations will also be present.[5][6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.[7]

Synthesis Methodologies

The synthesis of 2-(trifluoromethyl)benzo[d]oxazoles can be efficiently achieved through one-pot condensation reactions. A prevalent and effective method involves the reaction of 2-aminophenols with trifluoroacetic acid or a trifluoroacetic acid derivative.[8]

A notable synthetic route is the condensation of 2-aminophenols with in situ generated trifluoroacetonitrile (CF₃CN).[8][9] This method offers good to excellent yields and proceeds through a proposed mechanism involving the nucleophilic addition of the amino group to trifluoroacetonitrile, forming an imidamide intermediate, which then undergoes intramolecular cyclization.[9]

Below is a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2-Aminophenol 2-Aminophenol Condensation One-Pot Condensation (with dehydrating agent/catalyst) 2-Aminophenol->Condensation Trifluoroacetic Acid Derivative Trifluoroacetic Acid Derivative (e.g., TFA, CF3CN precursor) Trifluoroacetic Acid Derivative->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product This compound Cyclization->Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: One-Pot Synthesis from 2-Aminophenol and Trifluoroacetic Acid

This is a representative protocol based on established methods for benzoxazole synthesis.[8] Optimization may be required for specific substrates and scales.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and a suitable solvent (e.g., toluene or xylene).

  • Reagent Addition: Add trifluoroacetic acid (1.1 - 1.5 eq) and a dehydrating agent or catalyst (e.g., polyphosphoric acid or Eaton's reagent).

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Development and Materials Science

The unique properties of this compound make it a valuable scaffold in various research areas.

Medicinal Chemistry and Drug Discovery

The benzoxazole nucleus is a key pharmacophore in numerous biologically active compounds. The introduction of a trifluoromethyl group can further enhance their therapeutic potential.

  • Anticancer Agents: Derivatives of benzoxazole have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[1][10] The inhibition of VEGFR-2 signaling can halt tumor growth and metastasis.[10]

  • Immunotherapy: Recent studies have identified benzo[d]oxazole derivatives as novel dual small-molecule inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways.[11] This dual inhibition offers a promising strategy to overcome the limitations of current anti-PD-1/PD-L1 monotherapies.[11]

  • Other Therapeutic Areas: The benzoxazole scaffold is present in compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.[2]

G cluster_properties Enhanced Properties cluster_applications Therapeutic Applications Benzoxazole_Core This compound Scaffold Lipophilicity Increased Lipophilicity Benzoxazole_Core->Lipophilicity Stability Metabolic Stability Benzoxazole_Core->Stability Anticancer Anticancer (e.g., VEGFR-2 Inhibition) Lipophilicity->Anticancer Immunotherapy Immunotherapy (e.g., PD-1/VISTA Inhibition) Lipophilicity->Immunotherapy Other Antimicrobial, Anti-inflammatory Lipophilicity->Other Stability->Anticancer Stability->Immunotherapy Stability->Other

Caption: Relationship between properties and applications of the scaffold.

Materials Science

Benzoxazole-containing polymers are known for their high thermal stability and excellent mechanical properties. The incorporation of trifluoromethyl groups can further enhance these properties, making them suitable for applications in high-performance materials and organic electronics.[2]

Safety and Handling

Potential Hazards:

  • Causes skin irritation (H315).[12]

  • Causes serious eye irritation (H319).[12]

  • May cause respiratory irritation (H335).[12]

Recommended Precautions:

  • Use only in a well-ventilated area.[12][13]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat.[12][13]

  • Avoid breathing dust, mist, or spray.[12][13]

  • Wash skin thoroughly after handling.[12]

Always consult the most up-to-date safety information from the supplier before handling this chemical.

Conclusion

This compound is a strategically important heterocyclic compound with a compelling profile for applications in drug discovery and materials science. Its synthesis is accessible through established one-pot methodologies. The trifluoromethyl group imparts enhanced lipophilicity and metabolic stability, making it an attractive building block for the development of novel therapeutics, particularly in the areas of oncology and immunotherapy. As research into fluorinated organic molecules continues to expand, the utility of this compound is poised to grow, offering new opportunities for innovation.

References

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 2-(Trifluoromethyl)benzo[d]oxazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and metabolic stability, making a thorough spectroscopic analysis critical for researchers in drug development and related fields. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and a self-validating framework for analysis.

Introduction: The Significance of this compound

The benzoxazole moiety is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] The introduction of a trifluoromethyl (CF₃) group at the 2-position significantly alters the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Accurate and comprehensive spectroscopic characterization is therefore paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent biological or material science studies.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. For this compound, this technique is crucial for confirming the substitution pattern on the benzo-fused ring.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85 - 7.75m2HH-4, H-7
7.45 - 7.35m2HH-5, H-6

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Rationale: ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom, providing valuable information about hybridization and the presence of electron-withdrawing groups like the CF₃ group.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Quartet (JC-F in Hz)Assignment
152.0C-2
150.5C-7a
141.0C-3a
127.0C-5
125.5C-6
120.0 (q, J ≈ 272)Yes-CF₃
119.5C-4
110.5C-7

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ solvent peak (77.16 ppm).

¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is a highly sensitive technique that is essential for confirming the presence and electronic environment of the trifluoromethyl group. The chemical shift of the CF₃ group is a key diagnostic feature.

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz):

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -68.0s-CF₃

Experimental Protocol:

  • Sample Preparation: The same sample can be used.

  • Instrumentation: A spectrometer equipped with a fluorine probe is required.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard, such as CFCl₃ (δ = 0 ppm), is typically used.

  • Data Processing: Process the data to obtain the final spectrum.

Integrated NMR Analysis Workflow:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample ~5-10 mg of Compound in CDCl3 H1_NMR 1H NMR (400 MHz) Sample->H1_NMR C13_NMR 13C NMR (100 MHz) Sample->C13_NMR F19_NMR 19F NMR (376 MHz) Sample->F19_NMR Structure Structural Confirmation of This compound H1_NMR->Structure Proton Environment C13_NMR->Structure Carbon Skeleton & CF3 Coupling F19_NMR->Structure CF3 Presence

Caption: Integrated workflow for NMR analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrations include C=N, C-O, and C-F stretching.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~ 1630MediumC=N stretch (oxazole ring)
~ 1250StrongC-O-C stretch (oxazole ring)
1300 - 1100Very StrongC-F stretches (CF₃ group)
~ 3050WeakAromatic C-H stretch

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Identity
187[M]⁺ (Molecular Ion)
168[M - F]⁺
159[M - CO]⁺ or [M - N]⁺
118[M - CF₃]⁺

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.

Mass Spectrometry Fragmentation Logic:

MS_Fragmentation M [M]+ (m/z 187) M_minus_F [M - F]+ (m/z 168) M->M_minus_F - F M_minus_CO [M - CO]+ (m/z 159) M->M_minus_CO - CO M_minus_CF3 [M - CF3]+ (m/z 118) M->M_minus_CF3 - CF3

Caption: Key fragmentation pathways in EI-MS.

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The benzoxazole system exhibits characteristic absorption bands in the UV region.

Predicted UV-Vis Data (Ethanol):

λmax (nm)Molar Absorptivity (ε)
~ 280~ 10,000
~ 240~ 15,000

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile, of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the UV-Vis spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together, they allow for the unambiguous confirmation of the compound's identity and purity. This multi-technique approach is indispensable for researchers in drug discovery and materials science who rely on the integrity of their chemical entities.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Trifluoromethyl)benzo[d]oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which combines a benzoxazole core with a trifluoromethyl group, imparts unique physicochemical properties that are valuable in the design of novel bioactive molecules and functional materials. The benzoxazole moiety is a recognized "privileged structure" in drug discovery, appearing in a wide range of pharmacologically active agents.[1] The incorporation of a trifluoromethyl (CF₃) group can enhance metabolic stability, binding affinity, and lipophilicity, making it a key functional group in modern drug design.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous structural elucidation of such fluorinated organic molecules.[3] The analysis of ¹H and ¹³C NMR spectra provides detailed information about the molecular framework, the electronic environment of each atom, and the through-bond connectivity. For fluorinated compounds, the presence of the ¹⁹F nucleus introduces additional complexity and a wealth of information through heteronuclear coupling interactions.[4]

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for accurate spectral assignment. The IUPAC numbering for the this compound core is presented below. This numbering will be used throughout this guide for all spectral assignments.

Caption: Molecular structure and IUPAC numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be defined by the signals from the four protons on the benzene ring. The chemical shifts and multiplicities of these protons are influenced by the anisotropic effects of the aromatic system and the electronic effects of the fused oxazole ring and the powerful electron-withdrawing trifluoromethyl group.

Aromatic Region (δ 7.0 - 8.0 ppm): The aromatic protons of the benzoxazole core typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[3] The protons H-4, H-5, H-6, and H-7 will form a complex spin system.

  • H-4 and H-7: These protons are adjacent to the heteroatoms of the oxazole ring. H-7 is ortho to the oxygen atom, and H-4 is ortho to the nitrogen atom. These differing electronic environments will cause them to have distinct chemical shifts. They are expected to appear as multiplets, likely resembling doublets or doublet of doublets, due to ortho-coupling with H-5 and H-6, respectively (³JHH ≈ 7-9 Hz), and smaller meta-couplings.[3]

  • H-5 and H-6: These protons are further from the heterocyclic part of the molecule and will be influenced by their neighbors. They are expected to appear as multiplets, likely resembling triplets or doublet of doublets, due to ortho-coupling with their respective neighbors.

Influence of the CF₃ Group: The strongly electron-withdrawing CF₃ group at the C-2 position will deshield the entire benzoxazole system. This effect is transmitted through the π-system, causing all aromatic protons to shift further downfield than in unsubstituted benzoxazole. Furthermore, long-range coupling between the fluorine atoms and the aromatic protons (⁴JHF and ⁵JHF) is expected. These couplings are typically small (in the range of 0.5-2 Hz) but will lead to a further splitting of the proton signals, likely resulting in more complex multiplets or finely split quartets for the proton signals.[1]

Predicted ¹H NMR Data Summary
Atom Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity Predicted Coupling Constants (J) in Hz
H-47.80 - 7.95m³J(H4,H5) ≈ 7-9; ⁴J(H4,H6) ≈ 1-2; ⁵J(H4,F) ≈ 0.5-1.5
H-57.40 - 7.55m³J(H5,H4) ≈ 7-9; ³J(H5,H6) ≈ 7-8; ⁴J(H5,H7) ≈ 1-2
H-67.45 - 7.60m³J(H6,H5) ≈ 7-8; ³J(H6,H7) ≈ 7-9; ⁴J(H6,H4) ≈ 1-2
H-77.65 - 7.80m³J(H7,H6) ≈ 7-9; ⁴J(H7,H5) ≈ 1-2; ⁵J(H7,F) ≈ 0.5-1.5

Note: The chemical shifts are predicted for a standard non-polar deuterated solvent like CDCl₃ and are relative to TMS (δ 0.00 ppm). Actual values can vary depending on the solvent and concentration.[5][6]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with the heteroatoms and the trifluoromethyl group exerting significant influence.

Heterocyclic and Aromatic Carbons (δ 110 - 160 ppm): The carbons of the benzoxazole core resonate over a wide range.[7]

  • C-2: This carbon is directly attached to the highly electronegative trifluoromethyl group, a nitrogen atom, and an oxygen atom. It is expected to be significantly deshielded and will appear far downfield. Crucially, the signal for C-2 will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This coupling is typically large, in the range of 270-290 Hz.[1]

  • C-3a and C-7a: These are the bridgehead quaternary carbons. They are deshielded due to their attachment to the heteroatoms and their involvement in the fused ring system. Their signals will likely be of lower intensity compared to the protonated carbons.

  • C-4, C-5, C-6, C-7: These protonated aromatic carbons will appear in the typical aromatic region. Their precise chemical shifts will be influenced by the overall electron density of the ring.

  • CF₃ Carbon: The carbon of the trifluoromethyl group itself will also be visible in the spectrum, appearing as a quartet due to the large ¹JCF coupling. Its chemical shift is typically around 115-125 ppm.[1]

¹⁹F Coupling to Ring Carbons: In addition to the one-bond coupling to C-2, the fluorine atoms will also couple to the other carbons of the ring over multiple bonds. This will result in the signals for C-3a, C-4, C-7, and C-7a appearing as quartets with smaller coupling constants (²JCF, ³JCF, ⁴JCF).[1]

Predicted ¹³C NMR Data Summary
Atom Predicted Chemical Shift (δ) Range (ppm) Predicted ¹⁹F Coupling (JCF) and Multiplicity
C-2155 - 165¹JCF ≈ 270-290 Hz (q)
C-3a140 - 145²JCF ≈ 30-40 Hz (q)
C-4120 - 125³JCF ≈ 3-5 Hz (q)
C-5125 - 130⁴JCF ≈ 1-2 Hz (q)
C-6126 - 132⁵JCF < 1 Hz
C-7110 - 115⁴JCF ≈ 1-2 Hz (q)
C-7a148 - 153³JCF ≈ 3-5 Hz (q)
CF₃115 - 125¹JCF ≈ 270-290 Hz (q)

Note: Chemical shifts are predicted for CDCl₃ relative to TMS (δ 0.00 ppm). Quaternary carbons (C-2, C-3a, C-7a) will typically exhibit lower signal intensity.

Advanced NMR Techniques for Structural Verification

While 1D ¹H and ¹³C NMR spectra provide foundational information, a definitive and unambiguous assignment of all signals for this compound would necessitate the use of 2D NMR techniques.[8][9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between the aromatic protons, confirming the connectivity between H-4/H-5, H-5/H-6, and H-6/H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for C-4, C-5, C-6, and C-7 based on the assignments of their corresponding protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for assigning the quaternary carbons (C-2, C-3a, and C-7a) by observing their correlations with the aromatic protons. For instance, H-4 would show a correlation to C-3a and C-5.

Caption: Key predicted COSY and HMBC correlations for this compound.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following is a standardized protocol for the analysis of a small organic molecule like this compound.

1. Sample Preparation:

  • Determine Sample Quantity: For ¹H NMR, accurately weigh 1-5 mg of the purified compound. For ¹³C NMR, a higher concentration is preferable due to the lower natural abundance of ¹³C; use 10-30 mg of the sample.[10]

  • Select Deuterated Solvent: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other options include acetone-d₆, DMSO-d₆, or benzene-d₆, depending on solubility and the need to resolve overlapping signals.[11]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[10]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, filter the solution through a small plug of glass wool into a high-quality 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[12]

  • Capping and Cleaning: Cap the NMR tube securely. Thoroughly wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Data should be acquired on a modern NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher for optimal resolution.

  • Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift during the experiment.[10]

  • Shimming: The magnetic field homogeneity is optimized through a process called "shimming." This can be done manually or automatically to achieve sharp, symmetrical peaks.[10]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR to achieve a good signal-to-noise ratio, depending on the sample concentration.

3. Data Processing:

  • The raw data (Free Induction Decay, or FID) is processed using appropriate software (e.g., TopSpin, Mnova, VNMRJ).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (typically TMS at 0.00 ppm) or the residual solvent peak.[7]

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral data of this compound. By applying fundamental principles of chemical shifts, coupling constants, and substituent effects, we have established the expected spectral features for this important fluorinated heterocycle. The analysis highlights the characteristic downfield shifts in the aromatic region, the complex splitting patterns arising from both H-H and long-range H-F couplings, and the distinctive quartet signals in the ¹³C NMR spectrum caused by C-F coupling. The outlined experimental protocol and discussion of 2D NMR techniques offer a practical guide for researchers to acquire and definitively assign the NMR spectra of this compound, ensuring its unambiguous structural characterization for applications in drug discovery and materials science.

References

physical and chemical properties of 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Trifluoromethyl)benzo[d]oxazole: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and applications. The molecule's unique structure, which combines the privileged benzoxazole core with a trifluoromethyl group, imparts a range of desirable characteristics. The benzoxazole moiety is a bioisostere of natural nucleic acid bases, enabling it to interact with a wide array of biological targets, while the trifluoromethyl (CF₃) group is known to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1] This strategic combination makes this compound a valuable building block for the development of novel therapeutics and advanced materials.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a benzene ring fused to an oxazole ring, with a trifluoromethyl group attached at the 2-position of the oxazole moiety. This arrangement dictates its physical and chemical behavior.

Caption: Molecular structure of this compound.

The physicochemical properties of this compound are summarized in the table below. The high electronegativity of the trifluoromethyl group significantly influences the molecule's electron distribution, polarity, and intermolecular interactions.

PropertyValueSource
Molecular Formula C₈H₄F₃NO[2]
Molecular Weight 187.12 g/mol [2]
Density 1.4 ± 0.1 g/cm³[2]
Boiling Point 147.7 ± 40.0 °C at 760 mmHg[2]
Flash Point 43.1 ± 27.3 °C[2]
LogP 2.84[2]
Vapor Pressure 5.5 ± 0.3 mmHg at 25°C[2]
Refractive Index 1.505[2]
Appearance Liquid[3]

Stability and Storage: For long-term integrity, this compound should be stored in original, tightly sealed containers in a cool, dry, and well-ventilated area, protected from environmental extremes.[4]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the benzo portion of the molecule. These protons will likely appear in the downfield region, typically between 7.3 and 7.8 ppm, with complex splitting patterns due to spin-spin coupling.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. The carbon of the C=N bond in the oxazole ring is typically found in the 160-165 ppm range.[1] The trifluoromethyl carbon itself will appear as a quartet due to C-F coupling, and the carbon atom to which it is attached (C2) will also be influenced by this coupling. Aromatic carbons will resonate at their characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key signals include C=N stretching vibrations for the oxazole ring, C-O stretching, strong C-F stretching bands from the trifluoromethyl group, and aromatic C-H stretching and bending vibrations.[5][6]

  • Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z of approximately 187.02.[2] Common fragmentation patterns may involve the loss of the trifluoromethyl group or cleavage of the oxazole ring.[1]

Chemical Properties and Reactivity

The reactivity of this compound is largely governed by the interplay between the electron-rich benzoxazole system and the strongly electron-withdrawing trifluoromethyl group.

A This compound B Trifluoromethyl Group (CF₃) - Strong electron-withdrawing effect - Increases electrophilicity of C2 A->B influences C Benzoxazole Ring - Aromatic system - Susceptible to electrophilic substitution A->C contains D Potential Reactions B->D C->D E Nucleophilic Attack at C2 (Challenging due to CF₃) D->E F Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) D->F G Ring Opening Reactions (Under harsh conditions) D->G

Caption: Reactivity profile of this compound.

The CF₃ group significantly decreases the electron density of the heterocyclic ring, making the C2 carbon less susceptible to nucleophilic attack compared to other 2-substituted benzoxazoles. However, this electron deficiency can activate the aromatic ring towards certain substitution reactions. The compound can participate in various chemical transformations, serving as a versatile intermediate. For instance, related 2-chlorobenzoxazoles undergo substitution reactions with nucleophiles like amines and thiols.[7]

Synthesis and Experimental Protocols

Several synthetic routes to 2-(trifluoromethyl)benzoxazoles have been developed. A common and efficient method involves the one-pot condensation of a 2-aminophenol with trifluoroacetic acid or an in situ generated trifluoroacetonitrile.[1][8][9]

A Start: 2-Aminophenol + Trifluoroacetic Acid B Step 1: Add Dehydrating Agent (e.g., Polyphosphoric Acid) A->B Combine C Step 2: Heat Reaction Mixture (Promotes cyclization) B->C Proceed D Step 3: Reaction Quenching & Work-up C->D Cool E Step 4: Purification (e.g., Column Chromatography) D->E Extract F End Product: This compound E->F Isolate

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a representative example based on established methodologies for synthesizing 2-substituted benzoxazoles.[1][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq) and a suitable solvent such as toluene or xylene.

  • Reagent Addition: Add trifluoroacetic acid (1.1-1.5 eq) to the mixture. Subsequently, add a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to facilitate the cyclization.

  • Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker of ice-water or a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a highly valuable scaffold in several areas of chemical science.

  • Medicinal Chemistry: The benzoxazole core is considered a "privileged structure" capable of binding to multiple biological targets.[1] Derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidepressant effects.[10][11] The incorporation of the CF₃ group often enhances these activities. For example, benzoxazole derivatives have been investigated as inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy and as modulators of various receptors.[12]

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs found in this compound are relevant to the development of new herbicides and pesticides.

  • Materials Science: The thermal stability and specific electronic properties conferred by the fluorinated benzoxazole structure make it a candidate for the synthesis of advanced materials, such as polymers with high thermal resistance or specialized optical properties.[7]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, general precautions for related compounds apply.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[4]

  • Fire Safety: The compound is combustible.[4] Use appropriate fire extinguishers suitable for chemical fires.

Conclusion

This compound is a versatile and powerful building block for chemists and pharmacologists. Its physical properties, driven by the trifluoromethyl group, offer advantages in lipophilicity and stability, while the benzoxazole core provides a proven scaffold for biological activity. A firm understanding of its synthesis, reactivity, and spectroscopic characteristics enables researchers to effectively utilize this compound in the design and creation of novel molecules with significant potential in medicine and materials science.

References

The Advent and Evolution of Trifluoromethylated Benzoxazoles: A Synthetic and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The benzoxazole core is a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets to elicit a wide range of pharmacological responses.[1] Its fusion with the trifluoromethyl (CF₃) group—a moiety celebrated for its profound ability to enhance key drug-like properties—has created a class of compounds with significant therapeutic potential. The introduction of a trifluoromethyl group can dramatically improve a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] This guide provides a comprehensive overview of the discovery and historical development of trifluoromethylated benzoxazoles, detailing the evolution of synthetic strategies from classical condensation reactions to modern catalytic methodologies. It offers mechanistic insights, detailed experimental protocols, and a discussion of their burgeoning applications, providing a vital resource for researchers in synthetic and medicinal chemistry.

The Strategic Imperative for Fluorination in Drug Design

The incorporation of fluorine and fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1] Among these, the trifluoromethyl group stands preeminent. Its unique electronic properties and steric profile confer significant advantages that can transform a promising compound into a viable drug candidate.[2][5]

Physicochemical Impact of the Trifluoromethyl Group

The CF₃ group is a powerful modulator of molecular properties:

  • Enhanced Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a drug's ability to permeate cell membranes, thereby enhancing absorption and distribution.[4]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation by enzymatic breakdown.[4] This often leads to a longer drug half-life and can reduce dosing frequency.[4]

  • Increased Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic landscape of the parent molecule.[1][2][4] This can enhance electrostatic and hydrogen bonding interactions with biological targets, leading to increased potency.[2]

  • Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups like chlorine or methyl, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions or protect a reactive site from metabolic oxidation.[6]

The following diagram illustrates the causal relationship between the CF₃ group's properties and its impact on drug development.

CF3_Properties CF₃ Physicochemical Properties Lipophilicity High Lipophilicity CF3_Properties->Lipophilicity Stability Metabolic Stability (Strong C-F Bonds) CF3_Properties->Stability EWG Strong Electron- Withdrawing Nature CF3_Properties->EWG Permeability Enhanced Membrane Permeability & Absorption Lipophilicity->Permeability HalfLife Longer Half-Life in vivo Stability->HalfLife Binding Increased Binding Affinity & Potency EWG->Binding Drug_Properties Improved Drug-like Properties Bioavailability Improved Oral Bioavailability Drug_Properties->Bioavailability Permeability->Drug_Properties HalfLife->Drug_Properties Binding->Drug_Properties

Caption: Impact of CF₃ Group Properties on Drug Development.

The Benzoxazole Scaffold: A Privileged Heterocycle

Heterocyclic compounds are foundational to medicinal chemistry, with over 90% of new drugs containing such moieties.[1] Within this vast chemical space, the benzoxazole core—a fusion of a benzene and an oxazole ring—is recognized as a privileged structure.[1] Its structural similarity to naturally occurring nucleic acid bases may facilitate interactions with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7]

cluster_key Key benzoxazole caption The Benzoxazole Core Structure Atom Key N = Nitrogen (Blue) O = Oxygen (Red) C = Carbon (Black) H = Hydrogen (Grey)

Caption: The Benzoxazole Core Structure.

Evolution of Synthetic Methodologies

The synthesis of trifluoromethylated benzoxazoles has evolved significantly, moving from classical, often harsh, condensation methods to more sophisticated and efficient catalytic strategies.

Classical Approach: Condensation with Trifluoromethylated Building Blocks

The most established and versatile route to benzoxazoles involves the condensation of 2-aminophenols with carbonyl-containing compounds.[1] To synthesize trifluoromethylated analogues, this strategy employs building blocks that already incorporate the CF₃ group. A prime example is the Phillips condensation, which traditionally uses trifluoroacetic acid to react with a 2-aminophenol, often under harsh acidic and high-temperature conditions, to form the 2-trifluoromethyl-benzoxazole ring.[8]

Workflow: Classical Condensation for 2-Trifluoromethyl-Benzoxazole Synthesis

Start Start: Select Reagents Reagent1 Substituted 2-Aminophenol Start->Reagent1 Reagent2 Trifluoroacetic Acid (TFA) or derivative (e.g., anhydride) Start->Reagent2 Process Reaction Step: Condensation & Cyclization Reagent1->Process Reagent2->Process Conditions Conditions: - Strong Acid (e.g., PPA) - High Temperature Process->Conditions Purify Workup & Purification Process->Purify Product Product: 2-Trifluoromethyl-Benzoxazole Purify->Product End End Product->End

Caption: General workflow for classical benzoxazole synthesis.

A more recent and efficient variation involves the condensation of diamines or aminophenols with in situ generated trifluoroacetonitrile (CF₃CN), which proceeds in good to excellent yields and demonstrates broad functional group tolerance.[8][9][[“]]

Detailed Protocol: Synthesis of 2-Trifluoromethyl Benzoxazoles via CF₃CN Condensation [8][9]

  • Reagent Preparation: To a solution of a substituted o-aminophenol (1.0 mmol) in a suitable solvent (e.g., DCE), add trifluoroacetamide (1.5 mmol) and phosphorus oxychloride (1.5 mmol).

  • Reaction Execution: Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring progress by TLC. The trifluoroacetamide and phosphorus oxychloride react to generate trifluoroacetonitrile in situ.

  • Mechanism: The reaction proceeds via the nucleophilic addition of the amino group to the in situ generated trifluoroacetonitrile, forming an imidamide intermediate. This is followed by intramolecular cyclization to yield the final benzoxazole product.[8][9]

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethyl benzoxazole.

Modern Catalytic and Cascade Methodologies

The limitations of classical methods, such as harsh conditions and limited substrate scope, have driven the development of modern synthetic strategies.[11] These often rely on transition-metal catalysis to achieve higher efficiency and milder reaction conditions.

Copper-Catalyzed Trifluoromethylation/Cyclization: A significant advancement is the copper-catalyzed oxidative difunctionalization of alkenes.[12][13] This method constructs trifluoromethylated benzoxazines through a tandem C-O and C-CF₃ bond formation process using Umemoto's reagent as the CF₃ source.[12][13] While this example forms a benzoxazine, the underlying principle of a metal-catalyzed cascade reaction is directly applicable to the synthesis of related trifluoromethylated heterocycles.

Transition-Metal-Catalyzed Decarboxylative Cyclization: Efficient synthesis of tetra-substituted trifluoromethyl-3,1-benzoxazines has been achieved via a palladium-catalyzed decarboxylative intramolecular cyclization.[14] This protocol generates an amide oxygen nucleophile through decarboxylation, which then undergoes a selective internal attack on a Pd-coordinated zwitterion to afford the medicinally attractive heterocyclic product.[14]

Optimization of a Pd-Catalyzed Decarboxylative Cyclization [14]

EntryCatalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)
1Pd(PPh₃)₄ (5)-CH₂Cl₂199
2Pd(PPh₃)₄ (5)PCy₃ (10)CH₂Cl₂20trace
3Pd₂(dba)₃ (2.5)DPEPhos (10)CH₂Cl₂1298
4Pd₂(dba)₃ (2.5)dppe (10)CH₂Cl₂1299

Data synthesized from the optimization table for the reaction of 4-vinyl 4-trifluoromethyl benzoxazinone.[14] This table clearly demonstrates the critical role of the catalyst and ligand system, with Pd(PPh₃)₄ providing the fastest conversion.[14]

Visible-Light-Promoted Cascade Reactions: An innovative and green approach involves the use of visible light to induce a radical cascade trifluoromethylation/cyclization of inactivated alkenes.[15] This method uses CF₃Br, an inexpensive and abundant chemical, to produce CF₃-containing polycyclic aza-heterocycles under mild conditions, showcasing high step-economy and broad functional group compatibility.[15]

Applications in Medicinal Chemistry

The unique properties imparted by the CF₃ group have made trifluoromethylated benzoxazoles highly valuable scaffolds in drug discovery. They have been investigated for a wide range of therapeutic applications.

  • Anticancer Agents: Many benzoxazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1] For instance, 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives have been designed and synthesized as inhibitors of human glutathione S-transferase P1-1 (hGST P1-1), an enzyme often overexpressed in tumors and implicated in chemotherapy resistance.[16] Molecular docking studies revealed that the CF₃-containing compound bound to the enzyme with higher affinity than its nitro-analogue, correlating with its superior inhibitory activity.[16]

  • Antimicrobial and Antifungal Agents: The benzoxazole scaffold is a fertile ground for discovering new antibacterial and antifungal agents.[1] The 5-(Trifluoromethyl)benzoxazole intermediate is particularly useful in synthesizing bioactive molecules for this purpose.[17]

  • Anti-inflammatory Activity: Benzoxazole derivatives have been evaluated as inhibitors of pro-inflammatory cytokines like IL-6 and TNF-α.[1]

Conclusion and Future Outlook

The journey of trifluoromethylated benzoxazoles from laboratory curiosities to high-value assets in drug discovery is a testament to the power of strategic molecular design. The historical reliance on classical condensation methods has given way to a new era of elegant, efficient, and environmentally benign synthetic strategies, including transition-metal catalysis and photoredox chemistry. These modern methods provide access to a vast and diverse chemical space of novel benzoxazole derivatives.

As our understanding of disease biology deepens, the ability to fine-tune molecular properties with surgical precision becomes ever more critical. The trifluoromethylated benzoxazole scaffold, with its proven biological activity and amenability to synthetic modification, is poised to remain a central player in the development of next-generation therapeutics. Future research will likely focus on developing asymmetric syntheses to control stereochemistry, exploring novel trifluoromethylation reagents, and applying these powerful scaffolds to an even broader range of biological targets.

References

A Technical Guide to the Solubility of 2-(Trifluoromethyl)benzo[d]oxazole in Organic Solvents for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Trifluoromethyl)benzo[d]oxazole

The benzoxazole scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its unique combination of aromaticity, rigidity, and hydrogen bonding capability makes it a cornerstone in medicinal chemistry.[4] When substituted with a trifluoromethyl (CF₃) group, the resulting molecule, this compound, gains enhanced metabolic stability, lipophilicity, and binding affinity for various biological targets. This modification is a well-established strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.[5]

Applications for derivatives of this core are extensive, ranging from anticancer and anti-inflammatory agents to advanced materials science.[1][6] For researchers in drug development and process chemistry, a thorough understanding of the solubility of this compound is not merely academic; it is a critical parameter that dictates its utility. Solubility influences everything from reaction kinetics and purification strategies to formulation development and bioavailability. This guide provides a deep dive into the predicted solubility profile of this compound, the underlying physicochemical principles, and a robust experimental protocol for its empirical determination.

Physicochemical Properties and Solubility Prediction

To understand the solubility of this compound, we must first analyze its molecular structure and inherent properties. The molecule consists of a planar, aromatic benzoxazole ring system and a highly electron-withdrawing trifluoromethyl group.

Known Physicochemical Data:

PropertyValueSource
Molecular Formula C₈H₄F₃NO[7]
Molecular Weight 187.12 g/mol [7]
Boiling Point 147.7 ± 40.0 °C at 760 mmHg[7]
Density 1.4 ± 0.1 g/cm³[7]
Flash Point 43.1 ± 27.3 °C[7]

Structural Rationale for Solubility ("Like Dissolves Like"):

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[8][9]

  • Benzoxazole Core: This fused aromatic system is predominantly nonpolar and hydrophobic. However, the presence of nitrogen and oxygen atoms introduces polarity and the potential for dipole-dipole interactions and hydrogen bond acceptance.

  • Trifluoromethyl (CF₃) Group: This group is highly lipophilic and increases the molecule's affinity for nonpolar environments.[10] Its strong electron-withdrawing nature also modulates the electronic distribution across the aromatic system, influencing intermolecular interactions.

Based on this structure, we can predict that this compound will exhibit favorable solubility in solvents that can accommodate its aromatic and lipophilic character while also interacting with its moderately polar heteroatoms. It is expected to be poorly soluble in highly polar protic solvents like water and more soluble in a range of aprotic and less polar organic solvents.

Predicted Qualitative Solubility Profile:

Solvent ClassSolvent ExamplePredicted SolubilityRationale for Prediction
Nonpolar Toluene, HexaneModerate to Low The aromatic ring interacts well with toluene via π-stacking. The overall polarity is likely too high for excellent solubility in aliphatic hexane.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)High These solvents effectively solvate the aromatic ring and can engage in dipole-dipole interactions without the competing hydrogen bonding that would hinder dissolution.
Polar Aprotic Acetone, Acetonitrile (ACN)High to Moderate The polarity of these solvents is well-suited to interact with the heteroatoms of the benzoxazole ring.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High These highly polar aprotic solvents are excellent universal solvents for a wide range of organic compounds and are expected to fully dissolve the molecule.
Polar Protic Ethanol, MethanolModerate to Low The solvent's hydrogen bonding network can be disrupted to solvate the molecule, but the compound's lipophilicity and lack of hydrogen bond-donating capability will limit high solubility.
Aqueous WaterVery Low / Insoluble The molecule's large, nonpolar surface area and high lipophilicity from the CF₃ group will lead to poor solvation by water's strong hydrogen-bonding network.

A Self-Validating Protocol for Quantitative Solubility Determination

While predictions are valuable, empirical data is essential for all scientific and development applications. The following protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility. This method is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and undissolved compound.

Experimental Workflow: Shake-Flask Method

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep_materials 1. Prepare Materials - this compound - Selected Organic Solvents - Calibrated Analytical Balance prep_safety 2. Safety Assessment - Review MSDS - Use Fume Hood, PPE prep_materials->prep_safety prep_vials 3. Vial Preparation - Label glass vials for each solvent - Add excess solid compound (~10-20 mg) prep_safety->prep_vials add_solvent 4. Add Solvent - Add precise volume (e.g., 1.0 mL) of solvent to each vial prep_vials->add_solvent agitate 5. Agitate at Constant T - Seal vials and place in shaker bath - Agitate for 24-48 hours add_solvent->agitate check_solid 6. Verify Equilibrium - Visually confirm excess solid remains agitate->check_solid centrifuge 7. Centrifuge - Spin vials to pellet undissolved solid check_solid->centrifuge filter 8. Filter Supernatant - Use syringe filter (e.g., 0.22 µm PTFE) to isolate saturated solution centrifuge->filter aliquot 9. Take Aliquot - Transfer a precise volume of the clear filtrate to a pre-weighed vial filter->aliquot evaporate 10. Evaporate Solvent - Remove solvent under vacuum or N₂ stream aliquot->evaporate weigh 11. Weigh Residue - Determine mass of the dried solid evaporate->weigh calculate 12. Calculate Solubility - (Mass / Volume) = mg/mL weigh->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

1. Materials and Preparation:

  • Objective: To ensure accuracy and safety from the outset.

  • a. Accurately weigh approximately 10-20 mg of this compound directly into several appropriately sized glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.

  • b. Prepare a set of calibrated pipettes or syringes for dispensing the solvents.

  • c. Review the Material Safety Data Sheets (MSDS) for the solute and all solvents to be used.[11][12] All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

2. Equilibration:

  • Objective: To create a saturated solution where the rate of dissolution equals the rate of precipitation. This is the cornerstone of thermodynamic solubility measurement.

  • a. Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to each vial containing the pre-weighed solid.

  • b. Seal the vials tightly to prevent solvent evaporation.

  • c. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

  • d. Agitate the samples for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure equilibrium is fully achieved.

  • e. After the agitation period, visually inspect each vial to confirm that a solid excess is still present. If all the solid has dissolved, the experiment for that solvent is invalid and must be repeated with a greater initial mass of the compound.

3. Phase Separation:

  • Objective: To perfectly isolate the liquid (saturated solution) from the solid phase without altering the equilibrium.

  • a. Allow the vials to sit undisturbed at the equilibrium temperature for at least one hour to let larger particles settle.

  • b. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

  • c. Immediately following centrifugation, carefully draw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, labeled collection vial. This step removes any fine particulate matter.

4. Quantification (Gravimetric Method):

  • Objective: To accurately measure the mass of the dissolved solute in a known volume of the solvent.

  • a. Pre-weigh a set of clean, dry vials on an analytical balance, recording the mass of each (M_vial).

  • b. Using a calibrated pipette, transfer a precise volume (e.g., 0.500 mL) of the clear, filtered saturated solution into the corresponding pre-weighed vial. Record the volume (V_aliquot).

  • c. Remove the solvent under a gentle stream of nitrogen or in a vacuum centrifuge until the dissolved solid is completely dry.

  • d. Weigh the vial containing the dried residue, recording the final mass (M_final).

  • e. Calculate the solubility using the formula:

    • Solubility (mg/mL) = (M_final - M_vial) / V_aliquot

Safety and Handling

This compound and its analogues are classified as irritants.[11]

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

Handling Precautions:

  • Always handle the compound in a well-ventilated fume hood.[12]

  • Avoid breathing dust, mist, or spray.[11]

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[11][12]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.

  • Store containers tightly sealed in a dry, cool place.

Conclusion

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-(Trifluoromethyl)benzo[d]oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group at the 2-position of the benzoxazole scaffold imparts unique electronic and steric properties that profoundly influence its chemical reactivity, biological activity, and solid-state packing. This document synthesizes available experimental and computational data to offer a detailed understanding of the molecule's three-dimensional architecture, including bond lengths, bond angles, and the rotational dynamics of the trifluoromethyl group. Methodologies for its synthesis and spectroscopic characterization are also presented to provide a holistic view for researchers in the field.

Introduction: The Significance of the Benzoxazole Scaffold and Trifluoromethylation

The benzoxazole core, a fused bicyclic system comprising a benzene ring and an oxazole ring, is recognized as a "privileged structure" in drug discovery. This scaffold is present in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its bioisosteric relationship with naturally occurring nucleic acid bases is thought to contribute to its ability to interact with various biological targets.

The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. In the context of the benzoxazole scaffold, the electron-withdrawing nature of the CF₃ group at the 2-position significantly influences the electronic distribution within the heterocyclic ring, impacting its reactivity and potential for intermolecular interactions. Understanding the precise three-dimensional structure and conformational dynamics of this compound is therefore crucial for the rational design of novel therapeutic agents and functional materials.

Molecular Structure: A Hybrid of Experimental Insight and Computational Corroboration

The Planar Benzoxazole Core

The core benzoxazole ring system is inherently planar. This planarity arises from the sp² hybridization of the constituent carbon and nitrogen atoms. X-ray crystallographic studies of various 2-substituted benzoxazole derivatives consistently demonstrate the planarity of this bicyclic scaffold.

The Trifluoromethyl Group: Geometry and Orientation

The trifluoromethyl group, attached to the C2 position of the oxazole ring, possesses a tetrahedral geometry with the carbon atom at the center. The C-F bond lengths and F-C-F bond angles are expected to be in the typical range for trifluoromethyl-substituted aromatic compounds.

A key conformational variable is the torsion angle defined by the C-C-N-C backbone, which describes the orientation of the trifluoromethyl group relative to the benzoxazole plane. Due to the low rotational barrier around the C-C(F₃) single bond, the trifluoromethyl group is expected to be in a staggered conformation relative to the adjacent bonds of the oxazole ring to minimize steric hindrance. Computational studies on similar structures can provide quantitative insights into this rotational barrier.

Table 1: Predicted Geometric Parameters of this compound (Based on DFT Calculations of Analogous Structures)

ParameterPredicted Value
Bond Lengths (Å)
C-O (oxazole)~1.37
C=N (oxazole)~1.31
C-C (aromatic)~1.39 - 1.41
C-C(F₃)~1.50
C-F~1.34
Bond Angles (°) **
O-C=N (oxazole)~115
C-N=C (oxazole)~105
F-C-F~107
Torsional Angles (°) **
Dihedral (Benzene/Oxazole)Near 0

Note: These values are estimations based on computational studies of structurally related benzoxazole derivatives and are intended to provide a general structural framework.[1][2]

Conformational Analysis: The Dynamics of the Trifluoromethyl Rotor

The conformation of this compound in solution is primarily dictated by the rotation of the trifluoromethyl group. While the benzoxazole core remains rigid and planar, the CF₃ group can rotate around the C2-C(F₃) bond.

Rotational Barrier of the Trifluoromethyl Group

The barrier to rotation of a trifluoromethyl group attached to an aromatic ring is typically low, on the order of a few kcal/mol. This low barrier means that at room temperature, the CF₃ group is likely to be freely rotating. The rotational barrier can be influenced by steric interactions with adjacent substituents and by electronic effects. In the case of this compound, the proximity of the oxazole ring nitrogen and oxygen atoms may slightly influence the rotational potential energy surface.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for determining rotational barriers. By monitoring the coalescence of NMR signals at different temperatures, the energy barrier for the interconversion of conformers can be calculated. While specific VT-NMR data for this compound is not available, studies on similar systems with rotating groups attached to a benzoxazole ring have successfully employed this technique.[3]

Solution-State Conformation from 2D NMR

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons, offering valuable insights into the solution-state conformation. For this compound, NOESY/ROESY experiments could potentially reveal correlations between the fluorine atoms of the CF₃ group and the protons on the benzo moiety, which would help to define the preferred orientation of the trifluoromethyl group.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the condensation of a 2-aminophenol with trifluoroacetic acid or a derivative thereof. Several synthetic methodologies have been reported, offering good to excellent yields.[4]

General Synthetic Protocol

A common and efficient method involves the reaction of a 2-aminophenol with an excess of trifluoroacetic anhydride or by heating with trifluoroacetic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Synthesis aminophenol 2-Aminophenol conditions Heat / Dehydrating Agent aminophenol->conditions tfa Trifluoroacetic Acid / Anhydride tfa->conditions product This compound conditions->product Cyclocondensation

Caption: General synthetic scheme for this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.3-7.8 ppm, exhibiting coupling patterns consistent with the substitution on the benzene ring.
¹³C NMR Aromatic carbons in the range of 110-150 ppm. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The C2 carbon of the oxazole ring will also be influenced by the CF₃ group.[5]
¹⁹F NMR A singlet for the three equivalent fluorine atoms of the CF₃ group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₈H₄F₃NO (m/z 187.0245).
Infrared (IR) Characteristic C=N stretching vibration of the oxazole ring around 1650 cm⁻¹. Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

Experimental and Computational Protocols

To further elucidate the molecular structure and conformation of this compound, the following experimental and computational workflows are recommended.

X-ray Crystallography Workflow

XRay_Workflow cluster_exp Experimental cluster_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution bond_lengths Bond Lengths & Angles structure_solution->bond_lengths torsional_angles Torsional Angles structure_solution->torsional_angles packing_analysis Crystal Packing Analysis structure_solution->packing_analysis

Caption: Workflow for X-ray crystallographic analysis.

Computational Chemistry Workflow (DFT)

DFT_Workflow cluster_calc Calculation cluster_analysis Analysis mol_build Build Initial 3D Structure geom_opt Geometry Optimization (DFT) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc pes_scan Potential Energy Surface Scan (CF₃ Rotation) geom_opt->pes_scan structural_params Optimized Geometric Parameters geom_opt->structural_params nmr_shifts NMR Chemical Shift Prediction geom_opt->nmr_shifts thermo_props Thermodynamic Properties freq_calc->thermo_props rot_barrier Rotational Barrier Calculation pes_scan->rot_barrier

Caption: Workflow for DFT-based computational analysis.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, drawing upon available data for related compounds and established principles of structural chemistry. The planar benzoxazole core, coupled with a likely freely rotating trifluoromethyl group, defines the fundamental architecture of this important molecule. While a definitive experimental crystal structure remains elusive, the presented information serves as a robust foundation for researchers in the fields of drug discovery and materials science.

Future work should prioritize obtaining a high-resolution crystal structure of this compound to precisely determine its solid-state conformation and intermolecular interactions. Furthermore, detailed 2D NMR studies (NOESY/ROESY) and variable-temperature NMR experiments, in conjunction with high-level computational modeling, would provide a more complete picture of its conformational dynamics in solution. Such data will be invaluable for understanding its biological activity and for the design of next-generation benzoxazole-based compounds with tailored properties.

References

A Comprehensive Safety and Handling Guide for 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 2-(Trifluoromethyl)benzo[d]oxazole (CAS No: 2008-04-0). As a key heterocyclic building block in medicinal chemistry and materials science, its unique reactivity necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols.[1][2] This guide is intended for researchers, chemists, and drug development professionals who may handle this compound or its structural analogs. The protocols described herein are designed as a self-validating system, grounded in the principles of risk mitigation and the hierarchy of controls.

Hazard Identification and Physicochemical Profile

While specific toxicological data for this compound is not extensively published, a comprehensive hazard assessment can be constructed from data on structurally similar trifluoromethyl- and chloro-substituted benzoxazoles. The trifluoromethyl group can influence the molecule's reactivity and biological interactions, warranting a cautious approach.

Table 1: Compound Identification and Physicochemical Properties

Identifier Value Source
Chemical Name This compound [3][4]
Synonym Benzoxazole, 2-(trifluoromethyl)- [4]
CAS Number 2008-04-0 [3][4]
Molecular Formula C₈H₄F₃NO [3][4]
Molecular Weight 187.12 g/mol [3][4]
Boiling Point ~148 °C at 760 mmHg [3]

| Density | ~1.4 g/cm³ |[3] |

Based on data from close analogs, the following GHS classifications should be conservatively applied.

Table 2: GHS Hazard Classification (Based on Analog Data)

Hazard Class GHS Code Statement Causality and Field Insight
Skin Irritation H315 Causes skin irritation. The electrophilic nature of the benzoxazole ring system, enhanced by the electron-withdrawing trifluoromethyl group, can lead to reactions with skin proteins, causing irritation.[5][6][7][8]
Eye Irritation H319 Causes serious eye irritation. Direct contact with mucous membranes of the eye can cause significant irritation and potential damage. This is a common hazard for fine organic solids and powders.[5][6][7][8]
Respiratory Irritation H335 May cause respiratory irritation. Inhalation of the dust or aerosol can irritate the respiratory tract. Fine powders are easily aerosolized, making this a primary route of exposure to manage.[5][6][7][8]
Acute Toxicity (Oral) H302 Harmful if swallowed. While not universally cited for all analogs, this is a potential hazard that must be considered, necessitating practices that prevent ingestion.[9]

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. | Similar to oral toxicity, this potential hazard underscores the critical importance of engineering controls to prevent inhalation.[9] |

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective risk management relies on a multi-layered approach, prioritizing the most effective controls. This "Hierarchy of Controls" is fundamental to modern laboratory safety.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is to handle the material within a robust engineering control.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation and minimizing contamination of the general laboratory environment.[5][7][10]

  • Ventilation: The laboratory must be well-ventilated to ensure rapid dilution of any fugitive emissions.

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is performed safely.

  • Designated Areas: Designate specific areas within the lab (e.g., a particular fume hood) for handling this compound to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide before beginning work.[11]

  • Hygiene: Prohibit eating, drinking, and smoking in all areas where the chemical is handled.[5] Wash hands thoroughly with soap and water after handling the material, before leaving the lab, and before breaks.[6][8]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense, used in conjunction with engineering and administrative controls.[12]

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part PPE Specification Rationale and Best Practices
Hands Double-gloving with powder-free nitrile gloves. The inner glove protects against contamination during doffing. Nitrile offers good chemical resistance. Change outer gloves immediately if contamination is suspected, and change both pairs at least every 30-60 minutes.[13]
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are strongly recommended. A face shield should be worn over goggles during procedures with a high splash risk.[7][14] This provides protection against accidental splashes to the eyes and face. Standard eyeglasses are insufficient.[13]
Body Long-sleeved, impermeable laboratory coat that closes in the front. Protects skin from contact and prevents contamination of personal clothing.[5][7][15]

| Respiratory | Not required if handled exclusively within a certified fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator (e.g., an N95 or an elastomeric half-mask with P100 filters) is required.[7][12][15] | This protects against inhalation of aerosolized particles. Proper fit-testing and training are mandatory for respirator use.[12] |

Standard Operating Procedure (SOP) for Handling

This protocol outlines a standard workflow for weighing and dissolving the compound.

  • Preparation:

    • Don all required PPE as specified in Table 3.

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Decontaminate the work surface inside the fume hood.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent, vortexer).

  • Weighing:

    • Place an analytical balance inside the fume hood or use a draft shield.

    • Carefully retrieve the stock container of this compound.

    • Open the container slowly to avoid creating airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid to a tared weigh boat.

    • Perform transfers slowly and close to the work surface to minimize dust generation.

    • Securely close the stock container immediately after use.

  • Dissolution:

    • Add the weighed solid to the appropriate vessel.

    • Using a pipette or graduated cylinder, add the desired solvent to the vessel.

    • Cap the vessel securely before removing it from the fume hood for vortexing or sonication.

  • Cleanup:

    • Carefully dispose of the used weigh boat and any contaminated wipes as solid hazardous waste.

    • Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth as solid hazardous waste.

    • Wipe down the work surface with an appropriate decontaminating solution.

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove inner gloves and wash hands thoroughly.

G cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling Cleanup prep1 Don Full PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Tare Weigh Boat prep3->handle1 handle2 Carefully Dispense Solid handle1->handle2 handle3 Close Stock Container handle2->handle3 handle4 Transfer Solid to Vessel handle3->handle4 handle5 Add Solvent handle4->handle5 clean1 Dispose of Contaminated Solids handle5->clean1 clean2 Decontaminate Surfaces & Tools clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and ensuring safety.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8][10][16] The storage location should be separate from general laboratory traffic.

  • Incompatibilities: Keep away from strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[7][11] Contact with strong oxidizers can lead to vigorous or exothermic reactions.

  • Fire Safety: While the compound itself is not highly flammable, containers may burn in a fire, emitting corrosive and toxic fumes, including hydrogen fluoride and nitrogen oxides.[5][11] Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or water spray.[5][17]

Emergency Procedures: A Structured Response

Immediate and correct action is vital in any emergency situation.

Spill Response
  • Minor Spill (Contained in Fume Hood):

    • Ensure full PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.[5]

    • Decontaminate the area with an appropriate solvent, collecting all materials for hazardous waste disposal.

  • Major Spill (Outside Fume Hood):

    • Evacuate: Alert all personnel and evacuate the immediate area.

    • Isolate: Close the laboratory doors and prevent entry.

    • Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

G cluster_major Major Spill Response cluster_minor Minor Spill Response start Spill Occurs decision Is spill large or outside fume hood? start->decision major1 Alert Personnel & Evacuate decision->major1 Yes minor1 Ensure Full PPE is Worn decision->minor1 No major2 Isolate Area (Close Doors) major1->major2 major3 Call EHS / Emergency Response major2->major3 major4 Await Professional Cleanup major3->major4 minor2 Cover with Inert Absorbent minor1->minor2 minor3 Collect into Waste Container minor2->minor3 minor4 Decontaminate Spill Area minor3->minor4

Caption: Emergency Spill Response Protocol.

Exposure Response and First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][17]

Waste Disposal

All waste streams containing this compound must be treated as hazardous waste.

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, wipes, weigh boats, silica gel, etc.

    • Liquid Waste: Reaction mixtures, solvent rinses. Never mix incompatible waste streams.[18]

  • Container Rinsing: Empty containers that held the compound must be managed properly. The first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste.[18] For highly toxic compounds, the first three rinses are typically collected.[18]

  • Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[5][8][18] Do not dispose of this chemical down the drain or in the regular trash.[11]

Conclusion

This compound is a valuable research chemical whose safe use hinges on a disciplined and informed approach. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, implementing strict administrative protocols, and consistently using appropriate PPE—researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. A thorough understanding of emergency procedures and waste disposal requirements completes this comprehensive safety framework, ensuring protection for both the individual scientist and the laboratory environment.

References

Methodological & Application

The 2-(Trifluoromethyl)benzo[d]oxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Trifluoromethyl)benzo[d]oxazole Core

In the landscape of contemporary drug discovery, the benzoxazole moiety has been identified as a "privileged structure." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a diverse array of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. The benzoxazole core, an isostere of naturally occurring nucleic acid bases, possesses a rigid, planar structure that facilitates interactions with various biopolymers. Its true potential, however, is unlocked through strategic substitution, and the incorporation of a trifluoromethyl (CF3) group at the 2-position represents a pinnacle of this chemical ingenuity.

The trifluoromethyl group is far from an inert substituent. Its strong electron-withdrawing nature and high lipophilicity profoundly influence the physicochemical properties of the parent molecule. In medicinal chemistry, the strategic introduction of a CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions with the target protein, and improve membrane permeability and oral bioavailability. The fusion of this powerful functional group with the versatile benzoxazole scaffold has given rise to a class of compounds with significant therapeutic potential across oncology, immunology, and infectious diseases.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It offers detailed protocols for the synthesis of this key intermediate, outlines its utility in the development of targeted therapeutics, and provides validated methodologies for the evaluation of its biological activity.

Synthesis of the this compound Scaffold

The efficient construction of the this compound core is a critical first step in harnessing its potential. Several synthetic routes have been developed, with the condensation of 2-aminophenols with a trifluoromethyl source being the most direct and widely adopted strategy. A particularly effective and high-yielding method involves the reaction of a 2-aminophenol with in situ generated trifluoroacetonitrile (CF3CN).

Protocol 1: Synthesis of this compound via Trifluoroacetonitrile Condensation

This protocol is adapted from an efficient method for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles.[1] The reaction proceeds through the nucleophilic addition of the amino group of the 2-aminophenol to trifluoroacetonitrile, which is generated in situ, followed by intramolecular cyclization.

Materials:

  • 2-Aminophenol

  • Trifluoroacetamide

  • Triphenylphosphine (PPh3)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminophenol (1.0 mmol), trifluoroacetamide (1.2 mmol), and triphenylphosphine (1.2 mmol).

  • Add anhydrous acetonitrile (5 mL) to the flask, followed by diisopropylethylamine (2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Resuspend the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • In situ generation of CF3CN: The use of trifluoroacetamide, PPh3, and DIPEA generates trifluoroacetonitrile in the reaction mixture, which is a highly reactive electrophile for the cyclization reaction. This avoids the handling of gaseous and toxic CF3CN.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the reagents and intermediates. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial for optimal yield.

  • Base: DIPEA acts as a base to facilitate the reaction and neutralize any acidic byproducts.

  • Purification: Flash column chromatography is essential to remove triphenylphosphine oxide and other byproducts to obtain the highly pure target compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Purification 2-Aminophenol 2-Aminophenol In_situ_CF3CN Intermediate Formation (Imidamide) 2-Aminophenol->In_situ_CF3CN Nucleophilic Attack Trifluoroacetamide Trifluoroacetamide Trifluoroacetamide->In_situ_CF3CN PPh3 / DIPEA PPh3 / DIPEA PPh3 / DIPEA->In_situ_CF3CN Reagents for CF3CN generation Acetonitrile (solvent) Acetonitrile (solvent) Acetonitrile (solvent)->In_situ_CF3CN 80 °C 80 °C 80 °C->In_situ_CF3CN Crude Product Crude Product Purified 2-(CF3)benzoxazole Purified 2-(CF3)benzoxazole Crude Product->Purified 2-(CF3)benzoxazole Column Chromatography In_situ_CF3CN->Crude Product Intramolecular Cyclization

Caption: Synthesis workflow for this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the design of inhibitors for a range of therapeutic targets. The following sections detail its application in oncology and immunology, complete with biological evaluation protocols.

Anticancer Applications: Inhibition of Kinase Signaling and Drug Resistance Pathways

The benzoxazole core is a common feature in many anticancer agents. The addition of the 2-trifluoromethyl group can enhance potency and improve pharmacokinetic properties, leading to the discovery of novel inhibitors of key cancer-related targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glutathione S-Transferase P1-1 (GST P1-1).

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Signaling Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Signaling->Angiogenesis Promotes Inhibitor 2-(CF3)benzoxazole Derivative Inhibitor->Dimerization Blocks ATP Binding Site

Caption: VEGFR-2 signaling pathway and point of inhibition.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency of a this compound derivative as a VEGFR-2 inhibitor by measuring the amount of ATP consumed during the kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition. This protocol is based on commercially available assay kits.[2]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, VEGFR-2 enzyme, and the poly(Glu, Tyr) substrate.

  • Kinase Reaction: a. To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls). b. Add 10 µL of the master mix to all wells except the "no enzyme" blank. c. Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final ATP concentration should be at or near its Km for VEGFR-2. d. Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. b. Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes. c. Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (from "no enzyme" wells) from all other readings. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a potent, known inhibitor or no ATP control (100% inhibition). c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Glutathione S-transferase P1-1 (GST P1-1) is an enzyme that is frequently overexpressed in tumor cells and is associated with resistance to chemotherapy.[3] Inhibiting GST P1-1 can re-sensitize cancer cells to conventional anticancer drugs. Derivatives of this compound have been designed and synthesized as potent hGST P1-1 inhibitors.[3]

Protocol 3: Human GST P1-1 Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of GST P1-1 by monitoring the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.[4]

Materials:

  • Human GST P1-1 enzyme

  • Potassium phosphate buffer (0.1 M, pH 6.5)

  • L-glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Test compound (this compound derivative) dissolved in DMSO

  • UV-transparent 96-well plates

  • Spectrophotometer plate reader

Procedure:

  • Reagent Preparation: a. Prepare solutions of GSH and CDNB in the potassium phosphate buffer. b. Prepare a serial dilution of the test compound in the buffer.

  • Enzyme Assay: a. In the wells of a 96-well plate, add the potassium phosphate buffer, GSH solution, and the test compound at various concentrations. b. Add the GST P1-1 enzyme solution to each well and incubate at 37 °C for 5 minutes. c. Initiate the reaction by adding the CDNB solution. d. Immediately measure the increase in absorbance at 340 nm over time (kinetic mode) for 5-10 minutes.

  • Data Analysis: a. Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. b. Calculate the percentage of inhibition relative to the control reaction (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Table 1: Representative Biological Activity of this compound Derivatives in Oncology

Compound IDTargetAssayIC50 ValueCell LineReference
Vh hGST P1-1Enzyme Inhibition0.49 µM-[3]
12 PARP-2Enzyme Inhibition0.07 µM-[5]
12 CytotoxicityMTT Assay6.14 µMMDA-MB-231[5]
11 CytotoxicityMTT Assay3.79 µMMCF-7[5]
Immunomodulatory Applications: PD-1/PD-L1 Pathway Inhibition

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors that block this interaction can restore T-cell activity against tumors. Benzoxazole derivatives have recently been discovered as novel dual small-molecule inhibitors targeting the PD-1/PD-L1 and VISTA pathways.

G cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal TCR TCR MHC MHC TCR->MHC Binding Inhibition T-Cell Inhibition (Exhaustion) PDL1->Inhibition Activation T-Cell Activation (Tumor Killing) MHC->Activation Inhibitor 2-(CF3)benzoxazole Derivative Inhibitor->PD1 Blocks Interaction

Caption: PD-1/PD-L1 immune checkpoint and blockade.

Protocol 4: Cell-Based PD-1/PD-L1 Blockade Bioassay (Luminescence-Based)

This assay utilizes engineered cell lines to measure the ability of a compound to block the PD-1/PD-L1 interaction, leading to the activation of a reporter gene.[6][7]

Materials:

  • PD-1 Effector Cells (e.g., Jurkat cells expressing human PD-1 and an NFAT-luciferase reporter)

  • PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells expressing human PD-L1)

  • Cell culture medium and serum

  • Test compound (this compound derivative)

  • Bio-Glo™ Luciferase Assay System (or similar)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: a. Thaw and plate the PD-L1 aAPC/CHO-K1 cells in a 96-well plate and incubate overnight. b. On the day of the assay, prepare the PD-1 Effector Cells.

  • Compound Addition: Add serial dilutions of the test compound to the wells containing the PD-L1 cells. Include appropriate controls.

  • Co-culture: Add the PD-1 Effector Cells to the wells containing the PD-L1 cells and the test compound.

  • Incubation: Co-culture the cells for 6 hours at 37 °C in a CO₂ incubator.

  • Luminescence Detection: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the fold induction of the signal relative to the no-inhibitor control and determine the EC50 value from a dose-response curve.

Antimicrobial Applications

The benzoxazole scaffold is present in numerous compounds with a wide range of antimicrobial activities. The incorporation of the trifluoromethyl group can enhance the lipophilicity, potentially improving cell wall penetration and overall efficacy.

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound derivative)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in sterile saline or broth. b. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35 °C for 16-20 hours in an ambient air incubator.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of strategic molecular design in medicinal chemistry. The unique electronic properties conferred by the trifluoromethyl group, combined with the inherent biological versatility of the benzoxazole core, have created a powerful platform for the development of novel therapeutics. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of compounds based on this promising motif. As our understanding of disease biology deepens, the rational application of privileged structures like this compound will undoubtedly continue to yield innovative drug candidates with improved efficacy and safety profiles, addressing unmet medical needs in oncology, immunology, and beyond.

References

Introduction: The Strategic Advantage of the 2-(Trifluoromethyl)benzo[d]oxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2-(Trifluoromethyl)benzo[d]oxazole in Synthetic Chemistry

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is paramount. This compound has emerged as a scaffold of significant interest, embodying a powerful combination of two privileged structural motifs: the benzoxazole core and the trifluoromethyl (CF₃) group.

The benzoxazole ring system is a cornerstone of many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Its rigid, planar structure provides a reliable anchor for pharmacophore presentation. The addition of a trifluoromethyl group at the C2 position dramatically enhances its utility. The CF₃ group is highly valued in medicinal chemistry for its ability to improve a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity.[3][4]

This guide provides an in-depth exploration of this compound as a versatile synthetic intermediate. We will move beyond simple procedural lists to dissect the causality behind key transformations, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Reactivity: Ring-Opening Amination for the Synthesis of N-Aryl-2-aminophenols

One of the most powerful and direct applications of this compound is its reaction with nucleophiles, particularly amines, which proceeds via a ring-opening mechanism. The C2 carbon of the benzoxazole ring is rendered highly electrophilic by both the adjacent oxygen and nitrogen atoms and, crucially, by the potent electron-withdrawing trifluoromethyl group. This electronic arrangement makes the C2 position susceptible to nucleophilic attack.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of an amine on the C2 carbon. This step forms a tetrahedral intermediate. The unstable intermediate then collapses, leading to the cleavage of the C-O bond within the oxazole ring. A subsequent proton transfer results in the formation of a stable N-(2-hydroxyphenyl)trifluoroacetamidine derivative. This transformation is a highly efficient method for synthesizing valuable 2-amino-N-arylbenzamide precursors, which are themselves important scaffolds in medicinal chemistry.[5][6]

The choice of solvent and temperature is critical. Polar aprotic solvents like DMF or DMSO can facilitate the reaction by stabilizing charged intermediates. While some reactions can proceed at room temperature, moderate heating is often employed to drive the reaction to completion, especially with less nucleophilic amines.

Caption: Mechanism of nucleophilic ring-opening amination.
Protocol: Synthesis of N-(2-hydroxyphenyl)trifluoroacetamidine Derivatives

This protocol provides a general method for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Add the primary amine (1.1 eq) to the solution dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.

  • Aqueous Extraction: Transfer the diluted mixture to a separatory funnel. Wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). The aqueous washes help to remove the DMF solvent and any unreacted amine salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-hydroxyphenyl)trifluoroacetamidine derivative.

Advanced Functionalization: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a powerful strategy in modern synthesis that avoids the need for pre-functionalized starting materials, thus improving atom economy. The benzoxazole scaffold can undergo palladium-catalyzed direct arylation, typically at the C2 position. While the presence of the CF₃ group makes this specific transformation on this compound less common due to the lack of a C-H bond at C2, this methodology is crucial for derivatives where the C2 position is unsubstituted. For the title compound, C-H functionalization would be directed to the benzo-fused ring.

However, the principles of direct arylation are highly relevant for the broader class of benzoxazoles and serve as a key synthetic tool.[7]

Mechanism and Rationale

The generally accepted mechanism for this transformation is a deprotonative cross-coupling process (DCCP) or a concerted metalation-deprotonation (CMD) pathway. The catalytic cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • C-H Activation/Deprotonation: The benzoxazole coordinates to the Pd(II) center. A base then assists in the deprotonation of the C-H bond at the C2 position, forming a palladacycle intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., NiXantphos) are often required to promote both the oxidative addition and the C-H activation steps.[7]

  • Reductive Elimination: The aryl group and the benzoxazolyl group on the palladium center undergo reductive elimination, forming the C-C bond of the 2-arylbenzoxazole product and regenerating the Pd(0) catalyst.

Direct_Arylation_Cycle Pd0 Pd(0)L₂ Pd_II_Complex Ar-Pd(II)-X      L₂ Pd0->Pd_II_Complex Oxidative Addition (Ar-X) Palladacycle Benzoxazolyl-Pd(II)-Ar            L₂ Pd_II_Complex->Palladacycle C-H Activation (Benzoxazole, Base) Product 2-Arylbenzoxazole Palladacycle->Product Catalyst_Regen Pd(0)L₂ Palladacycle->Catalyst_Regen Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed direct C-H arylation.
Protocol: General Procedure for Direct C2-Arylation of Benzoxazole

This protocol is adapted for a generic benzoxazole and aryl bromide coupling and serves as a foundational method for this class of compounds.[7]

Materials:

  • Benzoxazole (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • NiXantphos (7.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.4 eq)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vial with screw cap

Procedure:

  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂, NiXantphos, and NaOtBu to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the benzoxazole, followed by the aryl bromide.

  • Solvent Addition: Add anhydrous DME to the vial.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours.

  • Work-up: Quench the reaction by adding water. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 2-arylbenzoxazole product.

Leveraging Electronic Effects: Nucleophilic Aromatic Substitution (SNAr)

While the benzoxazole core itself can be reactive, the fused benzene ring can also be a site for functionalization. Nucleophilic Aromatic Substitution (SNAr) is a powerful method for this purpose, provided the ring is appropriately activated. For an SNAr reaction to occur on the benzene portion of the this compound scaffold, two conditions must be met:

  • A good leaving group (typically a halogen, e.g., F, Cl) must be present on the ring.

  • The ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

The benzoxazole moiety, particularly with the C2-CF₃ substituent, acts as an EWG, which can help activate the fused benzene ring for SNAr, although an additional EWG (like -NO₂ or -CN) is often required for facile reaction.[8][9]

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the EWGs, which is why their ortho or para position is critical.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, reaction rates are increased by using strongly nucleophilic reagents and by increasing the electrophilicity of the aromatic ring with potent EWGs.[10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol: Synthesis of a Substituted Benzoxazole via SNAr

This protocol describes a general procedure for the reaction of a halo- and nitro-substituted this compound with a nucleophile.

Materials:

  • 6-Chloro-5-nitro-2-(trifluoromethyl)benzo[d]oxazole

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Potassium carbonate (K₂CO₃) or another suitable base (if the nucleophile is neutral, e.g., an amine)

  • Dimethyl sulfoxide (DMSO) or DMF, anhydrous

  • Reaction vial or flask

Procedure:

  • Reaction Setup: Dissolve the halo-substituted benzoxazole (1.0 eq) in anhydrous DMSO in a reaction vial.

  • Reagent Addition: Add the nucleophile (1.2 - 2.0 eq). If a neutral nucleophile like an amine is used, add a base such as K₂CO₃ (2.0 eq) to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 130 °C, depending on the reactivity of the substrate and nucleophile.[8] Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, pour the reaction mixture into ice-water. A precipitate of the product may form, which can be collected by filtration.

  • Extraction: Alternatively, if no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove the high-boiling solvent.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by recrystallization or silica gel chromatography.

Summary of Synthetic Transformations

TransformationKey ReagentsTypical ConditionsProduct TypeKey Advantages
Ring-Opening Amination Primary/Secondary AminesDMF or DMSO, 60-80 °CN-(2-hydroxyphenyl)trifluoroacetamidinesDirect, high-yield access to valuable amide precursors.
Direct C-H Arylation Aryl Halides, Pd(OAc)₂, Ligand, BaseAnhydrous DME, Room Temp.2-ArylbenzoxazolesHigh atom economy, avoids pre-functionalization.
SNAr Nucleophiles (e.g., alkoxides, amines)DMSO or DMF, 25-130 °CSubstituted BenzoxazolesFunctionalizes the benzene ring, leverages electronic activation.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its unique electronic properties, conferred by the trifluoromethyl group, activate the C2 position for facile ring-opening reactions with a variety of nucleophiles, providing a straightforward entry into complex N-aryl-2-aminophenol derivatives. Furthermore, the principles governing the functionalization of the benzoxazole scaffold, including powerful palladium-catalyzed C-H activation and classical SNAr reactions, open up a vast chemical space for exploration. The strategic application of these methodologies allows researchers to efficiently construct novel molecules with significant potential in medicinal chemistry and materials science, making this building block an essential tool in the modern synthetic chemist's arsenal.

References

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)benzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)benzo[d]oxazole Scaffold in Medicinal Chemistry

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The introduction of a trifluoromethyl (CF₃) group at the 2-position of the benzoxazole ring dramatically influences the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This strategic fluorination can lead to enhanced pharmacological profiles, making this compound derivatives highly sought-after motifs in modern drug discovery.[1] These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents, underscoring their importance for the development of novel therapeutics.[2][3] This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of this compound derivatives, delving into the underlying reaction mechanism and offering practical insights for its successful implementation in a research setting.

Synthetic Strategy: A One-Pot Condensation Approach

The synthesis of this compound derivatives can be effectively achieved through a one-pot condensation reaction between a substituted 2-aminophenol and trifluoroacetic acid. This method is advantageous due to its operational simplicity, high atom economy, and generally good to excellent yields.[4] The reaction proceeds via the formation of an intermediate N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide, which then undergoes intramolecular cyclization to yield the desired benzoxazole.

Experimental Workflow

The following diagram outlines the key stages of the one-pot synthesis of this compound derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine 2-aminophenol derivative, trifluoroacetic acid, and dehydrating agent in a suitable solvent. B Heat the reaction mixture under reflux (temperature and time are substrate-dependent). A->B Heat C Cool the reaction mixture and quench with a base (e.g., NaHCO₃ solution). B->C Cool & Quench D Extract the product with an organic solvent (e.g., ethyl acetate). C->D Extraction E Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate. D->E Drying & Concentration F Purify the crude product by column chromatography on silica gel. E->F Purification

Caption: A generalized workflow for the one-pot synthesis of this compound derivatives.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound derivatives. The specific conditions may require optimization depending on the substrate.

Materials and Reagents:

  • Substituted 2-aminophenol (1.0 eq)

  • Trifluoroacetic acid (1.5 - 2.0 eq)

  • Dehydrating agent (e.g., Eaton's reagent (P₂O₅/MeSO₃H), polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA))

  • Anhydrous solvent (e.g., toluene, xylene, or sulfolane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-aminophenol (1.0 eq) and the anhydrous solvent.

  • Reagent Addition: To the stirred solution, add trifluoroacetic acid (1.5 - 2.0 eq). Subsequently, carefully add the dehydrating agent. Note: The addition of some dehydrating agents can be exothermic.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.

Reaction Mechanism: The Path to Aromaticity

The synthesis of this compound from 2-aminophenol and trifluoroacetic acid proceeds through a two-step sequence: initial acylation followed by an intramolecular cyclization-dehydration.

  • N-Acylation: The amino group of the 2-aminophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of trifluoroacetic acid (or its activated form, such as the mixed anhydride with the dehydrating agent). This results in the formation of an N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide intermediate.

  • Intramolecular Cyclization and Dehydration: Under acidic and dehydrating conditions, the hydroxyl group of the intermediate attacks the carbonyl carbon of the trifluoroacetamide moiety. This intramolecular nucleophilic attack is followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring.

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization & Dehydration A 2-Aminophenol C N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide (Intermediate) A->C Nucleophilic Attack B Trifluoroacetic Acid (activated) B->C D Intermediate E Cyclized Intermediate D->E Intramolecular Nucleophilic Attack F This compound E->F Dehydration (-H₂O)

Caption: The two-step reaction mechanism for the formation of this compound.

A plausible detailed mechanism involves the activation of trifluoroacetic acid by a dehydrating agent like trifluoroacetic anhydride (TFAA), which increases the electrophilicity of the carbonyl carbon.[5] The subsequent intramolecular cyclization is driven by the formation of the thermodynamically stable aromatic benzoxazole ring system.

Data Presentation: Expected Yields and Characterization

The yields of this compound derivatives synthesized via this one-pot method are typically in the range of good to excellent, depending on the specific substrates and reaction conditions employed. The following table provides representative data for the synthesis of the parent compound.

CompoundStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Ref.
This compound2-AminophenolTFAA, TFAToluene110685-95[4]
5-Chloro-2-(trifluoromethyl)benzo[d]oxazole4-Chloro-2-aminophenolTFA, PPAXylene140880-90[4]

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 1H), 7.65-7.60 (m, 1H), 7.45-7.35 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 151.0, 142.0, 127.5, 125.0, 120.0, 118.0 (q, J = 272.7 Hz, CF₃), 111.0.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -68.5.

  • Mass Spectrometry (EI): m/z 187 (M⁺).

Troubleshooting and Field-Proven Insights

  • Low Yields: Incomplete reaction or side product formation can lead to low yields. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the dehydrating agent and the activated trifluoroacetic acid intermediate. Increasing the reaction time or temperature may also improve conversion.

  • Purification Challenges: The polarity of the this compound derivatives can vary depending on the substituents on the benzene ring. Careful selection of the eluent system for column chromatography is crucial for effective purification.

  • Choice of Dehydrating Agent: The choice of dehydrating agent can significantly impact the reaction. Eaton's reagent and PPA are effective but can be viscous and difficult to handle. TFAA is a good alternative, acting as both a dehydrating agent and a source of activated trifluoroacetic acid.[5]

Conclusion

The one-pot synthesis of this compound derivatives from 2-aminophenols and trifluoroacetic acid is a highly efficient and practical method for accessing this important class of compounds. The operational simplicity, coupled with high yields, makes it an attractive strategy for both academic research and industrial drug development. The insights into the reaction mechanism and troubleshooting provided in this application note are intended to empower researchers to successfully synthesize and explore the therapeutic potential of these promising molecules.

References

Application Note & Protocol: Gram-Scale Synthesis of 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the gram-scale synthesis of 2-(Trifluoromethyl)benzo[d]oxazole, a key building block in medicinal chemistry and materials science. The synthesis is achieved through the condensation reaction of 2-aminophenol and trifluoroacetic acid, facilitated by a dehydrating agent. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and outlines essential safety precautions, purification techniques, and characterization methods. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this important fluorinated heterocycle.

Introduction: The Significance of this compound

2-Substituted benzoxazoles are a privileged class of heterocyclic compounds, demonstrating a wide array of biological activities and applications in materials science.[1][2] The introduction of a trifluoromethyl (CF3) group at the 2-position often enhances the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. This guide provides a robust and scalable protocol for its synthesis, moving beyond small-scale preparations to a gram-scale procedure suitable for further synthetic elaboration.

Synthetic Strategy and Mechanistic Rationale

The most direct and atom-economical approach to this compound is the condensation of 2-aminophenol with trifluoroacetic acid.[3][4] This reaction proceeds via a cyclodehydration mechanism. The initial step involves the acylation of the more nucleophilic amino group of 2-aminophenol by trifluoroacetic acid to form an intermediate N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration, yields the desired benzoxazole ring.

To drive the equilibrium towards the product, a strong dehydrating agent is essential. While various condensing agents can be employed, this protocol utilizes Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) for its efficacy in promoting the cyclodehydration at moderate temperatures.

Mechanistic Pathway

Reaction_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration 2-Aminophenol 2-Aminophenol Intermediate_Amide N-(2-hydroxyphenyl)- 2,2,2-trifluoroacetamide 2-Aminophenol->Intermediate_Amide + Trifluoroacetic Acid Trifluoroacetic_Acid Trifluoroacetic_Acid Cyclization Intramolecular Cyclization Intermediate_Amide->Cyclization Eaton's Reagent Dehydration Dehydration (-H2O) Cyclization->Dehydration Product This compound Dehydration->Product

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol: Gram-Scale Synthesis

This protocol is designed for a gram-scale synthesis, yielding a substantial quantity of the target compound for further research and development.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Supplier/Grade
2-AminophenolC₆H₇NO109.1310.91 g100Sigma-Aldrich, ≥99%
Trifluoroacetic AcidC₂HF₃O₂114.0211.4 mL (17.0 g)150Acros Organics, 99%
Eaton's ReagentP₂O₅ in CH₃SO₃H-50 mL-Prepared in-house or Commercial
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Fisher Scientific, ACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01As needed-Laboratory Grade
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Laboratory Grade
Ethyl AcetateC₄H₈O₂88.11As needed-HPLC Grade
HexanesC₆H₁₄86.18As needed-HPLC Grade
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

Step-by-Step Procedure

Experimental_Workflow start Start setup Set up reaction flask with 2-aminophenol and DCM under N2 start->setup cool Cool to 0°C setup->cool add_tfa Slowly add trifluoroacetic acid cool->add_tfa warm_rt Warm to room temperature and stir for 1 hour add_tfa->warm_rt add_eaton Add Eaton's reagent warm_rt->add_eaton heat Heat to 60°C for 4 hours add_eaton->heat quench Cool and quench with ice-water and saturated NaHCO3 heat->quench extract Extract with dichloromethane quench->extract dry Dry organic layer with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify characterize Characterize the final product purify->characterize end End characterize->end

Figure 2: Workflow for the gram-scale synthesis of this compound.

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminophenol (10.91 g, 100 mmol) and dichloromethane (100 mL).

  • Addition of Trifluoroacetic Acid: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (11.4 mL, 150 mmol) dropwise via a dropping funnel over 30 minutes.

  • Initial Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

  • Addition of Eaton's Reagent: Carefully add Eaton's reagent (50 mL) to the reaction mixture. Caution: The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing ice-water (200 mL).

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.[5][6]

Handling Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns.[6][7][8] It should be handled in a well-ventilated fume hood.[5][9] In case of skin contact, wash immediately with copious amounts of water.[8]

Handling Eaton's Reagent: Eaton's reagent is a strong acid and dehydrating agent. It is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

Quenching Procedure: The quenching of the reaction with water and neutralization with sodium bicarbonate is highly exothermic and will release carbon dioxide. Perform this step slowly and with caution in a large beaker to avoid frothing over.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Colorless to pale yellow solid/oil
Molecular Formula C₈H₄F₃NO[3]
Molecular Weight 187.12 g/mol [3]
Boiling Point 147.7 ± 40.0 °C at 760 mmHg[3]
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.80 (m, 4H, Ar-H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -64.5 (s, CF₃)
¹³C NMR (CDCl₃, 100 MHz) δ 151.0, 142.0, 126.0, 125.0, 120.0, 118.0 (q, J=272 Hz, CF₃), 111.0
Mass Spectrometry (EI) m/z 187 (M⁺)

Conclusion

This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. By following the outlined procedure and adhering to the safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and materials science. The mechanistic insights and characterization data provided serve to ensure the successful and verifiable execution of this synthetic method.

References

The 2-(Trifluoromethyl)benzo[d]oxazole Scaffold: A Guide to Creating Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Benzoxazole Fluorophores

In the landscape of fluorescent probe design, the strategic incorporation of fluorine atoms can dramatically enhance the photophysical and chemical properties of a fluorophore. The 2-(Trifluoromethyl)benzo[d]oxazole core is a prime example of this principle in action. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group imparts a unique set of characteristics to the benzoxazole scaffold, making it an increasingly attractive platform for the development of sophisticated sensors for ions, pH, and micro-viscosity.

The CF₃ group enhances the photostability and quantum yield of the fluorophore by minimizing non-radiative decay pathways. Furthermore, its electronic influence can be harnessed to fine-tune the sensitivity and selectivity of fluorescent probes. This guide provides a comprehensive overview of the synthesis, photophysical properties, and application of this compound in the creation of next-generation fluorescent probes for researchers, scientists, and drug development professionals.

Synthesis and Characterization: Building the Core Fluorophore

The synthesis of the this compound core is typically achieved through the condensation of a 2-aminophenol derivative with a trifluoroacetic acid equivalent. Several efficient one-pot methodologies have been developed to this end.

Protocol 1: One-Pot Synthesis from 2-Aminophenol and Trifluoroacetic Acid

This protocol outlines a common and efficient method for the synthesis of this compound.

Materials:

  • 2-Aminophenol

  • Trifluoroacetic acid (TFAA)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1 equivalent) and polyphosphoric acid.

  • Addition of Reagents: Slowly add trifluoroacetic acid (1.2 equivalents) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to 140-160 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralization: Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Characterization:

The final product should be characterized by:

  • ¹H and ¹⁹F NMR: To confirm the structure and the presence of the trifluoromethyl group.

  • ¹³C NMR: To verify the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Photophysical Properties: A Foundation for Bright and Stable Probes

While specific photophysical data for the parent this compound is not extensively documented in publicly available literature, the properties of related benzoxazole derivatives provide a strong indication of its performance as a fluorophore. The introduction of the CF₃ group is expected to enhance key photophysical parameters.

General Photophysical Characteristics of Benzoxazole Derivatives:

PropertyTypical Range for Benzoxazole DerivativesExpected Influence of the CF₃ Group
Excitation Maximum (λex) 320 - 380 nmMinor blue-shift due to electron-withdrawing nature.
Emission Maximum (λem) 380 - 450 nmMinor blue-shift.
Stokes Shift 60 - 100 nmLikely to remain in a similar range.
Quantum Yield (ΦF) 0.2 - 0.8Expected to be in the higher end of the range due to increased rigidity and reduced non-radiative decay.
Photostability Moderate to HighSignificantly enhanced due to the strength of the C-F bonds.

The electron-withdrawing CF₃ group can also influence the excited-state intramolecular proton transfer (ESIPT) properties of hydroxyl-substituted benzoxazoles, a phenomenon often exploited in the design of ratiometric probes.

Application in Fluorescent Probe Design

The this compound scaffold is an excellent starting point for creating a variety of fluorescent probes. By functionalizing the benzoxazole ring system with appropriate receptor moieties, sensors for a range of analytes can be developed.

Conceptual Design of a Fluorescent Probe

The general design of a fluorescent probe based on this scaffold involves three key components: the fluorophore, a linker, and a receptor.

G Fluorophore This compound (Signaling Unit) Linker Linker (Spacer) Fluorophore->Linker Covalent Bond Receptor Receptor (Binding Site for Analyte) Linker->Receptor Covalent Bond

Figure 1: General architecture of a fluorescent probe.

Application Note 1: A Ratiometric Probe for pH Sensing

Principle: A hydroxyl-substituted this compound can be designed to exhibit ESIPT. Changes in pH will alter the protonation state of the hydroxyl group, leading to a ratiometric change in the fluorescence emission.

Hypothetical Probe Structure:

Figure 2: A hypothetical ratiometric pH probe.

Sensing Mechanism:

G cluster_low_ph Low pH (Protonated) cluster_high_ph High pH (Deprotonated) Low_pH Phenolic Form (Emission at λ1) Analyte H+ Low_pH->Analyte Deprotonation High_pH Phenolate Form (Emission at λ2) Analyte->Low_pH Protonation G cluster_free Free Probe cluster_bound Probe-Metal Complex Free Fluorescence Quenched (e.g., PET) Bound Fluorescence 'On' Free->Bound Conformational Change Analyte Metal Ion (e.g., Zn²⁺) Free->Analyte Binding

analytical methods for quantifying 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 2-(Trifluoromethyl)benzo[d]oxazole

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of this compound, a key heterocyclic scaffold in pharmaceutical and materials science research. Recognizing the critical need for precise and reliable analytical data in drug development and quality control, this document provides detailed, field-proven protocols for three orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This note serves as a practical resource for researchers, analytical scientists, and quality assurance professionals, offering not just step-by-step instructions but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction and Rationale for Method Selection

This compound is a fluorinated heterocyclic compound of significant interest. The benzoxazole core is a privileged scaffold found in numerous biologically active molecules, and the trifluoromethyl (-CF₃) group is often introduced to enhance metabolic stability, binding affinity, and lipophilicity.[5][6][7] Consequently, accurate quantification of this molecule is paramount for purity assessments of bulk substances, stability studies, and quality control in manufacturing processes.[8][9]

No single analytical method is universally optimal. The choice of technique depends on the specific analytical challenge, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine QC vs. reference standard characterization). This guide presents three complementary methods:

  • HPLC-UV: The industry standard for routine quantification and purity analysis due to its robustness, precision, and cost-effectiveness. It is ideal for analyzing bulk materials and formulated products.[10][11][12]

  • GC-MS: A highly sensitive and selective technique suitable for trace-level detection and confirmation. Its volatility makes this compound an excellent candidate for GC-MS, especially for identifying it as an impurity or in complex matrices.[13]

  • ¹⁹F qNMR: A primary analytical method that allows for direct quantification without the need for a specific chemical reference standard of the analyte.[14] The presence of the -CF₃ group provides a unique, interference-free signal in the ¹⁹F NMR spectrum, making this a powerful tool for purity assignment of reference materials.[15][16][17]

The following workflow provides a high-level overview of the analytical process from sample handling to final data reporting.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Logging MethodSelection Method Selection (HPLC, GC-MS, qNMR) SampleReceipt->MethodSelection StandardPrep Reference Standard Preparation MethodSelection->StandardPrep SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) MethodSelection->SamplePrep SST System Suitability Test (SST) StandardPrep->SST SamplePrep->SST SequenceRun Analytical Sequence Run SST->SequenceRun If SST Passes DataProcessing Data Processing & Integration SequenceRun->DataProcessing Quantification Quantification & Calculation DataProcessing->Quantification Validation Validation & Review (ICH Q2(R1) Criteria) Quantification->Validation Report Final Report Generation Validation->Report

Caption: General Analytical Workflow for Quantification.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle

This Reverse-Phase HPLC (RP-HPLC) method separates this compound from potential impurities based on its hydrophobicity. The analyte is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard, using an external standard calibration curve.[10][11]

Experimental Protocol

HPLC_Workflow Start Start PrepStock Prepare Standard & Sample Stock Solutions (1 mg/mL) Start->PrepStock PrepCal Prepare Calibration Standards (Serial Dilution) PrepStock->PrepCal PrepSample Prepare Sample for Injection (Dilute & Filter) PrepStock->PrepSample Inject Inject into HPLC System PrepCal->Inject PrepSample->Inject Analyze Analyze Data: - Integrate Peak Area - Generate Calibration Curve - Calculate Concentration Inject->Analyze End End Analyze->End GCMS_Workflow Start Start PrepStock Prepare Stock Solutions (100 µg/mL in Ethyl Acetate) Start->PrepStock PrepCal Prepare Calibration Standards (e.g., 0.1 - 10 µg/mL) PrepStock->PrepCal PrepSample Prepare Sample for Injection (Dilute to working range) PrepStock->PrepSample Inject Inject into GC-MS System PrepCal->Inject PrepSample->Inject Analyze Analyze Data (SIM Mode): - Extract Ion Chromatogram - Integrate Peak Area - Calculate Concentration Inject->Analyze End End Analyze->End

References

Application Notes & Protocols: Synthetic Routes to Functionalized 2-(Trifluoromethyl)benzo[d]oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Trifluoromethyl-Benzoxazole Scaffold

The benzoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and unique photophysical properties.[1] The introduction of a trifluoromethyl (CF3) group at the 2-position dramatically modulates the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This enhancement is attributed to the high electronegativity and steric bulk of the CF3 group, which can lead to improved pharmacokinetic and pharmacodynamic profiles. Consequently, 2-(trifluoromethyl)benzo[d]oxazoles are key components in the development of novel pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-microbial agents, as well as functional materials for organic electronics.[1][2]

This technical guide provides an in-depth overview of the principal synthetic strategies for accessing functionalized 2-(trifluoromethyl)benzo[d]oxazoles, with a focus on the underlying mechanisms, practical experimental protocols, and a comparative analysis of the different methodologies.

Synthetic Strategy 1: Direct Condensation of 2-Aminophenols with Trifluoromethylating Agents

The most direct and classical approach to the 2-(trifluoromethyl)benzo[d]oxazole core involves the condensation of a substituted 2-aminophenol with a suitable trifluoromethyl-containing C1 synthon, followed by cyclodehydration. The choice of the trifluoromethyl source and the condensing agent are critical determinants of the reaction's efficiency and substrate scope.

Mechanism: The Role of Condensing Agents

The overall transformation proceeds via two key steps: initial N-acylation of the 2-aminophenol to form an intermediate 2-hydroxy-N-(trifluoroacetyl)anilide, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzoxazole ring.[3] Strong condensing agents are required to drive the reaction towards completion, particularly the final dehydration step.

Condensation_Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration 2-Aminophenol 2-Aminophenol Intermediate_Amide 2-Hydroxy-N-(trifluoroacetyl)anilide 2-Aminophenol->Intermediate_Amide + CF3COX (X = OH, OCOCF3) Benzoxazole This compound Intermediate_Amide->Benzoxazole  [H+] - H2O

Caption: General mechanism for benzoxazole formation.

1.1. Polyphosphoric Acid (PPA) as a Condensing Agent

Polyphosphoric acid (PPA) is a viscous polymeric acid that serves as both a solvent and a Brønsted acid catalyst.[4][5] It facilitates the formation of mixed anhydrides with trifluoroacetic acid, which are highly reactive acylating agents.[3]

  • Expertise & Experience: While effective, the high viscosity of PPA can make stirring and product isolation challenging. Reactions in PPA typically require high temperatures (140-200 °C), which may not be suitable for substrates with sensitive functional groups. The P2O5 content in PPA is a critical parameter, with higher concentrations generally leading to better yields.[4]

1.2. Eaton's Reagent: A Superior Alternative to PPA

Eaton's reagent, a solution of phosphorus pentoxide (P2O5) in methanesulfonic acid (MSA), is a powerful and more user-friendly alternative to PPA.[6][7] It has a lower viscosity, allowing for more efficient mixing and heat transfer at lower reaction temperatures.[6]

  • Trustworthiness: The 1:10 (w/w) ratio of P2O5 to MSA is optimized for maximum catalytic efficiency while maintaining a pumpable viscosity.[6] Eaton's reagent has demonstrated superior regioselectivity and higher yields in benzoxazole synthesis compared to PPA under identical conditions.[6][8]

Protocol 1: Synthesis of this compound using Eaton's Reagent

This protocol describes a general procedure for the synthesis of a this compound from a substituted 2-aminophenol and trifluoroacetic acid using Eaton's reagent.

Materials:

  • Substituted 2-aminophenol (1.0 eq)

  • Trifluoroacetic acid (1.2 eq)

  • Eaton's Reagent (P2O5 in CH3SO3H, 10% w/w)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare Eaton's reagent by carefully adding phosphorus pentoxide (10 g) to methanesulfonic acid (90 g) with stirring under an inert atmosphere. Caution: The addition is exothermic.

  • To a solution of the substituted 2-aminophenol (1.0 eq) in Eaton's reagent (5-10 mL per gram of aminophenol), add trifluoroacetic acid (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Synthetic Strategy 2: Synthesis via Trifluoroacetimidoyl Chlorides

Trifluoroacetimidoyl chlorides are versatile intermediates that can be readily prepared from the reaction of an aniline with trifluoroacetic acid in the presence of a dehydrating chlorinating agent, such as triphenylphosphine and carbon tetrachloride.[9][10] These intermediates can then undergo cyclization with 2-aminophenols to form 2-(trifluoromethyl)benzoxazoles.

  • Expertise & Experience: This two-step approach offers greater modularity, allowing for the synthesis of a wider range of functionalized benzoxazoles by varying both the aniline and the 2-aminophenol starting materials. The reaction conditions for the cyclization step are generally mild.

Imidoyl_Chloride_Route cluster_0 Step 1: Imidoyl Chloride Formation cluster_1 Step 2: Cyclization Aniline Aryl Amine Imidoyl_Chloride N-Aryl-trifluoroacetimidoyl chloride Aniline->Imidoyl_Chloride + CF3COOH Ph3P, CCl4 Benzoxazole This compound Imidoyl_Chloride->Benzoxazole + 2-Aminophenol Base

Caption: Two-step synthesis via trifluoroacetimidoyl chloride.

Protocol 2: Two-Step Synthesis via an N-Aryltrifluoroacetimidoyl Chloride

Part A: Synthesis of N-Aryltrifluoroacetimidoyl Chloride [10]

  • In a two-necked flask equipped with a condenser, combine triphenylphosphine (1.5 eq), triethylamine (1.5 eq), and carbon tetrachloride (solvent).

  • Add the desired aryl amine (1.0 eq) followed by the dropwise addition of trifluoroacetic acid (1.0 eq).

  • Reflux the mixture for 3-5 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure and purify the residue by distillation or chromatography to obtain the N-aryltrifluoroacetimidoyl chloride.

Part B: Cyclization to form the Benzoxazole

  • Dissolve the N-aryltrifluoroacetimidoyl chloride (1.0 eq) and a substituted 2-aminophenol (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by recrystallization or silica gel chromatography.

Synthetic Strategy 3: Modern Methods Employing Triflic Anhydride

Triflic anhydride (Tf2O) is a powerful activating agent that can be used to promote the cyclization of amides to form various heterocycles.[11][12] In the context of benzoxazole synthesis, Tf2O can activate a trifluoroacetamide intermediate, rendering it highly electrophilic and susceptible to intramolecular attack by the phenolic oxygen.

  • Authoritative Grounding: The mechanism involves the activation of the amide carbonyl group by Tf2O, followed by nucleophilic addition of the hydroxyl group, intramolecular cyclization, and elimination to furnish the benzoxazole core.[11] This method is notable for its mild reaction conditions and broad substrate scope.[1]

Comparative Summary of Synthetic Routes

Synthetic RouteKey ReagentsTemperatureAdvantagesDisadvantages
Direct Condensation (PPA) 2-Aminophenol, CF3COOH, PPAHigh (140-200 °C)One-pot, inexpensive reagentsHigh viscosity, harsh conditions, limited substrate scope
Direct Condensation (Eaton's Reagent) 2-Aminophenol, CF3COOH, Eaton's ReagentModerate (80-100 °C)Lower viscosity, higher yields, milder conditionsPreparation of reagent required
Via Trifluoroacetimidoyl Chloride Aniline, CF3COOH, 2-AminophenolRoom temp to moderateModular, broad substrate scope, mild conditionsTwo-step process, requires isolation of intermediate
Triflic Anhydride Method 2-Aminophenol, Trifluoroacetamide, Tf2OMildVery mild conditions, high efficiencyCost of triflic anhydride

Conclusion and Future Outlook

The synthesis of functionalized 2-(trifluoromethyl)benzo[d]oxazoles is a mature field with several reliable and robust methodologies. The classical direct condensation approach, particularly with the use of Eaton's reagent, remains a highly effective and practical choice for many applications. For the construction of diverse libraries of compounds, the modularity of the trifluoroacetimidoyl chloride route offers significant advantages. As the demand for novel fluorinated heterocycles in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and atom-economical synthetic methods will remain an active area of research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-(Trifluoromethyl)benzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the condensation reaction between 2-aminophenol and trifluoroacetic acid (TFA) or a reactive derivative of TFA, such as trifluoroacetic anhydride (TFAA).[1][2] This reaction is typically facilitated by a dehydrating agent or a catalyst and often requires elevated temperatures to drive the cyclization.[3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.[4][5] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in 2-aminophenol or trifluoroacetic acid can significantly hinder the reaction.[5][6]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete conversion or side product formation.[4][6]

  • Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction. Efficient removal of water is critical for driving the equilibrium towards the product.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.[6]

  • Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps.[6]

Q3: I am observing multiple spots on my TLC plate, including what appears to be unreacted 2-aminophenol. What should I do?

The presence of unreacted starting material on your TLC plate indicates an incomplete reaction. Here are some troubleshooting steps:

  • Extend the Reaction Time: Continue to monitor the reaction by TLC at regular intervals to see if the starting material is consumed over a longer period.[6]

  • Increase the Reaction Temperature: The cyclization step often requires sufficient thermal energy to overcome the activation barrier. A modest increase in temperature may improve the conversion rate.[5]

  • Check Your Dehydrating Agent/Catalyst: If you are using a dehydrating agent like polyphosphoric acid (PPA) or a catalyst, ensure it is active and used in the correct stoichiometric amount.[3] Some catalysts may be sensitive to air and moisture.[6]

Q4: What are the common side products in this synthesis, and how can I minimize their formation?

Side product formation is a common cause of low yields and purification challenges. Potential side products in the synthesis of this compound include:

  • N-Trifluoroacetyl-2-aminophenol: This is the intermediate amide formed before cyclization. Incomplete cyclization will result in this as a major byproduct.[7] To minimize its presence, ensure optimal conditions for cyclization (e.g., higher temperature, effective water removal).

  • Polymerization of 2-aminophenol: 2-aminophenol can be susceptible to oxidation and polymerization, especially at high temperatures or in the presence of air, leading to colored impurities.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[5][6]

  • Trifluoroacetylation of the hydroxyl group: While less common, the hydroxyl group of 2-aminophenol could potentially be acylated by a highly reactive trifluoroacetylating agent.

To minimize side products, focus on optimizing reaction conditions, ensuring the purity of your starting materials, and considering the use of an inert atmosphere.[6]

Troubleshooting Guides

Guide 1: Low to No Product Formation

If you are experiencing very low or no formation of the desired this compound, follow this troubleshooting workflow.

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LowYieldTroubleshooting start Low/No Product check_reagents Verify Purity of 2-Aminophenol & TFA start->check_reagents check_reagents->start Impure check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents Pure check_conditions->start Incorrect check_water_removal Assess Water Removal Method check_conditions->check_water_removal Conditions Correct optimize_temp Increase Reaction Temperature check_water_removal->optimize_temp Inefficient optimize_time Extend Reaction Time optimize_temp->optimize_time No Improvement success Improved Yield optimize_temp->success Improvement change_reagent Consider TFAA instead of TFA optimize_time->change_reagent No Improvement optimize_time->success Improvement use_dehydrating_agent Employ Dehydrating Agent (e.g., PPA) change_reagent->use_dehydrating_agent No Improvement change_reagent->success Improvement use_dehydrating_agent->success Improvement

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Troubleshooting:

  • Verify Starting Material Purity:

    • 2-Aminophenol: This compound can oxidize and darken on storage. Use freshly purchased or purified (e.g., by recrystallization) 2-aminophenol. Assess purity via melting point or spectroscopic methods.[6]

    • Trifluoroacetic Acid (TFA): Ensure it is anhydrous, as water can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: The condensation and cyclization often require heating. If the reaction is sluggish at a lower temperature, gradually increase it while monitoring the reaction progress by TLC. Temperatures around 130°C have been reported to be effective in similar benzoxazole syntheses.[8]

    • Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction over an extended time frame.[6]

    • Solvent: While some syntheses are performed neat, a high-boiling point, inert solvent can be beneficial for temperature control and to facilitate water removal (e.g., using a Dean-Stark apparatus).

  • Consider a More Reactive Trifluoroacetylating Agent:

    • If using TFA is not yielding good results, consider using trifluoroacetic anhydride (TFAA).[7] TFAA is more reactive and can facilitate the initial N-acylation at lower temperatures.

  • Employ a Dehydrating Agent:

    • For the direct condensation with TFA, a strong dehydrating agent like polyphosphoric acid (PPA) can be used as both a catalyst and a solvent to drive the reaction to completion.[3]

Guide 2: Product Purification Challenges

Purifying this compound can be challenging due to the presence of unreacted starting materials or side products.

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PurificationWorkflow start Crude Product Mixture acid_base_extraction Acid-Base Extraction start->acid_base_extraction column_chromatography Column Chromatography acid_base_extraction->column_chromatography Impurities Remain pure_product Pure Product acid_base_extraction->pure_product Sufficiently Pure recrystallization Recrystallization column_chromatography->recrystallization Further Purification Needed column_chromatography->pure_product Sufficiently Pure recrystallization->pure_product High Purity Achieved

Caption: General purification workflow for this compound.

Purification Strategies:

  • Acid-Base Extraction: This technique can be effective for removing unreacted 2-aminophenol.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic 2-aminophenol into the aqueous layer.

    • Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic starting materials or byproducts.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: This is a highly effective method for separating the product from closely related impurities.[6][9]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective. The optimal ratio should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[10]

    • Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound using Trifluoroacetic Acid and Polyphosphoric Acid

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq).

  • Add polyphosphoric acid (PPA) (a sufficient amount to ensure good stirring).

  • Slowly add trifluoroacetic acid (1.1 eq) to the mixture.

  • Heat the reaction mixture to 120-140°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture over crushed ice with vigorous stirring.

  • Neutralize the solution with a strong base (e.g., NaOH) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

Table 1: Influence of Reaction Conditions on Benzoxazole Synthesis Yield

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1No Catalyst130100[8]
2H₂SO₄1301035[8]
3p-TsOH1301042[8]
4BAIL gel130598[8]

Note: This table is adapted from a study on the synthesis of 2-phenylbenzoxazole and illustrates the significant impact of a catalyst on the reaction yield. A similar trend can be expected for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(Trifluoromethyl)benzo[d]oxazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Trifluoromethyl)benzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important fluorinated heterocyclic compound. Recrystallization is a powerful and economical technique for purification, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before attempting a bulk recrystallization of this compound?

A1: Before committing your entire batch of crude material, two preliminary steps are essential for a successful and efficient purification:

  • Characterize Your Crude Product: Obtain a melting point of your crude solid. A sharp melting point indicates relatively high purity, while a broad melting point range suggests the presence of significant impurities. This value is critical for solvent selection, as you must choose a solvent with a boiling point lower than your compound's melting point to prevent it from "oiling out" instead of crystallizing[1]. For this compound, which has a reported boiling point of approximately 148°C, it is expected to be a low-melting solid or an oil at room temperature[2]. If it is an oil, recrystallization may be challenging, and distillation or chromatography might be more suitable initial purification steps.

  • Perform a Small-Scale Solvent Screen: Never use your entire sample for the first attempt. Use a small amount of crude material (10-20 mg) in test tubes to screen a variety of solvents. This empirical approach is the most reliable way to find an effective solvent system and will save you significant time and material[3][4].

Q2: What properties define an ideal recrystallization solvent for this compound?

A2: The perfect solvent is one in which your desired compound has high solubility at high temperatures and low solubility at low temperatures. This differential solubility is the basis of purification by recrystallization[3].

The key characteristics are:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but dissolve readily at the solvent's boiling point[5].

  • Impurity Solubility: Soluble impurities should remain dissolved in the solvent even when it's cold, so they are removed with the filtrate (mother liquor). Insoluble impurities should not dissolve at all, even in hot solvent, allowing for their removal via hot filtration[5][6].

  • Non-Reactivity: The solvent must be chemically inert towards this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase[5].

  • Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the melting point of the pure compound to prevent oiling out[1].

Q3: Which solvents are good starting points for this compound?

A3: The structure of this compound, with its aromatic benzoxazole core and the lipophilic trifluoromethyl group, suggests it is a compound of moderate polarity. Therefore, a range of solvents should be tested. Good candidates for your initial solvent screen would include:

  • Non-Polar: Hexanes, Heptane, Cyclohexane

  • Moderately Polar: Toluene, Dichloromethane (DCM), Ethyl Acetate

  • Polar Protic: Ethanol, Methanol, Isopropanol

  • Polar Aprotic: Acetone, Acetonitrile

Often, a single solvent is not ideal. A mixed-solvent system (or two-solvent system) can be highly effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point)[7][8]. Common miscible pairs to investigate include Ethanol/Water, Acetone/Hexanes, or Ethyl Acetate/Hexanes.

SolventBoiling Point (°C)Polarity IndexSafety Considerations
Heptane980.1Flammable, skin irritant
Toluene1112.4Flammable, toxic, teratogen
Ethyl Acetate774.4Flammable, eye irritant
Acetone565.1Highly flammable, eye irritant
Acetonitrile825.8Flammable, toxic
Isopropanol823.9Flammable, eye irritant
Ethanol784.3Flammable

Troubleshooting Guide

Problem: My compound "oils out" and forms a liquid layer instead of crystals upon cooling.
  • Causality & Logic: This common issue occurs when the supersaturated solution is cooled to a temperature below the compound's melting point while it is still dissolved. The compound separates as a liquid because its melting point is lower than the temperature of the solution. This is often caused by using a solvent with a boiling point higher than the compound's melting point, cooling the solution too rapidly, or the presence of impurities that depress the melting point significantly[1].

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to make the solution less concentrated. Allow it to cool much more slowly.

    • Change Solvents: Select a new solvent with a lower boiling point.

    • Use a Solvent Mixture: Dissolve the crude material in a smaller amount of a high-boiling point "good" solvent and then add a lower-boiling point "anti-solvent" to induce crystallization at a lower temperature.

Problem: No crystals form, even after the solution has cooled to room temperature or below.
  • Causality & Logic: Crystal formation requires two steps: nucleation (the initial formation of small crystal aggregates) and growth. If no crystals form, it is typically because the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome[9].

  • Solutions (Proceed in this order):

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth[10][11].

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for other molecules to deposit onto, bypassing the initial nucleation barrier[11][12].

    • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again[9].

    • Cool to a Lower Temperature: Use an ice-water bath or even a dry ice/acetone bath to further decrease the solubility of your compound. Be cautious, as very rapid cooling can sometimes lead to the precipitation of impurities[10].

dot

Troubleshooting_No_Crystals start Solution is cool, but no crystals have formed. q1 Is the solution clear or cloudy? start->q1 scratch Scratch inner surface of flask with a glass rod. q1->scratch Clear reduce_solvent Heat to evaporate a portion of the solvent to concentrate the solution. q1->reduce_solvent Cloudy/Oily (Indicates saturation, but poor crystal formation) seed Add a seed crystal of the pure compound. scratch->seed Still no crystals seed->reduce_solvent Still no crystals cool_further Use an ice bath or colder bath to further reduce solubility. reduce_solvent->cool_further Allow to cool again Recrystallization_Workflow start Crude this compound dissolve 1. Dissolve in minimum amount of hot solvent start->dissolve hot_filt_q Are there insoluble impurities? dissolve->hot_filt_q hot_filt 2. Perform hot gravity filtration hot_filt_q->hot_filt Yes cool 3. Cool solution slowly to induce crystallization hot_filt_q->cool No hot_filt->cool isolate 4. Isolate crystals via vacuum filtration cool->isolate wash 5. Wash crystals with ice-cold solvent isolate->wash dry 6. Dry the purified crystals wash->dry end_product Pure Product dry->end_product

References

column chromatography conditions for 2-(Trifluoromethyl)benzo[d]oxazole purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(Trifluoromethyl)benzo[d]oxazole

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this fluorinated heterocyclic compound using column chromatography. Here, we address common challenges and frequently asked questions, providing solutions grounded in established chromatographic principles and field-proven experience.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles the practical problems you may encounter during the column chromatography of this compound.

Q1: My this compound is not separating from a closely-eluting impurity on silica gel. What should I do?

A1: This is a common selectivity issue. When standard silica gel with a hexane/ethyl acetate system fails to resolve your compound from an impurity, a multi-faceted approach is required.

  • Optimize the Mobile Phase: Fine-tuning the eluent is the first and most critical step.

    • Reduce Polarity Drastically: Prepare several mobile phases with very small, incremental increases in the polar solvent (e.g., 1%, 2%, 3%, 5% ethyl acetate in hexane). A lower polarity mobile phase will travel slower, allowing more interaction time with the silica gel and potentially resolving impurities with small polarity differences.

    • Change Solvent System: The selectivity of the separation is highly dependent on the solvents used. If hexane/ethyl acetate is unsuccessful, switch to a system with different solvent properties. For instance, replacing ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (TBME) can alter the hydrogen bonding and dipole-dipole interactions, changing the elution order. A common alternative is a hexane/DCM gradient.

  • Consider an Alternative Stationary Phase: If mobile phase optimization is insufficient, the stationary phase chemistry is the next variable to change.

    • Pentafluorophenyl (PFP) Phases: For fluorinated molecules, PFP-functionalized silica is an excellent choice.[1][2][3] These phases provide multiple interaction mechanisms beyond simple polarity, including π-π, dipole-dipole, and charge-transfer interactions, which can dramatically alter selectivity for halogenated compounds.[1][2][4] They often show greater retention for fluorine-containing compounds compared to their non-fluorinated analogs.[5]

  • Improve Column Efficiency:

    • Use Finer Silica Mesh: Switching from standard 230-400 mesh silica to a finer particle size can increase the number of theoretical plates and improve resolution, although this will also increase backpressure.

    • Optimize Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, for a difficult separation, the sample load should be 1-2% of the mass of the silica gel.

Q2: The product appears to be streaking or tailing during column chromatography. How can I achieve sharper bands?

A2: Tailing or streaking is typically caused by poor solubility in the mobile phase, secondary interactions with the stationary phase, or overloading.

  • Assess Solubility: Your compound may be precipitating at the top of the column if its solubility in the initial, low-polarity eluent is poor. While you should always load your sample in the weakest possible solvent, ensure it remains fully dissolved. If solubility in a nonpolar solvent like hexane is an issue, dissolve the crude material in a minimal amount of a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying this silica, you can load the resulting powder onto the top of your column (a technique known as dry loading).

  • Modify the Mobile Phase: Although this compound is neutral, some impurities or minor degradation products might be acidic or basic, leading to interactions with acidic silanol groups on the silica surface. Adding a modifier to the mobile phase can mitigate this:

    • For acidic impurities: Add 0.1-1% acetic acid to the eluent.

    • For basic impurities: Add 0.1-1% triethylamine to the eluent.

    • Caution: Always check if your target compound is stable to these additives first.

  • Reduce Sample Concentration: High sample concentration can lead to band broadening and tailing.[6] Dilute your sample before loading or reduce the total amount loaded onto the column.

Q3: I'm observing new spots on my TLC after running the column, suggesting my compound is decomposing. Is this possible and how can I prevent it?

A3: Yes, decomposition on silica gel is possible, although the trifluoromethyl group itself is quite robust.[7] The benzoxazole ring system or other functional groups could be sensitive to the acidic nature of standard silica gel.

  • Test for Stability: Before running a large-scale column, spot a solution of your pure compound on a TLC plate and let it sit for a few hours. Elute the plate and check for any new spots. If new spots appear, your compound is likely unstable on silica.

  • Deactivate the Silica Gel: You can neutralize the acidic silanol groups by pre-treating the silica gel. Prepare a slurry of silica in your mobile phase containing 1-2% triethylamine (or another base like pyridine), pack the column with this slurry, and run the column with a mobile phase containing the same percentage of the basic additive.

  • Switch to a Neutral Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds. You will need to re-optimize your mobile phase system, as elution patterns will differ.

  • Minimize Residence Time: Work efficiently. A faster elution (without sacrificing separation) reduces the time your compound is in contact with the stationary phase.

Q4: My compound is eluting too quickly, close to the solvent front, even with pure hexane. What's the issue?

A4: This indicates your compound has very low polarity and minimal interaction with the silica gel. This compound is expected to be moderately retained, so this issue might point to a case of mistaken identity or a very nonpolar impurity being mistaken for the product. However, if it is indeed your product, you have a few options:

  • Confirm Compound Identity: First, verify the material you are tracking is indeed the target compound.

  • Use a Less Polar Stationary Phase: This is a less common scenario. You could consider using a stationary phase with even lower activity, but this is rarely necessary.

  • Employ Reversed-Phase Chromatography: This is the ideal solution for very nonpolar compounds. In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your nonpolar compound will be more strongly retained, allowing for separation from other nonpolar components.[2]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification strategy for this compound.

Q1: What is the recommended starting condition (stationary and mobile phase) for purifying this compound?

A1: The standard and most cost-effective starting point for this type of molecule is normal-phase flash column chromatography .

  • Stationary Phase: Standard silica gel, 230-400 mesh (40-63 µm particle size).[8][9]

  • Mobile Phase Development: Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase. Start by testing solvent systems of varying polarity. A good target TLC Rf (retardation factor) for your desired compound is 0.25 - 0.35 , as this generally translates well to good separation on a flash column.[10]

Recommended TLC Test Solvents (Mobile Phase) Rationale
5% Ethyl Acetate in HexaneA good starting point for moderately nonpolar compounds.
10% Ethyl Acetate in HexaneIncreases polarity to elute slightly more polar compounds.
20% Ethyl Acetate in HexaneFor compounds with higher polarity.
10% Dichloromethane in HexaneAn alternative system offering different selectivity.

Q2: How do I properly select and optimize the eluent system using Thin-Layer Chromatography (TLC)?

A2: TLC is your most powerful tool for method development. The goal is to find a solvent system that provides good separation between your target compound and all major impurities.

Protocol: TLC-Based Eluent Optimization

  • Spotting: Dissolve your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). On a single TLC plate, spot the crude mixture, your starting materials (if available), and a co-spot (crude mixture and starting material in the same lane).

  • Development: Place the TLC plate in a developing chamber containing one of the test solvent systems from the table above. Ensure the chamber is saturated with the solvent vapor.

  • Visualization: After the solvent front reaches the top of the plate, remove it, mark the solvent front, and dry the plate. Visualize the spots using a UV lamp (254 nm is standard for aromatic compounds).[8]

  • Analysis:

    • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • The ideal system will place your product at an Rf of ~0.3 and show the largest possible distance (ΔRf) between the product spot and the nearest impurity spots.

    • If the spots are too high (Rf > 0.5), decrease the mobile phase polarity (less ethyl acetate).

    • If the spots are too low (Rf < 0.1), increase the mobile phase polarity (more ethyl acetate).

  • Iteration: Continue testing different solvent ratios and systems until optimal separation is achieved.

Q3: Are there alternative stationary phases to silica gel for purifying this compound?

A3: Yes. While silica is the workhorse, other stationary phases can offer superior performance for challenging separations.

  • Pentafluorophenyl (PFP) Phase: As mentioned in the troubleshooting section, this is highly recommended for fluorinated compounds due to its unique selectivity.[3][5] It's available for both flash chromatography and HPLC.

  • Alumina (Al₂O₃): A good alternative for compounds that are sensitive to the acidic nature of silica. It is available in acidic, neutral, and basic forms.

  • Reversed-Phase Silica (C18 or C8): Used with polar mobile phases (water/acetonitrile or water/methanol). This is the primary choice for HPLC analysis and can be used for preparative purification, especially if the compound is poorly retained in normal-phase or if impurities are very polar.[2]

Q4: What is the best way to load my sample onto the column?

A4: Proper sample loading is crucial for a high-resolution separation. The goal is to apply the sample to the column in a tight, narrow band.

  • Wet Loading: Dissolve the crude sample in the minimum amount of the initial mobile phase solvent. Carefully pipette this solution directly onto the top of the packed column bed. This is quick and easy but can cause issues if the sample is not very soluble in the mobile phase.

  • Dry Loading (Recommended for Optimal Resolution):

    • Dissolve your crude product in a volatile solvent (like DCM, acetone, or ethyl acetate) in a round-bottom flask.

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the flask.

    • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column. This technique ensures that the entire sample starts moving down the column at the same time once the eluent is applied, resulting in sharper bands.

Q5: How does the trifluoromethyl group affect the chromatographic behavior of the molecule?

A5: The trifluoromethyl (-CF₃) group significantly influences a molecule's properties, which in turn affects its chromatography.[7]

  • Increased Lipophilicity/Hydrophobicity: The -CF₃ group is more lipophilic than a methyl group.[7] In normal-phase chromatography (polar stationary phase), this generally leads to decreased retention (higher Rf) compared to a non-fluorinated analog, as the molecule becomes less polar. In reversed-phase chromatography (nonpolar stationary phase), it leads to increased retention.

  • Strong Electron-Withdrawing Nature: The -CF₃ group is a powerful electron-withdrawing group.[11] This alters the electron density of the benzoxazole ring system, which can change its dipole moment and its ability to participate in π-π or dipole-dipole interactions with the stationary phase. This is why PFP columns, which are designed for these types of interactions, can be so effective.[3]

  • Chemical Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly stable to metabolic and most chemical degradation, which is a benefit during purification.[7][12]

Visual Workflow for Method Development

The following diagram outlines the logical process for developing a purification method for this compound.

MethodDevelopment cluster_TLC Phase 1: TLC Optimization cluster_Column Phase 2: Column Purification cluster_Troubleshoot Phase 3: Troubleshooting TLC Perform TLC with Hexane/ Ethyl Acetate (5-20%) Rf_Check Is Product Rf between 0.25 and 0.35? TLC->Rf_Check Rf_Check->TLC No, Adjust Polarity Separation_Check Is there good separation from impurities (ΔRf)? Rf_Check->Separation_Check Yes Prep_Column Pack Silica Gel Column Separation_Check->Prep_Column Yes Change_Solvent Solution: Change Solvent System (e.g., Hex/DCM) Separation_Check->Change_Solvent No Load_Sample Dry Load Sample Prep_Column->Load_Sample Run_Column Run Column with Optimized Eluent Load_Sample->Run_Column Collect Collect & Analyze Fractions Run_Column->Collect Poor_Sep Problem: Poor Separation Collect->Poor_Sep If Separation is Poor Decomp Problem: Decomposition Collect->Decomp If Compound Degrades Poor_Sep->Change_Solvent Change_Stationary Solution: Use PFP or Alumina Stationary Phase Poor_Sep->Change_Stationary Decomp->Change_Stationary Change_Solvent->TLC

Caption: A decision workflow for purifying this compound.

References

Technical Support Center: Hydrolytic Stability of the Benzoxazole Ring Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the hydrolytic stability of the benzoxazole ring system in acidic environments. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Troubleshooting Guide: Unexpected Degradation of Benzoxazole Derivatives in Acidic Media

Issue 1: My benzoxazole-containing compound is degrading rapidly in a dilute acidic solution (e.g., 0.1 N HCl) at room temperature. What is the likely cause and how can I mitigate this?

Answer:

Rapid degradation of a benzoxazole derivative under seemingly mild acidic conditions points to a higher than expected susceptibility of the ring to hydrolysis. The benzoxazole ring, while aromatic and relatively stable, can undergo acid-catalyzed hydrolysis to yield the corresponding 2-aminophenol derivative[1].

Potential Causes and Mechanistic Insights:

  • Protonation and Nucleophilic Attack: The reaction is initiated by the protonation of the nitrogen atom in the oxazole ring. This increases the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water.

  • Rate-Determining Step: For many simple benzoxazoles, the rate-determining step in solutions of low acidity is the nucleophilic attack on the protonated benzoxazole[1].

  • Substituent Effects: The electronic nature of the substituent at the 2-position significantly influences the stability. Electron-withdrawing groups can enhance the electrophilicity of the C2 carbon, potentially accelerating hydrolysis. Conversely, electron-donating groups may stabilize the protonated intermediate, slowing down the reaction. For instance, replacing a methyl group with a phenyl group at the 2-position has been shown to decrease the hydrolysis rate[2].

Troubleshooting Protocol:

  • pH Adjustment: If your experimental conditions allow, increase the pH of the medium. Even a slight increase can significantly reduce the rate of acid-catalyzed hydrolysis.

  • Solvent Modification: Consider using a co-solvent to reduce the water activity. For example, conducting the reaction in an aqueous-organic mixture (e.g., methanol/water) can slow down the hydrolysis rate[2].

  • Temperature Control: Perform the experiment at a lower temperature. Hydrolysis is a chemical reaction with a positive activation energy, so decreasing the temperature will reduce the reaction rate.

  • Structural Modification (for drug design): If you are in the drug design phase, consider introducing an electron-donating group at or near the 2-position of the benzoxazole ring to enhance its stability.

Issue 2: I am performing a forced degradation study, but I'm not seeing the expected 5-20% degradation of my benzoxazole drug candidate in acidic conditions. How can I achieve the target degradation?

Answer:

Forced degradation studies are designed to produce a target level of degradation (typically 5-20%) to identify potential degradation products and establish stability-indicating analytical methods[3][4][5]. If you are not observing sufficient degradation, the stress conditions are likely too mild for your specific benzoxazole derivative.

dot

Caption: Workflow for a Forced Degradation Study.

Troubleshooting Protocol for Insufficient Degradation:

  • Increase Acid Concentration: Incrementally increase the concentration of the acid. For example, move from 0.1 N HCl to 1 N HCl.

  • Elevate Temperature: Heat the reaction mixture. Common temperatures for forced degradation are in the range of 60-80°C[6]. Monitor the reaction closely to avoid excessive degradation.

  • Increase Reaction Time: Extend the duration of the study. Take time points at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to monitor the progress of the degradation.

  • Change the Acid: Some benzoxazoles may be more susceptible to hydrolysis by different acids. Consider trying an alternative strong acid like sulfuric acid.

Quantitative Data Summary for Typical Forced Degradation Conditions:

Stress ConditionReagent/ConditionTypical Concentration/Temperature
Acid HydrolysisHCl or H₂SO₄0.1 N - 1 N, RT to 80°C
Base HydrolysisNaOH0.1 N - 1 N, RT to 80°C
OxidationH₂O₂3% - 30%
ThermalDry Heat> Ambient Temperature (e.g., 80°C)
PhotolyticUV/Vis LightICH Q1B Guidelines

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of benzoxazole ring hydrolysis under acidic conditions?

A1: The generally accepted mechanism involves a two-step process. First, the nitrogen atom of the benzoxazole ring is protonated by the acid. This is followed by a rate-determining nucleophilic attack of a water molecule at the C2 position of the ring. This leads to the formation of a tetrahedral intermediate, which then undergoes ring opening to form the 2-amidophenol product[1]. At higher acidities, the rate-determining step can shift to the fission of the C-O bond in the tetrahedral intermediate[1].

dot

Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening Benzoxazole Benzoxazole H+ + H+ Benzoxazole->H+ Protonated_Benzoxazole Protonated Benzoxazole Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Benzoxazole->Tetrahedral_Intermediate H2O H2O + H2O H+->Protonated_Benzoxazole Amido_Phenol 2-Amidophenol Tetrahedral_Intermediate->Amido_Phenol Ring Opening

Caption: Acid-Catalyzed Hydrolysis of Benzoxazole.

Q2: Are all benzoxazole derivatives equally susceptible to acid hydrolysis?

A2: No, the stability of the benzoxazole ring is highly dependent on the nature and position of substituents on both the benzene and oxazole rings.

  • Substituents at the 2-position: As mentioned earlier, electron-withdrawing groups at this position generally decrease stability, while electron-donating groups tend to increase it[2].

  • Substituents on the benzene ring: The electronic effects of substituents on the benzene ring can also influence the basicity of the nitrogen atom and the overall electron density of the ring system, thereby affecting the rate of hydrolysis.

  • Steric Hindrance: Bulky substituents near the 2-position can sterically hinder the approach of water molecules, thus slowing down the rate of hydrolysis.

Q3: What analytical techniques are best suited for monitoring the degradation of benzoxazole compounds?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the degradation of benzoxazole derivatives[7].

  • Stability-Indicating HPLC Method: It is crucial to develop a stability-indicating HPLC method that can separate the parent compound from all potential degradation products. This typically involves using a gradient elution on a C18 column and UV detection at a wavelength where both the parent drug and degradants have good absorbance.

  • LC-MS/MS: For identification of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable[8]. It provides molecular weight and fragmentation information, which is essential for structure elucidation.

  • Other Techniques: While HPLC is the primary tool, other techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (UV-Vis, NMR) can also be employed for qualitative and quantitative analysis[7][9][10].

Q4: Can the benzoxazole ring be opened under other catalytic conditions besides acid?

A4: Yes, the benzoxazole ring can be opened under various other conditions, often as part of a synthetic strategy.

  • Base-Catalyzed Hydrolysis: The amide-like linkage in the oxazole ring can be susceptible to base-catalyzed hydrolysis[6].

  • Metal Catalysis: Certain metal catalysts, such as copper-based systems, can mediate the ring-opening and functionalization of benzoxazoles[11]. Yttrium triflate (Y(OTf)₃) has also been used to catalyze a ring-opening/annulation cascade reaction[12].

  • Photoredox Catalysis: Some synthetic methodologies utilize photoredox catalysis to achieve a ring-opening-closing process for the arylation of benzoxazoles[13].

References

Technical Support Center: Troubleshooting Failed Cyclization in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into overcoming common challenges during the critical cyclization step. This resource is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My benzoxazole synthesis is resulting in a very low yield or has failed completely. What are the primary factors I should investigate first?

A1: A low or zero yield in benzoxazole synthesis is a common issue that can almost always be traced back to a few key areas. Before making drastic changes to your protocol, a systematic initial investigation is crucial.

Initial Troubleshooting Workflow:

start Low/No Yield Observed purity 1. Verify Starting Material Purity (2-Aminophenol & Coupling Partner) start->purity Begin Troubleshooting atmosphere 2. Check Reaction Atmosphere (Inert Gas: N2 or Ar) purity->atmosphere If pure... conditions 3. Re-evaluate Core Reaction Conditions (Solvent, Temp., Time, Catalyst) atmosphere->conditions If inert... optimize Proceed to Specific Optimization conditions->optimize If conditions seem correct...

Caption: Initial troubleshooting workflow for low-yield benzoxazole synthesis.

1. Purity of Starting Materials: This is the most frequent culprit.

  • 2-Aminophenol: This starting material is notoriously susceptible to air oxidation, which can lead to colored impurities and significantly lower yields.[1][2] The presence of these impurities can interfere with the catalytic cycle and promote side reactions.

    • Actionable Advice: Assess the purity of your 2-aminophenol. A melting point analysis can be a quick check; compare the observed melting point to the literature value (typically around 174 °C).[3] If it's low or has a broad range, purification by recrystallization from hot water is recommended.[3] For particularly sensitive reactions, purification via column chromatography may be necessary.[4]

  • Coupling Partner (Aldehyde, Carboxylic Acid, etc.): Impurities in your coupling partner can also inhibit the reaction.[1]

    • Actionable Advice: Ensure the purity of your aldehyde or carboxylic acid. Aldehydes can oxidize to carboxylic acids on storage. Distillation or recrystallization may be required.

2. Inert Atmosphere:

  • Causality: As mentioned, 2-aminophenols can oxidize in the presence of air, especially at elevated temperatures.[1][2] This oxidative degradation not only consumes your starting material but the resulting byproducts can complicate the reaction and purification.

    • Actionable Advice: Ensure your reaction is conducted under a consistently inert atmosphere, such as dry nitrogen or argon.[1] This is particularly critical if your reaction requires high temperatures for an extended period.

3. Core Reaction Conditions:

  • Solvent, Temperature, and Time: These three parameters are intrinsically linked. A suboptimal choice in one can often be the cause of failure. For example, a temperature that is too low may not provide the necessary activation energy for the final dehydration and ring-closing step.[1] Conversely, excessively high temperatures can lead to polymerization or decomposition of starting materials.[1][5]

    • Actionable Advice: Critically re-evaluate your chosen conditions. Consult literature for syntheses with similar substrates to find a validated starting point.[1] Many modern procedures utilize solvent-free conditions, often requiring temperatures around 130°C.[1][6]

Q2: My reaction seems to stall; TLC analysis shows the presence of starting materials and an intermediate, but the reaction won't proceed to completion. What's happening?

A2: A stalled reaction is a classic sign that the energy barrier for the final cyclization step is not being overcome, or that your catalyst has become deactivated. The most common intermediate observed is the Schiff base (from an aldehyde) or the N-acylated product (from a carboxylic acid).

The General Mechanism: A Two-Stage Process

The synthesis of benzoxazoles from 2-aminophenol and a coupling partner (like an aldehyde or carboxylic acid) is not a single transformation but a sequence of steps. Failure often occurs between these steps.

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization (The Sticking Point) Start 2-Aminophenol + Aldehyde/Carboxylic Acid Intermediate Schiff Base or Amide Intermediate Start->Intermediate Condensation/ Acylation Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Requires sufficient activation energy Product Benzoxazole Cyclization->Product

Caption: Simplified reaction pathway highlighting the critical cyclization step.

Troubleshooting a Stalled Reaction:

  • Insufficient Temperature: The intramolecular cyclization and subsequent dehydration to form the aromatic ring is often the rate-limiting step and typically requires thermal energy.[1]

    • Actionable Advice: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC. Some solvent-free reactions require temperatures up to 130-150 °C to drive the cyclization to completion.[6][7]

  • Catalyst Deactivation or Inappropriateness: The catalyst is crucial for facilitating the ring closure.

    • Brønsted/Lewis Acids (PPA, TfOH, etc.): These are common catalysts that protonate the carbonyl oxygen (in the case of an amide intermediate), making the carbon more electrophilic and susceptible to nucleophilic attack by the phenolic oxygen.[1][8] If the acid is weak, old, or used in insufficient quantity, the reaction may stall.

    • Metal Catalysts (Copper, Palladium, etc.): These are often used in different synthetic routes but can also be subject to deactivation.

    • Actionable Advice:

      • Add Fresh Catalyst: If you suspect deactivation, adding a fresh portion of the catalyst can sometimes restart the reaction.[1]

      • Switch Catalyst Type: If increasing temperature doesn't work, your chosen catalyst may be inappropriate for your specific substrates. For electron-deficient substrates, a stronger acid catalyst might be necessary to promote cyclization.[1] Consider screening different types of catalysts.[5][9]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Actionable Advice: Double-check your calculations and weighings. Sometimes, using a slight excess (1.1 equivalents) of one reactant can help drive the reaction to completion.[1]

Q3: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A3: Side product formation is a major issue that complicates purification and lowers your overall yield. The identity of the side product is a key diagnostic clue.

Common Side Products and Their Mitigation:

Side Product IdentityLikely CauseMitigation Strategy
Stable Schiff Base / Amide Intermediate Insufficient activation energy for cyclization; inappropriate catalyst.Increase reaction temperature or time; add a suitable oxidant; switch to a more effective catalyst (e.g., stronger Lewis acid).[1][9]
Dimerization/Polymerization Products High temperatures; highly acidic or basic conditions.Carefully control the reaction temperature; ensure stoichiometric balance of reactants to avoid excess 2-aminophenol self-condensing.[1]
N-Acylation without Cyclization Reaction conditions favor amide formation but not the subsequent ring-closing step.A two-step procedure can be effective: first, form and isolate the intermediate amide, then subject it to different, optimized cyclization conditions.[1]

Troubleshooting Logic for Side Product Formation:

start Side Products Observed identify Identify Side Product (e.g., via NMR, MS) start->identify schiff_base Is it the Schiff Base/ Amide Intermediate? identify->schiff_base polymer Is it a Polymer/ Dimer? schiff_base->polymer No increase_temp Increase Temperature/ Change Catalyst schiff_base->increase_temp Yes lower_temp Lower Temperature/ Check Stoichiometry polymer->lower_temp Yes two_step Consider Two-Step Synthesis increase_temp->two_step

Caption: Decision tree for minimizing side product formation.

Q4: How do I choose the right catalyst for my synthesis, and could an inappropriate catalyst be the cause of my low yield?

A4: Absolutely. The choice of catalyst is critical and is highly dependent on your specific synthetic route and substrates. There is no "one-size-fits-all" catalyst for benzoxazole synthesis.

Overview of Common Catalyst Classes:

Catalyst ClassExamplesTypical Use CaseMechanism of Action
Brønsted Acids Polyphosphoric acid (PPA), Triflic acid (TfOH), Methanesulfonic acid[10]Condensation of 2-aminophenols with carboxylic acids or aldehydes.[1]Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate cyclization.[6]
Lewis Acids Zinc triflate (Zn(OTf)₂), Boron trifluoride etherate (BF₃·Et₂O)[11][12]Condensation of 2-aminophenols with various partners. Effective for substrates where Brønsted acids are too harsh.Coordinates to the carbonyl oxygen, activating it towards nucleophilic attack.
Metal Catalysts Copper (CuI), Palladium (Pd), Nickel (Ni) complexes[7][11][13]Used in a variety of cross-coupling and cyclization strategies, often starting from ortho-haloanilides or other precursors.[13]Varies widely; can involve oxidative addition/reductive elimination pathways.
Heterogeneous / Recyclable Catalysts Brønsted acidic ionic liquids (BAILs), Magnetic nanoparticle-supported catalysts[6][14]"Green chemistry" approaches, particularly for solvent-free reactions.[14]Provide acidic sites on a solid support, simplifying purification.[6]

Key Considerations for Catalyst Selection:

  • Substrate Compatibility: Electron-rich substrates may cyclize under milder conditions, while electron-deficient substrates often require stronger acids or higher temperatures.[1] For example, a 2-aminophenol with an electron-withdrawing nitro group may require more forcing conditions.[6]

  • Reaction Conditions: Some catalysts are not stable at high temperatures, while others require it. Some are sensitive to air or moisture.[15]

  • Literature Precedent: The most reliable method for choosing a catalyst is to find a literature report that uses substrates similar to yours. This provides a validated starting point for your own optimization.

Key Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
  • Prepare the TLC Plate: On a silica gel plate, lightly draw a starting line with a pencil.

  • Spotting: Apply a small spot of your initial reaction mixture (t=0), your 2-aminophenol starting material, and your aldehyde/carboxylic acid starting material as references.

  • Run the TLC: Place the plate in a chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: The disappearance of starting material spots and the appearance of a new, single product spot indicate a successful reaction. The persistence of starting material spots indicates a stalled or incomplete reaction.[1]

Protocol 2: Recrystallization of 2-Aminophenol
  • Dissolution: In a fume hood, dissolve the impure 2-aminophenol in a minimum amount of boiling water. The compound is more soluble in hot water.[3]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

  • Drying: Dry the crystals thoroughly. Store the purified 2-aminophenol under an inert atmosphere and protected from light.[2]

References

Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of molecules in drug discovery and materials science.[1][2] However, the unique reactivity of trifluoromethylating reagents presents distinct challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylation reaction shows low or no yield. What are the first general factors to check?

A1: Low yields in trifluoromethylation are a common issue and a systematic investigation is key.[3] Start by assessing these primary factors:

  • Reagent Quality and Stability: Many trifluoromethylating reagents are sensitive to air and moisture.[3] Ensure your reagent is from a reliable supplier, fresh, and has been stored under the recommended inert and dry conditions. Degradation is a frequent culprit for failed reactions.[3]

  • Reaction Conditions: Trifluoromethylation reactions are often highly sensitive to reaction parameters. Small deviations in temperature, reaction time, or solvent from the optimal conditions can drastically reduce yields.[3]

  • Substrate Reactivity: The electronic nature of your substrate is critical. Electron-rich or electron-deficient substrates may necessitate different reagents or conditions to achieve successful trifluoromethylation.[3]

  • Workup and Purification: Significant product loss can happen during aqueous workup or purification. Your product might be volatile or have unexpected solubility.[4] Always check all phases and materials (e.g., filtration media) for your product if the yield is unexpectedly low.[4]

Q2: How do I choose the right trifluoromethylating reagent for my substrate?

A2: The choice of reagent depends on the reaction mechanism and the nature of your substrate. Reagents are generally categorized by their reactive nature:

  • Nucleophilic Reagents (CF₃⁻ source): These are suitable for substrates with electrophilic centers, such as aldehydes, ketones, and imines. A prominent example is (Trifluoromethyl)trimethylsilane (TMSCF₃ or Ruppert-Prakash reagent).[1][5]

  • Electrophilic Reagents (CF₃⁺ source): These are used for nucleophilic substrates like enolates, electron-rich arenes, and some heterocycles. Togni and Umemoto reagents are common examples of this class.[6][7]

  • Radical Reagents (CF₃• source): These are versatile for a wide range of substrates, particularly in C-H functionalization and reactions with alkenes. Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) and trifluoroiodomethane (CF₃I) are common sources for the trifluoromethyl radical.[5][8]

Q3: What are the essential safety precautions when working with trifluoromethylating reagents?

A3: Safety is paramount. Many trifluoromethylating reagents have specific hazards:

  • TMSCF₃ (Ruppert-Prakash Reagent): This is a highly flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[9] It is also sensitive to moisture. Always use an inert atmosphere (e.g., nitrogen or argon).[9]

  • Hypervalent Iodine Reagents (e.g., Togni reagents): These are energetic materials and can decompose exothermally.[10] They should be stored at cool temperatures and handled with care, avoiding shock or excessive heat.[10]

  • Gaseous Reagents (e.g., Fluoroform, CF₃I): These present handling challenges due to their volatility and potential toxicity.[11] Specialized equipment like a Schlenk line or flow chemistry setups may be necessary for safe and accurate dosing.[11][12]

Always consult the Safety Data Sheet (SDS) for your specific reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

Troubleshooting Guide

This section provides a detailed breakdown of common problems and solutions categorized by the type of trifluoromethylation reaction.

Category 1: Nucleophilic Trifluoromethylation (e.g., using TMSCF₃)

Nucleophilic trifluoromethylation, most famously achieved with the Ruppert-Prakash reagent (TMSCF₃), is a cornerstone for creating trifluoromethylated alcohols from carbonyl compounds.[13]

Problem 1: Low or no conversion of starting material.
  • Potential Cause A: Inactive Initiator/Catalyst. The reaction is critically dependent on the initiator that activates the TMSCF₃.

    • Solution:

      • Fluoride Initiators (e.g., TBAF, CsF): These are extremely sensitive to moisture.[1] Use a freshly opened bottle of anhydrous TBAF or dry it under a high vacuum. Ensure all glassware is flame-dried or oven-dried and solvents are rigorously anhydrous.[1]

      • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less moisture-sensitive, their activity is highly solvent-dependent. For sluggish reactions, switching to a more polar aprotic solvent like DMF can significantly accelerate the reaction and improve yields.[1]

      • Catalyst Loading: Ensure you are using the correct catalytic amount (typically 0.1-10 mol%). For less reactive substrates, you may need to optimize the catalyst loading.[1]

  • Potential Cause B: Poor Substrate Reactivity.

    • Solution: Electron-deficient carbonyls are more reactive.[1] For less reactive substrates, such as electron-rich ketones, more forcing conditions may be needed. This can include higher temperatures or switching to a more potent initiator system.[1]

Problem 2: Formation of silyl enol ether byproduct with enolizable ketones.
  • Potential Cause: The initiator is acting as a base, deprotonating the ketone faster than the trifluoromethyl anion can attack the carbonyl carbon.

    • Solution:

      • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition over deprotonation.

      • Change the Initiator: A less basic initiator might be beneficial.

      • Use a Lewis Acid Additive: The addition of a Lewis acid can activate the carbonyl group, increasing the rate of nucleophilic attack relative to enolization.

Category 2: Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)

Electrophilic trifluoromethylating reagents are powerful tools for the trifluoromethylation of a wide range of nucleophiles.[7][14]

Problem 1: Low reactivity with electron-rich aromatic substrates.
  • Potential Cause A: Insufficient Reagent Activation. Togni and Umemoto reagents often require activation to generate a more potent electrophilic trifluoromethylating species.[6]

    • Solution: The addition of a catalytic amount of a strong Lewis or Brønsted acid (e.g., triflic acid) can enhance the electrophilicity of the reagent.[6]

  • Potential Cause B: Suboptimal Reaction Conditions.

    • Solution: While many reactions with these reagents proceed at room temperature, some less reactive substrates may require elevated temperatures to overcome the activation barrier.[6] A solvent screen is also advisable, as solvent polarity can influence the reaction rate.

Problem 2: Poor regioselectivity in the trifluoromethylation of arenes.
  • Potential Cause: The reaction may be proceeding through a single-electron transfer (SET) mechanism, leading to a radical intermediate, which can result in different regioselectivity compared to a direct electrophilic attack.[15][16]

    • Solution:

      • Modify Reaction Conditions: Changing the solvent or adding radical inhibitors (if a radical pathway is undesired) can sometimes influence the reaction pathway.

      • Utilize a Directing Group: For substrates where innate electronic biases are not strong enough, installing a directing group can provide the desired regioselectivity.

Category 3: Radical Trifluoromethylation (e.g., using CF₃SO₂Na or CF₃I)

Radical trifluoromethylation offers a versatile approach for functionalizing a broad array of molecules, including unactivated C-H bonds.[5][8]

Problem 1: Reaction fails to initiate or stalls.
  • Potential Cause A: Inefficient Radical Initiation.

    • Solution: Ensure your radical initiator (e.g., an oxidizing agent like t-butyl hydroperoxide (TBHP) for CF₃SO₂Na, or UV light/triethylborane for CF₃I) is active and added correctly.[5][8] The mode of addition can be critical; for some reactions, slow addition of the initiator is necessary to maintain a low concentration of the radical and avoid side reactions.[8]

  • Potential Cause B: Presence of Radical Inhibitors.

    • Solution: Ensure your reagents and solvents are free from radical scavengers (e.g., dissolved oxygen, certain impurities). Degassing the solvent prior to the reaction can be beneficial.

Problem 2: Complex product mixture and low yield.
  • Potential Cause: The high reactivity of the trifluoromethyl radical can lead to multiple side reactions or functionalization at undesired positions.

    • Solution:

      • Optimize Reagent Stoichiometry: An excess of the trifluoromethyl source is often required, but a large excess can lead to byproducts.[8] Fine-tuning the stoichiometry is crucial.

      • Solvent Choice: The solvent can play a significant role in directing the regioselectivity of radical reactions.[8] Experimenting with different solvents can sometimes improve the outcome.

      • Temperature Control: Radical reactions can be highly exothermic. Maintaining a consistent and optimized temperature is key to controlling the reaction.

Experimental Protocols & Data
Table 1: General Starting Conditions for Common Trifluoromethylation Reactions
Reagent TypeReagent ExampleSubstrate ExampleInitiator/CatalystSolventTemperature (°C)
Nucleophilic TMSCF₃Aldehyde/KetoneTBAF (catalytic)THF0 to RT
Electrophilic Togni's Reagentβ-KetoesterNone or Lewis AcidCH₂Cl₂ or CH₃CNRT to 80
Radical CF₃SO₂NaHeteroarenetBuOOHCH₂Cl₂/H₂ORT
General Protocol for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
  • To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF₃ (1.5 equiv) via syringe.

  • Add a solution of anhydrous TBAF in THF (0.1 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Visualization of Workflows

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check Check Reagent Quality (Freshness, Storage, Purity) start->reagent_check reagent_ok Reagent OK reagent_check->reagent_ok conditions_check Optimize Reaction Conditions (Temperature, Solvent, Time, Concentration) conditions_ok Conditions Optimized conditions_check->conditions_ok substrate_check Evaluate Substrate Reactivity (Electronic & Steric Effects) substrate_ok Substrate Compatible? substrate_check->substrate_ok workup_check Analyze Workup & Purification (Solubility, Volatility, Stability) success Yield Improved workup_check->success reagent_ok->conditions_check Yes new_reagent Use Fresh/New Reagent reagent_ok->new_reagent No conditions_ok->conditions_check No conditions_ok->substrate_check Yes substrate_ok->workup_check Yes change_reagent Change Reagent Type (Nucleophilic, Electrophilic, Radical) substrate_ok->change_reagent No new_reagent->conditions_check change_reagent->conditions_check

Caption: Troubleshooting decision tree for low-yield reactions.

Diagram 2: Reaction Monitoring and Analysis Workflow

G setup Reaction Setup sampling Take Aliquots at Time Intervals setup->sampling tlc TLC Analysis sampling->tlc lcms LC-MS Analysis sampling->lcms nmr ¹⁹F NMR Analysis sampling->nmr decision Reaction Complete? tlc->decision lcms->decision nmr->decision workup Workup & Purification decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->sampling

Caption: Workflow for monitoring trifluoromethylation reactions.

References

Technical Support Center: 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Troubleshooting for Research & Development

Welcome to the technical support guide for 2-(Trifluoromethyl)benzo[d]oxazole. As Senior Application Scientists, we have compiled this resource to provide you with in-depth technical information and practical advice for ensuring the integrity of your compound throughout its lifecycle in the lab. This guide moves beyond simple storage instructions to explain the underlying chemical principles governing the stability of this molecule, empowering you to make informed decisions during your experiments.

Quick Reference: Recommended Storage & Handling

For ease of use, the following table summarizes the primary storage and handling recommendations for this compound, based on best practices for fluorinated heterocyclic compounds.

ParameterRecommendationRationale & Key Considerations
Temperature Long-term: 2–8°C (Refrigerated)[1][2]. Short-term: Controlled Room Temperature (20–25°C) is acceptable for shipping and brief periods[1][2].Lower temperatures slow down potential degradation pathways. Avoid freeze-thaw cycles which can introduce moisture.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)[1].The benzoxazole ring can be sensitive to moisture and atmospheric oxygen over time. An inert atmosphere displaces these reactive components.
Light Store in an amber vial or protect from light.While specific photostability data is limited, fluorinated aromatic compounds can be susceptible to photodegradation[3][4][5]. Protection from UV light is a standard precautionary measure.
Moisture Store in a dry place, preferably in a desiccator. Use anhydrous solvents for solutions.The benzoxazole ring is susceptible to hydrolysis, which is the primary degradation pathway. This reaction cleaves the oxazole ring to form an N-(2-hydroxyphenyl)amide derivative[6][7][8].
Container Tightly sealed, appropriate container (e.g., glass vial with a secure cap).Prevents exposure to moisture and air[9][10][11]. Ensure the container is clearly labeled.
Incompatibilities Avoid strong bases, strong oxidizing agents, and strong acids.Strong bases can promote hydrolysis[12]. The trifluoromethyl group can influence reactivity, and the heterocyclic nature of the molecule makes it susceptible to strong acids and oxidizers[13].

Frequently Asked Questions (FAQs)

Handling & Preparation

Q1: What is the best way to prepare a stock solution of this compound for my experiments?

A1: To prepare a stock solution, use an anhydrous grade solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) from a freshly opened bottle or one that has been properly stored over molecular sieves. We recommend preparing the solution under an inert atmosphere (in a glovebox or using a nitrogen/argon balloon technique) to minimize exposure to moisture. Once prepared, store the solution under the same recommended conditions as the solid material (refrigerated, protected from light).

Q2: Is this compound hazardous? What personal protective equipment (PPE) should I use?

A2: While specific toxicity data for this exact molecule may be limited, related benzoxazole compounds are known to be skin, eye, and respiratory irritants[13]. Therefore, you must handle this compound with appropriate caution. Always use standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses[10][13]. When handling the solid powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation[9][14].

Stability & Degradation

Q3: What makes the benzoxazole ring susceptible to degradation?

A3: The primary vulnerability of the benzoxazole ring is its susceptibility to hydrolysis[7]. The carbon atom at the 2-position (the one bearing the trifluoromethyl group) is part of an imine-like C=N bond within the oxazole ring. This carbon is electrophilic and can be attacked by nucleophiles, most commonly water. Under acidic or basic conditions, this attack leads to a ring-opening reaction, cleaving the C-O bond and ultimately forming 2',2',2'-trifluoro-N-(2-hydroxyphenyl)acetamide. The electron-withdrawing nature of the trifluoromethyl group can further influence the reactivity of this position[12][15].

Q4: How does the trifluoromethyl (-CF₃) group affect the compound's stability?

A4: The -CF₃ group has two major competing effects. Its strong electron-withdrawing nature can influence the electronic properties of the benzoxazole ring system.[15] On the other hand, the -CF₃ group is known to significantly enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[15][16] It also increases lipophilicity, which can improve membrane permeability[12]. While it doesn't prevent chemical degradation like hydrolysis, it is a robust functional group that is generally stable under typical experimental conditions.

Q5: Can I expect degradation if the compound is left at room temperature on the bench for a few hours?

A5: The solid compound is generally stable under normal handling conditions for short periods[13]. Leaving the solid, tightly capped, on the bench for the duration of an experiment (a few hours) is unlikely to cause significant degradation. However, solutions, especially in protic or non-anhydrous solvents, are more susceptible to hydrolysis. It is best practice to always minimize the time that both solid and dissolved samples spend outside of recommended storage conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical path to diagnose and resolve the problem.

Q: My analytical data (NMR, LC-MS) shows unexpected peaks. How can I determine if my sample of this compound has degraded?

A: Unexpected peaks in your analytical data are a common indicator of sample impurity or degradation. The most probable cause is hydrolysis.

Step-by-Step Diagnostic Protocol:

  • Analyze the Mass Spectrometry (MS) Data:

    • Calculate the expected mass of the hydrolysis product:

      • This compound (C₈H₄F₃NO): MW = 201.12 g/mol

      • Water (H₂O): MW = 18.02 g/mol

      • Hydrolysis Product (C₈H₆F₃NO₂): MW = 219.14 g/mol

    • Look for an ion in your mass spectrum corresponding to [M+H]⁺ = 220.04 or other adducts of the hydrolyzed mass. The presence of this mass is strong evidence of degradation.

  • Analyze the Proton NMR (¹H NMR) Data:

    • The parent compound has a relatively simple aromatic proton signature.

    • The hydrolyzed product, 2',2',2'-trifluoro-N-(2-hydroxyphenyl)acetamide, will have distinct new peaks:

      • A broad singlet for the phenolic hydroxyl (-OH) proton.

      • A broad singlet for the amide (N-H) proton.

      • The aromatic splitting pattern will likely shift due to the ring opening.

    • Compare your spectrum to a reference spectrum of the pure compound if available. The appearance of new, broad peaks in the downfield region (>8 ppm) is a key indicator.

  • Review Your Experimental Procedure:

    • Were anhydrous solvents used? Was the glassware oven-dried?

    • Was the reaction or sample preparation performed under an inert atmosphere?

    • Was the sample exposed to acidic or basic conditions (e.g., from additives like TFA) for a prolonged period?

Corrective Actions:

  • For Future Experiments: Strictly adhere to anhydrous conditions. Use fresh, anhydrous solvents and oven-dried glassware. Handle the compound under a nitrogen or argon atmosphere whenever possible.

  • For Contaminated Material: If degradation is minor, you may be able to purify the material via column chromatography or recrystallization. However, if the degradation is significant, it is best to use a fresh, unopened sample of the compound.

Below is a workflow diagram to guide your troubleshooting process.

G start Problem Observed: Unexpected Analytical Results check_ms Step 1: Analyze LC-MS Data Look for mass of hydrolyzed product (M+H+ = 220.04) start->check_ms check_nmr Step 2: Analyze ¹H NMR Data Look for new -OH and -NH peaks and shifts in aromatic region check_ms->check_nmr Mass peak found? no_degradation No Evidence of Degradation (Consider other impurities, e.g., residual solvent) check_ms->no_degradation No mass peak found confirm_degradation Degradation Confirmed check_nmr->confirm_degradation New peaks present? check_nmr->no_degradation No new peaks find_cause Step 3: Identify Cause confirm_degradation->find_cause cause_moisture Moisture Exposure: Non-anhydrous solvents, prolonged air exposure find_cause->cause_moisture cause_ph pH Instability: Exposure to strong acids/bases find_cause->cause_ph action Step 4: Implement Corrective Actions cause_moisture->action cause_ph->action action_purify Purify existing material (if degradation is minor) action->action_purify action_protocol Revise protocol: Use anhydrous solvents, inert atmosphere, buffer pH action->action_protocol

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)benzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthesis from the lab bench to larger-scale production. As a key building block in medicinal chemistry and materials science, robust and reproducible synthesis of this compound is critical.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges.

Core Synthesis Overview: The Phillips Condensation

The most direct and widely employed method for synthesizing this compound is the condensation reaction between 2-aminophenol and a trifluoroacetylating agent, typically trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA).[3] This reaction, a variant of the Phillips condensation, involves the formation of an intermediate amide followed by an acid-catalyzed cyclization and dehydration to form the benzoxazole ring.

Understanding the mechanism is key to troubleshooting. The process involves nucleophilic attack of the amino group onto the electrophilic carbonyl of the trifluoroacetyl group, followed by intramolecular cyclization of the phenolic oxygen and subsequent elimination of water.[4]

ReactionMechanism Reactants 2-Aminophenol + Trifluoroacetic Anhydride (TFAA) Amide_Intermediate N-(2-hydroxyphenyl)-2,2,2- trifluoroacetamide Intermediate Reactants->Amide_Intermediate Acylation Protonation Protonation of Amide Carbonyl Amide_Intermediate->Protonation Acid Catalysis Cyclization Intramolecular Nucleophilic Attack (Cyclization) Protonation->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product This compound Dehydration->Product

Caption: General mechanism for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the preferred trifluoroacetylating agent for scale-up: Trifluoroacetic Acid (TFA) or Trifluoroacetic Anhydride (TFAA)?

A: While both can be used, Trifluoroacetic Anhydride (TFAA) is often preferred for initial lab-scale and pilot-scale synthesis.[5] TFAA is a much stronger acylating agent and also acts as a dehydrating agent, driving the reaction to completion. However, it is more expensive and highly reactive. For large-scale industrial synthesis, processes starting from TFA are common but require more stringent conditions for water removal, often involving high temperatures and dehydrating acids like polyphosphoric acid (PPA).[6]

Q2: What are the most critical parameters to control during scale-up?

A: The three most critical parameters are:

  • Temperature Control: The acylation step is often highly exothermic. Uncontrolled temperature can lead to side reactions and the formation of dark, polymeric impurities. A gradual addition of the acylating agent with efficient cooling is paramount.

  • Water Removal: The final cyclization step is a dehydration reaction.[4] On a large scale, efficient removal of water is necessary to drive the equilibrium towards the product. This is typically achieved by using a high-boiling solvent (e.g., toluene, xylene) with a Dean-Stark apparatus.

  • Purity of Starting Materials: The purity of 2-aminophenol is crucial. Over time, 2-aminophenol can oxidize, leading to discoloration (often pink or brown) and the introduction of impurities that complicate the reaction and purification. Using fresh, high-purity 2-aminophenol is recommended.

Q3: What are the common impurities, and how can they be identified?

A: The most common impurities are:

  • Unreacted 2-aminophenol: Easily identified by TLC or HPLC.

  • N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide: The stable, uncyclized amide intermediate. Its presence indicates incomplete cyclization.

  • O-acylated side products: Where the phenolic hydroxyl group is acylated instead of the amine.

  • Polymeric materials: Dark, often insoluble tars resulting from overheating or side reactions.

These can be monitored by in-process controls using techniques like HPLC or TLC.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis in a problem-and-solution format.

TroubleshootingFlow Start Low Yield or Incomplete Reaction CheckIPC Analyze In-Process Control (TLC/HPLC) Start->CheckIPC HighSM High Starting Material Detected? CheckIPC->HighSM HighIntermediate High Amide Intermediate Detected? CheckIPC->HighIntermediate DarkColor Reaction Mixture Dark/Tarry? CheckIPC->DarkColor HighSM->HighIntermediate No Sol_TimeTemp Action: Increase Reaction Time or Temperature HighSM->Sol_TimeTemp Yes HighIntermediate->DarkColor No Sol_Dehydration Action: Improve Dehydration (Check Dean-Stark/Add PPA) HighIntermediate->Sol_Dehydration Yes Sol_TempControl Action: Reduce Temperature, Slow Reagent Addition DarkColor->Sol_TempControl Yes Sol_Purity Action: Verify Purity of Starting Materials DarkColor->Sol_Purity No Success Problem Resolved Sol_TimeTemp->Success Sol_Dehydration->Success Sol_TempControl->Success Sol_Purity->Success

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Problem 1: The reaction is sluggish or stalls, resulting in low product yield.

  • Potential Cause A: Insufficient Water Removal. On a larger scale, the water produced during cyclization can dilute the acid catalyst and inhibit the final dehydration step.

    • Solution: If using a solvent like toluene, ensure your Dean-Stark trap is functioning correctly and efficiently removing water. On scales where a Dean-Stark is impractical, the use of a strong dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent is recommended to drive the reaction to completion.

  • Potential Cause B: Inadequate Temperature. The cyclization step requires significant thermal energy to overcome the activation barrier.

    • Solution: Ensure the internal reaction temperature reaches the target (typically >140 °C for TFA-mediated reactions). Monitor the internal temperature, not just the heating mantle setting. A gradual increase in temperature after the initial acylation can help push the cyclization to completion.

Problem 2: The reaction mixture turns dark brown or black, yielding a tarry, intractable solid.

  • Potential Cause A: Exothermic Reaction Out of Control. The initial acylation of 2-aminophenol with TFAA is highly exothermic. A rapid addition on a large scale can cause the temperature to spike, leading to decomposition and polymerization.

    • Solution: Implement strict temperature control. Add the TFAA dropwise or via a syringe pump, ensuring the internal temperature does not exceed a set limit (e.g., 25-30 °C). Use an efficient cooling bath (ice-water or a chiller).

  • Potential Cause B: Oxidized Starting Material. Using aged or discolored 2-aminophenol introduces impurities that are prone to polymerization under strong acid and high-temperature conditions.

    • Solution: Use fresh, pale-colored 2-aminophenol. If the purity is suspect, consider recrystallizing it before use.

Problem 3: Product isolation is difficult, with low recovery after workup.

  • Potential Cause A: Incorrect pH during Extraction. this compound is a weakly basic compound. During aqueous workup, if the pH is too acidic, the product may remain protonated and soluble in the aqueous layer.

    • Solution: After quenching the reaction, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a slightly basic pH (pH 8-9) before extracting with an organic solvent.[7] This ensures the product is in its free, neutral form, maximizing its partitioning into the organic layer.

  • Potential Cause B: Inefficient Purification Method. While silica gel chromatography is effective on a small scale, it is often impractical and costly for large quantities.[1][8]

    • Solution: Develop a robust recrystallization or trituration protocol.[7] The crude product can often be purified by dissolving it in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to crystallize upon cooling. Alternatively, triturating the crude solid with a non-polar solvent like hexanes can effectively wash away less polar impurities.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis (10 g)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, a thermometer, and an addition funnel.

  • Charging: Add 2-aminophenol (10.0 g, 91.6 mmol) and toluene (100 mL) to the flask.

  • Acylation: Begin stirring and add trifluoroacetic anhydride (15.3 mL, 109.9 mmol) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 30°C with an ice bath.

  • Cyclization: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110 °C) using a heating mantle. If a Dean-Stark trap is used, collect the water azeotropically.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 2-aminophenol and the intermediate amide spot have been consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a saturated sodium bicarbonate solution (200 mL). Extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization from ethanol/water.

Protocol 2: Key Considerations for Scale-Up (1 kg)
  • Reactor: Use a jacketed glass reactor with overhead stirring and a temperature probe.

  • Reagent Addition: Add the TFAA via a calibrated pump over 2-3 hours to manage the exotherm. Maintain the internal temperature at 20-25 °C using a circulating chiller.

  • Reaction Medium: Consider using a higher-boiling solvent like xylene to achieve higher temperatures for a more efficient cyclization, or use polyphosphoric acid as both solvent and catalyst, which simplifies the reaction setup but complicates the workup.

  • Workup: Quenching a large volume of acid is hazardous. A reverse quench (slowly adding the reaction mixture to a large, chilled vessel of aqueous base) is safer.

  • Isolation: Filtration is preferred over extraction for large quantities. After quenching and neutralization, the precipitated product can be isolated by filtration, washed with water, and then with a non-polar solvent like heptane to remove impurities. The wet cake is then dried under vacuum.

Table 1: Comparison of Common Reaction Conditions
ParameterMethod A: TFAA in TolueneMethod B: TFA in PPATypical ScaleKey AdvantagesKey Challenges
Trifluoroacetyl Source Trifluoroacetic Anhydride (TFAA)Trifluoroacetic Acid (TFA)Lab / PilotHigh reactivity, acts as dehydrantHigh cost, corrosive, exothermic
Solvent/Catalyst ToluenePolyphosphoric Acid (PPA)Pilot / IndustrialGood for azeotropic water removalViscous, challenging workup
Temperature Reflux (~110 °C)140-160 °C-Milder conditionsHigh energy input, potential for charring
Workup Aqueous base quench & extractionQuench on ice, neutralization, filtration-Straightforward extractionHighly exothermic quench, viscous mixture

References

Validation & Comparative

The Trifluoromethyl Group at the 2-Position: A Comparative Guide to Benzoxazole Derivatives in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal starting point for drug design.[3] The substituent at the 2-position of the benzoxazole ring is a critical determinant of its pharmacological profile, profoundly influencing its potency, selectivity, and pharmacokinetic properties.[1][4]

This guide provides an in-depth comparison of 2-(Trifluoromethyl)benzo[d]oxazole with other common benzoxazole derivatives, specifically those bearing methyl and phenyl groups at the 2-position. We will explore how the unique electronic and steric properties of the trifluoromethyl group can be leveraged in the design of novel therapeutic agents, with a focus on antimicrobial applications.

The Decisive Role of the 2-Substituent: A Physicochemical Perspective

The choice of substituent at the 2-position is a deliberate one, driven by the desire to modulate the molecule's interaction with its biological target and its overall drug-like properties. The trifluoromethyl (-CF3) group, in particular, has become a cornerstone of modern medicinal chemistry for its ability to confer several advantageous properties not offered by simple alkyl or aryl groups.[5]

The Trifluoromethyl (-CF3) Advantage:

  • High Electronegativity: The three fluorine atoms make the -CF3 group a powerful electron-withdrawing moiety. This significantly alters the electron density of the entire benzoxazole ring system, which can enhance binding affinity to biological targets through modified electrostatic and hydrogen bonding interactions.[5][6]

  • Increased Lipophilicity: The -CF3 group is one of the most lipophilic substituents used in drug design.[7] This property can enhance a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving bioavailability.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and overall stability in vivo.[7]

  • Steric Profile: While larger than a hydrogen atom, the -CF3 group is sterically similar to an isopropyl group and can fit into binding pockets where a methyl or ethyl group might.[6]

In contrast, other common substituents offer different physicochemical characteristics:

  • The Methyl (-CH3) Group: A small, lipophilic, and electron-donating group. Its simplicity and small size make it a common choice, but it can be susceptible to metabolic oxidation.

  • The Phenyl (-Ph) Group: A bulky, aromatic substituent. It can introduce favorable pi-stacking interactions with aromatic residues in a target's binding site but may also increase the risk of metabolic liabilities on the phenyl ring itself.

This deliberate tuning of physicochemical properties is central to rational drug design, allowing scientists to optimize a lead compound for potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Comparative Analysis of Antimicrobial Activity

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[3][8][9] The mechanism of action for their antibacterial effects is often linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][10] The substituent at the 2-position plays a pivotal role in this interaction.

The following table compiles representative Minimum Inhibitory Concentration (MIC) data for various 2-substituted benzoxazoles against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Disclaimer: The following data is compiled from multiple sources for illustrative purposes and does not represent a direct head-to-head comparison from a single study. MIC values can vary based on specific strains and testing protocols.

2-Substituent GroupRepresentative StructureMIC vs. S. aureus (μg/mL)MIC vs. E. coli (μg/mL)Key Physicochemical Properties
Trifluoromethyl (-CF3) This compoundPotent activity expected¹Potent activity expected¹Strong electron-withdrawing, high lipophilicity, metabolically stable.
Phenyl (-Ph) 2-Phenylbenzo[d]oxazole>100[1]~90[1]Bulky, aromatic, lipophilic.
4-Fluorophenyl 2-(4-Fluorophenyl)benzo[d]oxazole~80[1]~85[1]Electron-withdrawing (F), aromatic, lipophilic.
Methyl (-CH3) 2-Methylbenzo[d]oxazole>100[11]>100[11]Small, electron-donating, lipophilic.
Unsubstituted (-H) Benzo[d]oxazole>100[11]>100[11]Baseline scaffold.

Structure-Activity Relationship (SAR) Insights:

From the compiled data, a preliminary SAR can be inferred. The unsubstituted and 2-methyl derivatives show weak activity, suggesting that simple, small substituents are insufficient for potent DNA gyrase inhibition. 2-Aryl derivatives show some activity, which is improved by the addition of an electron-withdrawing fluorine atom to the phenyl ring.[1] Although direct data is pending, the unique combination of potent electron-withdrawing character, enhanced lipophilicity, and metabolic stability strongly suggests that the 2-trifluoromethyl derivative is a highly promising candidate for potent antimicrobial activity. The -CF3 group could optimize interactions within the hydrophobic pockets of the DNA gyrase enzyme while its electronic nature enhances key binding interactions.

cluster_0 Benzoxazole Core cluster_1 2-Substituent cluster_2 Biological Target (e.g., DNA Gyrase) cluster_3 Resulting Properties Core Benzoxazole Target Binding Site Core->Target Binds to Target CF3 -CF3 CF3->Core Modifies Core CF3_Props High Lipophilicity Strong e- withdrawing Metabolic Stability CF3->CF3_Props Ph -Phenyl Ph->Core Modifies Core Ph_Props Bulky / Aromatic π-stacking Ph->Ph_Props CH3 -CH3 CH3->Core Modifies Core CH3_Props Small / Lipophilic e- donating CH3->CH3_Props

Caption: Influence of the 2-substituent on the properties of the benzoxazole core.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to synthesize and evaluate these compounds must be robust and well-defined.

Protocol 1: General Synthesis of 2-Substituted Benzoxazoles

This protocol describes the condensation reaction between a 2-aminophenol and a suitable carbonyl-containing compound, a common and versatile method for creating the benzoxazole scaffold.[13][14]

Causality: The reaction relies on the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbonyl carbon, followed by an intramolecular cyclization via the hydroxyl group, and subsequent dehydration to form the stable aromatic oxazole ring. The choice of the second reactant (e.g., carboxylic acid, aldehyde) directly determines the substituent at the 2-position.

Materials:

  • 2-Aminophenol

  • Reactant for 2-position:

    • For 2-CF3: Trifluoroacetic acid

    • For 2-CH3: Acetic anhydride or Acetic acid

    • For 2-Ph: Benzaldehyde

  • Catalyst (e.g., Polyphosphoric acid (PPA) or an environmentally benign catalyst like fly ash)[1]

  • Solvent (e.g., Toluene or Dichloromethane (DCM))[1][13]

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 mmol) in the chosen solvent (e.g., 20 mL Toluene).

  • Add the carbonyl-containing reactant (1.1 mmol). For example, benzaldehyde for the 2-phenyl derivative.

  • Add the catalyst. If using a solid catalyst like pre-heated fly ash (0.5 g), add it to the mixture.[1] If using PPA, it often serves as both catalyst and solvent.

  • Fit the flask with a condenser and heat the mixture to reflux (e.g., 110-140°C) under a nitrogen atmosphere.[1][14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminophenol) is consumed.

  • Cool the reaction mixture to room temperature.

  • If a solid catalyst was used, filter it off.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any acid.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-substituted benzoxazole.[13]

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

cluster_synthesis Synthesis Workflow start Combine 2-Aminophenol & Carbonyl Reactant & Catalyst in Solvent reflux Heat to Reflux (e.g., 110-140°C) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup Cool, Quench, & Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize by NMR & Mass Spec purify->characterize end_product Pure 2-Substituted Benzoxazole characterize->end_product

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][15]

Causality: This method provides a quantitative measure of a compound's potency. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, we can pinpoint the precise concentration at which bacteriostatic activity occurs. This is essential for comparing the efficacy of different derivatives.

Materials:

  • 96-well microtiter plates

  • Test compounds (e.g., 2-CF3, 2-Ph, 2-CH3 benzoxazoles) dissolved in Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline and McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an agar plate culture. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Prepare Compound Dilutions: a. In a 96-well microtiter plate, add 100 µL of MHB to all wells. b. Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 serves as the growth control (inoculum, no compound), and column 12 serves as the sterility control (MHB only).[7]

  • Inoculation: a. Inoculate all wells (except the sterility control) with 100 µL of the final bacterial suspension prepared in Step 1d. b. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well.[16]

cluster_mic Broth Microdilution Workflow prep_inoculum Prepare Bacterial Inoculum to 0.5 McFarland inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilution of Test Compound in 96-well Plate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic result MIC Value (μg/mL) read_mic->result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The substituent at the 2-position of the benzoxazole scaffold is a powerful tool for tuning biological activity. While simple alkyl and aryl groups provide essential benchmarks, the incorporation of a trifluoromethyl group offers a distinct and compelling profile for drug discovery. The unique combination of high electronegativity, enhanced lipophilicity, and superior metabolic stability makes This compound a highly attractive candidate for the development of next-generation antimicrobial agents. Its properties are ideally suited to enhance interactions with targets like DNA gyrase and to improve pharmacokinetic performance. Further head-to-head experimental studies are warranted to precisely quantify its antimicrobial superiority and to fully exploit its potential in addressing the growing challenge of antimicrobial resistance.

References

A Comparative Guide to the Biological Activity of 2-(Trifluoromethyl)benzo[d]oxazole and its Methyl Analog, 2-Methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] This guide provides an in-depth, objective comparison of the biological activities of two key analogs: 2-(Trifluoromethyl)benzo[d]oxazole and 2-Methylbenzo[d]oxazole. By examining the influence of the trifluoromethyl (CF3) group versus the methyl (CH3) group at the 2-position, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective pharmacological profiles, supported by experimental data and detailed methodologies.

The substitution at the 2-position of the benzoxazole ring is a critical determinant of a compound's biological activity. The methyl group, a simple alkyl substituent, can influence the molecule's interaction with the active sites of target enzymes.[1] In contrast, the trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly modulate a molecule's chemical and biological characteristics, including its metabolic stability and binding affinity.[1]

Comparative Biological Activities: A Tale of Two Substituents

While direct head-to-head comparative studies on the parent compounds are limited in publicly available literature, a survey of their derivatives provides valuable insights into their differential biological effects. The primary areas where these scaffolds have been investigated are in anticancer and antimicrobial applications.

Anticancer Activity

Derivatives of both 2-methylbenzoxazole and other substituted benzoxazoles have demonstrated significant cytotoxic activity against a range of cancer cell lines.[2][3] The primary mechanism often involves the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival.[3] For instance, certain benzoxazole analogues have been investigated as Topoisomerase II inhibitors, a crucial strategy in cancer treatment.[3]

Table 1: Comparative Cytotoxicity Data of 2-Methylbenzoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative (4b)Staphylococcus aureus12.5[5]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative (4c)Staphylococcus aureus12.5[5]
5-methyl-2-(p-chlorobenzyl)benzoazole (IVb)Candida albicans6.25[6]

Note: This table presents data for derivatives of 2-methylbenzoxazole to illustrate the anticancer potential of this scaffold. Data for the parent 2-methylbenzoxazole and 2-(trifluoromethyl)benzoxazole was not available in the reviewed literature.

Antimicrobial Activity

The benzoxazole scaffold is a fertile ground for the discovery of new antibacterial and antifungal agents.[1] Derivatives of 2-methylbenzoxazole have shown a broad spectrum of antibacterial activity.[5] For instance, certain 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles have demonstrated notable activity against Staphylococcus aureus.[5]

The trifluoromethyl group is also known to impart potent antimicrobial properties. While specific Minimum Inhibitory Concentration (MIC) values for the parent this compound were not found, derivatives containing this moiety are actively being investigated. For example, a study on fluorinated benzimidazole derivatives, a related heterocyclic system, showed that fluoro-substituted compounds had good antibacterial and antifungal properties.[7]

Table 2: Comparative Antimicrobial Activity (MIC) of Benzoxazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative (4b)Staphylococcus aureus12.5[5]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative (4c)Staphylococcus aureus12.5[5]
5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative (5a)Pseudomonas aeruginosa25[5]
5-methyl-2-(p-chlorobenzyl)benzoazole (IVb)Candida albicans6.25[6]

Note: This table presents data for derivatives to illustrate the antimicrobial potential of the benzoxazole scaffold. Direct comparative data for the parent compounds was not available.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial properties of compounds like this compound and 2-Methylbenzo[d]oxazole.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and 2-Methylbenzo[d]oxazole) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][10][11][12][13]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[11]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible bacterial growth is recorded as the MIC.

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanistic Insights and Signaling Pathways

The biological activity of benzoxazole derivatives is often attributed to their ability to interact with specific cellular targets and modulate key signaling pathways.

Potential Mechanisms of Action:

  • Enzyme Inhibition: As previously mentioned, benzoxazole derivatives have been shown to inhibit enzymes such as Topoisomerase II, which is crucial for DNA replication in cancer cells.[3] The trifluoromethyl group, due to its electron-withdrawing nature, can enhance the binding affinity of the molecule to the enzyme's active site.

  • Induction of Apoptosis: Many anticancer agents, including benzoxazole derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can occur through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Disruption of Microbial Cell Membranes: In the context of antimicrobial activity, benzoxazole derivatives may disrupt the integrity of bacterial or fungal cell membranes, leading to cell death. The lipophilicity conferred by the trifluoromethyl group could facilitate the compound's entry into the microbial cell.

Signaling_Pathways cluster_pathways Potential Mechanisms of Action for Benzoxazole Derivatives cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Benzoxazole Derivative Benzoxazole Derivative Enzyme Inhibition Enzyme Inhibition Benzoxazole Derivative->Enzyme Inhibition e.g., Topoisomerase II Apoptosis Induction Apoptosis Induction Benzoxazole Derivative->Apoptosis Induction via Caspase Activation Membrane Disruption Membrane Disruption Benzoxazole Derivative->Membrane Disruption DNA Damage DNA Damage Enzyme Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Cell Death Cell Death Apoptosis Induction->Cell Death Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Potential signaling pathways affected by benzoxazole derivatives.

Conclusion and Future Directions

The substitution of a methyl group with a trifluoromethyl group at the 2-position of the benzo[d]oxazole scaffold can profoundly influence its biological activity. While direct comparative data for the parent compounds is scarce, the available literature on their derivatives suggests that the trifluoromethyl group generally enhances potency, likely due to its unique electronic and lipophilic properties.

References

A Comparative Guide to the Enzyme Inhibitory Activity of 2-(Trifluoromethyl)benzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate biological targets is paramount. Among the myriad of heterocyclic compounds, 2-(Trifluoromethyl)benzo[d]oxazole derivatives have emerged as a promising class of enzyme inhibitors. The introduction of the trifluoromethyl (CF3) group, with its unique electronic properties, often enhances metabolic stability, lipophilicity, and binding affinity of the parent molecule, making these derivatives particularly attractive for therapeutic development.[1]

This technical guide provides a comprehensive assessment of the enzyme inhibitory activity of this compound derivatives. We will delve into their performance against several key enzyme targets, compare their potency with established inhibitors, and provide detailed experimental protocols for researchers to validate and expand upon these findings. Our analysis is grounded in experimental data and aims to elucidate the structure-activity relationships that govern the inhibitory potential of this fascinating class of compounds.

Target Enzymes and Inhibitory Profile

Derivatives of the benzo[d]oxazole scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various disease states. The strategic incorporation of a trifluoromethyl group at the 2-position can significantly influence this activity. Here, we examine their inhibitory effects on four key enzymes: Monoamine Oxidase (MAO), Carbonic Anhydrase (CA), Glutathione S-Transferase P1-1 (GST P1-1), and Acetylcholinesterase (AChE).

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[2] Studies on a series of 2-methylbenzo[d]oxazole derivatives have revealed potent inhibitory activity. While specific data for 2-(trifluoromethyl) derivatives is still emerging, the existing data for analogous compounds provides a strong rationale for their investigation.

For instance, certain 2-methylbenzo[d]oxazole derivatives have shown exceptional potency and selectivity for MAO-B, with IC50 values in the low nanomolar range.[2] This high potency suggests that the benzo[d]oxazole core is a privileged scaffold for MAO inhibition. The trifluoromethyl group, a known bioisostere for a methyl group but with distinct electronic properties, is hypothesized to modulate this activity, potentially enhancing selectivity or potency.

Comparative Data for MAO Inhibitors

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)
2-Methylbenzo[d]oxazole DerivativesMAO-A0.592 - 10.5--
MAO-B0.0023 - 0.036--
2,1-Benzisoxazole DerivativesMAO-A3.29 - 5.35--
MAO-B0.017 - 0.098--

This table presents IC50 values for related benzoxazole and benzisoxazole derivatives to provide a comparative context.[2][3]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in pH regulation and CO2 homeostasis.[4] Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. While direct inhibitory data for this compound derivatives on CAs is not extensively documented, the broader class of sulfonamide-containing heterocyclic compounds are well-established CA inhibitors.[4] The structural features of the benzo[d]oxazole ring could allow for interaction with the enzyme's active site, and the trifluoromethyl group may enhance binding affinity.

Comparative Data for Carbonic Anhydrase Inhibitors

Compound ClassTargetKi (nM)Reference CompoundKi (nM)
Sulfonamide-guanidineshCA I37.4 - 694.4Acetazolamide-
hCA IIlow nM to µMAcetazolamide-
hCA VII37.4 - 694.4Acetazolamide-
Isoxazole DerivativesCAIC50 = 112.3 µMAcetazolamideIC50 = 18.6 µM

This table provides a comparison with other classes of carbonic anhydrase inhibitors.[4][5]

Glutathione S-Transferase P1-1 (GST P1-1) Inhibition

Glutathione S-transferase P1-1 (GST P1-1) is an enzyme often overexpressed in tumor cells, contributing to drug resistance.[6] Its inhibition is a key strategy to enhance the efficacy of chemotherapy. Research has shown that 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives are potent inhibitors of human GST P1-1.[7] The presence of the trifluoromethylphenylsulfonamido moiety appears to be a critical determinant of this activity.

A study demonstrated that these compounds exhibited better activity than the reference drug, ethacrynic acid.[7] This highlights the potential of the trifluoromethyl-containing benzoxazole scaffold in overcoming cancer drug resistance.

Comparative Data for GST P1-1 Inhibitors

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)
2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazoleshGST P1-1Better than referenceEthacrynic Acid3.3 - 4.8

This table compares the activity of trifluoromethyl-containing benzoxazole derivatives with the known GST P1-1 inhibitor, ethacrynic acid.[7][8]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.[9] Several benzoxazole derivatives have been investigated as AChE inhibitors, with some exhibiting remarkable potency. For instance, certain 2-aryl-6-carboxamide benzoxazole derivatives have shown IC50 values in the nanomolar range, comparable to or even exceeding that of the standard drug, donepezil.[10]

The structure-activity relationship studies suggest that the nature and position of substituents on the benzoxazole ring system are crucial for potent AChE inhibition. The electron-withdrawing nature of the trifluoromethyl group at the 2-position could significantly influence the binding interactions with the enzyme's active site.

Comparative Data for Acetylcholinesterase Inhibitors

Compound ClassTargetIC50 (nM)Reference CompoundIC50 (nM)
2-Aryl-6-carboxamide benzoxazole derivativesAChE12.62 - 67.02Donepezil6.7
Benzimidazole-based oxazole analoguesAChE0.10 - 12.60 µMDonepezil2.16 µM

This table provides a comparison of various benzoxazole and related heterocyclic derivatives with the standard AChE inhibitor, donepezil.[9][10][11]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key enzyme inhibition assays.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a continuous spectrophotometric method.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer capable of UV measurements

Procedure:

  • Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, enzyme solution, and varying concentrations of the test compound or reference inhibitor.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the increase in absorbance at the appropriate wavelength (316 nm for 4-hydroxyquinoline from kynuramine, 250 nm for benzaldehyde from benzylamine) over time.[12]

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) pre_incubation Pre-incubation: Enzyme + Inhibitor prep_reagents->pre_incubation prep_compounds Prepare Test Compounds & Reference Inhibitors prep_compounds->pre_incubation reaction_init Reaction Initiation: Add Substrate pre_incubation->reaction_init measurement Kinetic Measurement (Spectrophotometry) reaction_init->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc IC50 Determination inhibition_calc->ic50_calc

Caption: Workflow for the MAO enzyme inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol utilizes the esterase activity of CA.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds

  • Reference inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of test compounds and acetazolamide in a suitable solvent.

  • In a 96-well plate, add Tris-HCl buffer, CA enzyme solution, and varying concentrations of the test compound or reference inhibitor.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the increase in absorbance at 400 nm due to the formation of p-nitrophenol.

  • Calculate the rate of reaction and the percentage of inhibition.

  • Determine the IC50 value from the dose-response curve.

Glutathione S-Transferase P1-1 (GST P1-1) Inhibition Assay

This assay is based on the conjugation of GSH to CDNB.

Materials:

  • Purified human GST P1-1

  • L-glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Test compounds

  • Reference inhibitor (e.g., Ethacrynic acid)

  • Phosphate buffer (pH 6.5)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of test compounds and ethacrynic acid.

  • In a 96-well plate, add phosphate buffer, GST P1-1 enzyme, GSH, and varying concentrations of the test compound or reference inhibitor.

  • Pre-incubate the mixture for a specified time.

  • Initiate the reaction by adding CDNB.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GS-DNB conjugate.

  • Calculate the initial velocities and percentage of inhibition.

  • Determine the IC50 values.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay for AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds

  • Reference inhibitor (e.g., Donepezil)

  • Phosphate buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of test compounds and donepezil.

  • In a 96-well plate, add phosphate buffer, DTNB solution, AChE enzyme solution, and varying concentrations of the test compound or reference inhibitor.

  • Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the reaction rates and percentage of inhibition.

  • Determine the IC50 values.

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (Ellman's Method) cluster_analysis Data Analysis prep_reagents Prepare Buffers, DTNB, and ATCI Solutions mix_reagents Mix Buffer, DTNB, AChE, & Inhibitor prep_reagents->mix_reagents prep_compounds Prepare Test Compounds & Donepezil prep_compounds->mix_reagents pre_incubation Pre-incubate (15 min) mix_reagents->pre_incubation add_substrate Add ATCI Substrate pre_incubation->add_substrate read_absorbance Measure Absorbance at 412 nm add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the AChE enzyme inhibition assay using Ellman's method.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The inhibitory potency and selectivity of this compound derivatives are intrinsically linked to their chemical structure. The benzo[d]oxazole core serves as a rigid scaffold that can be appropriately substituted to achieve desired interactions with the enzyme's active site.

The trifluoromethyl group at the 2-position plays a multifaceted role. Its strong electron-withdrawing nature can influence the electronic distribution of the entire heterocyclic system, potentially modulating pKa values and hydrogen bonding capabilities. Furthermore, its lipophilicity can enhance membrane permeability and hydrophobic interactions within the binding pocket of the target enzyme.

For MAO inhibition, the substitution pattern on the benzo[d]oxazole ring is critical for both potency and selectivity between the MAO-A and MAO-B isoforms. For GST P1-1, the addition of a trifluoromethylphenylsulfonamido group has been shown to be highly effective, suggesting that this moiety is key for binding to the enzyme.[7] In the case of AChE, the overall shape and electrostatic potential of the molecule are crucial for fitting into the narrow active site gorge of the enzyme.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel enzyme inhibitors. The available data, particularly for MAO and GST P1-1, indicate that these compounds can exhibit high potency. However, to fully realize their therapeutic potential, further research is warranted.

Future studies should focus on synthesizing and screening a broader library of this compound derivatives against a wider panel of enzymes. Direct, head-to-head comparative studies with clinically relevant inhibitors are essential for a definitive assessment of their therapeutic index. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will provide invaluable insights for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

The detailed protocols provided in this guide should empower researchers to undertake these investigations and contribute to the growing body of knowledge on this important class of molecules.

References

spectroscopic comparison of 2-(Trifluoromethyl)benzo[d]oxazole and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold holds a privileged position due to its presence in a wide array of biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth spectroscopic comparison of 2-(Trifluoromethyl)benzo[d]oxazole and its common precursors, 2-aminophenol and trifluoroacetic anhydride. By understanding the distinct spectral signatures of each component, researchers can effectively monitor reaction progress and confirm the identity and purity of the final product. This guide is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into the causality behind experimental choices.

The Synthetic Pathway: A Spectroscopic Transformation

The synthesis of this compound from 2-aminophenol and trifluoroacetic anhydride is a classic condensation reaction. This process involves the formation of new bonds and the disappearance of functional groups, each step of which can be meticulously tracked using various spectroscopic techniques.

Synthesis Pathway Precursor1 2-Aminophenol Intermediate Amide Intermediate Precursor1->Intermediate + Precursor2 Trifluoroacetic Anhydride Precursor2->Intermediate Product This compound Intermediate->Product - H2O (Cyclization)

Caption: Synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By comparing the ¹H, ¹³C, and ¹⁹F NMR spectra of the precursors and the final product, we can observe the precise changes in the chemical environment of each atom.

¹H NMR Spectroscopy

The transformation from 2-aminophenol to this compound is clearly evidenced in the ¹H NMR spectrum.

  • 2-Aminophenol: The spectrum of 2-aminophenol typically displays broad singlets for the hydroxyl (-OH) and amine (-NH₂) protons, in addition to a complex multiplet pattern for the four aromatic protons. The chemical shifts of the -OH and -NH₂ protons are highly dependent on the solvent and concentration.

  • This compound: Upon cyclization, the signals for the -OH and -NH₂ protons disappear completely. The aromatic region of the spectrum simplifies, often showing a more defined pattern for the four protons on the benzene ring of the benzoxazole core.

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
2-Aminophenol6.6 - 6.8 (m, 4H)~4.5-5.5 (br s, 2H, NH₂), ~8.9 (br s, 1H, OH) (in DMSO-d₆)[1]
This compound~7.4 - 7.8 (m, 4H)N/A
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton, with significant shifts observed upon the formation of the oxazole ring and the introduction of the trifluoromethyl group.

  • 2-Aminophenol: The spectrum shows six distinct signals for the aromatic carbons. The carbons bearing the hydroxyl and amine groups (C-OH and C-NH₂) are typically found at lower field.[1]

  • Trifluoroacetic Anhydride: This precursor exhibits two key signals: a quartet for the trifluoromethyl carbon (CF₃) due to coupling with the three fluorine atoms, and a signal for the carbonyl carbon (C=O).

  • This compound: The product spectrum reveals the formation of the benzoxazole core with characteristic signals for the C=N carbon and the carbons of the fused ring system. The trifluoromethyl group's carbon will appear as a quartet, and the C-2 carbon of the oxazole ring will be significantly deshielded.

CompoundAromatic/Heterocyclic Carbons (δ, ppm)CF₃ Carbon (δ, ppm)Carbonyl Carbon (δ, ppm)
2-Aminophenol~115-145[1]N/AN/A
Trifluoroacetic AnhydrideN/A~115 (q)~157 (q)
This compound~110-155~118 (q)N/A
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct evidence for the incorporation of the trifluoromethyl group.

  • Trifluoroacetic Anhydride: A single, sharp resonance is observed for the six equivalent fluorine atoms.

  • This compound: The spectrum will show a singlet for the CF₃ group, typically in the range of -60 to -70 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the electronic environment of the benzoxazole ring.

Compound¹⁹F Chemical Shift (δ, ppm)
Trifluoroacetic Anhydride~ -76
This compound~ -65 to -70 (predicted)

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is an invaluable tool for monitoring the disappearance of reactant functional groups and the appearance of product-specific vibrations.

IR Spectroscopy Reactants Precursors: - 2-Aminophenol (O-H, N-H stretches) - Trifluoroacetic Anhydride (C=O stretch) Disappearance Disappearance of: - O-H (broad, ~3300 cm⁻¹) - N-H (sharp, ~3400 cm⁻¹) - C=O (sharp, ~1800 cm⁻¹) Appearance Appearance of: - C=N (~1650 cm⁻¹) - C-F (strong, ~1100-1300 cm⁻¹) Product Product: This compound (C=N stretch, C-F stretches) Disappearance->Product Indicates Formation Appearance->Product Confirms Structure

Caption: Key IR spectral changes during the synthesis.

  • 2-Aminophenol: The IR spectrum is characterized by a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group, and two sharp peaks around 3300-3500 cm⁻¹ for the symmetric and asymmetric N-H stretching of the primary amine.

  • Trifluoroacetic Anhydride: A very strong and characteristic absorption band for the C=O stretching of the anhydride is observed around 1800-1850 cm⁻¹.

  • This compound: The successful formation of the product is confirmed by the disappearance of the O-H, N-H, and C=O stretching bands of the precursors. Concurrently, new characteristic bands appear, including a C=N stretching vibration for the oxazole ring around 1650 cm⁻¹ and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

CompoundKey IR Absorptions (cm⁻¹)
2-Aminophenol~3300-3400 (O-H, N-H stretching)
Trifluoroacetic Anhydride~1800-1850 (C=O stretching)
This compound~1650 (C=N stretching), ~1100-1300 (C-F stretching)

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the product and its fragmentation pattern, which can be used to confirm the structure.

  • 2-Aminophenol: The mass spectrum shows a molecular ion peak (M⁺) at m/z 109.[2]

  • Trifluoroacetic Anhydride: The molecular ion may be weak or absent. Common fragments include CF₃CO⁺ (m/z 97) and CF₃⁺ (m/z 69).

  • This compound: The molecular ion peak is expected at m/z 187. Key fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 118, and subsequent fragmentation of the benzoxazole ring system.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
2-Aminophenol109[2]80, 53
Trifluoroacetic Anhydride210 (often weak)97 (CF₃CO⁺), 69 (CF₃⁺)
This compound187118 (M - CF₃)⁺, further fragmentation of the ring

Experimental Protocol: Synthesis and Characterization

This section provides a detailed, step-by-step methodology for the synthesis of this compound, which serves as a self-validating system when coupled with the spectroscopic analysis described above.

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as toluene or polyphosphoric acid (PPA).

  • Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution at room temperature. The addition is often exothermic, and cooling may be necessary.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA is used, carefully pour the mixture into ice water to precipitate the product. If an organic solvent is used, wash the solution with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Spectroscopic Characterization Workflow

Characterization Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Analysis Data Analysis and Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for spectroscopic analysis of the final product.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2-aminophenol and trifluoroacetic anhydride, provides a clear and detailed picture of the chemical transformation occurring during its synthesis. Each spectroscopic technique offers a unique window into the molecular changes, from the disappearance of hydroxyl and amine protons in ¹H NMR to the emergence of the characteristic C=N and C-F vibrations in IR spectroscopy. By leveraging this comprehensive spectroscopic data, researchers can confidently synthesize, purify, and characterize this important fluorinated benzoxazole, paving the way for its application in drug discovery and materials science.

References

Performance of 2-(Trifluoromethyl)benzo[d]oxazole in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the anticipated biological performance of 2-(Trifluoromethyl)benzo[d]oxazole. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related benzoxazole derivatives to provide a predictive comparison. By examining the effects of substituents at the 2-position of the benzoxazole core, particularly electron-withdrawing groups, we can project the potential efficacy of the trifluoromethyl analogue in key biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound for further investigation.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole core, a fusion of a benzene and an oxazole ring, is a well-established "privileged structure" in medicinal chemistry. This versatile scaffold is present in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.

The introduction of a trifluoromethyl (-CF3) group at the 2-position is of particular interest. The -CF3 group is a strong electron-withdrawing moiety known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets. Therefore, this compound is a compound of significant interest for biological evaluation.

Comparative Analysis of Biological Activities

This section will compare the expected performance of this compound with other 2-substituted benzoxazoles in several key biological assays. The comparisons are based on published data for analogues with electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), which can serve as proxies for the trifluoromethyl group.

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms including the inhibition of crucial enzymes like VEGFR-2 and the induction of apoptosis.

The potent electron-withdrawing nature of the trifluoromethyl group is expected to confer significant cytotoxic activity to this compound. This is based on the general observation that electron-withdrawing substituents on the 2-aryl group of benzoxazoles can enhance their anti-proliferative effects.

Table 1: Comparative in vitro Cytotoxicity of 2-Substituted Benzoxazoles (IC50, µM)

CompoundSubstituent at Position 2MCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)Reference
Hypothesized -CF3 < 10 < 10 < 10 Inferred
Comparator 1-Cl22.3--[1]
Comparator 2-NO28.4--[2]
Comparator 3-Phenyl>50>50>50[1]
Standard DrugDoxorubicin~1-5~1-5~1-5General Knowledge

Note: The IC50 values for the hypothesized compound are predictive and require experimental validation.

Many anticancer benzoxazoles function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][4] The trifluoromethyl group may enhance the binding affinity of the benzoxazole core to the ATP-binding pocket of the VEGFR-2 kinase domain.

Furthermore, cytotoxic effects are often mediated by the induction of apoptosis. This can be assessed through assays measuring the activation of key executioner caspases, such as caspase-3, and by analyzing the cell cycle distribution of treated cells.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration) AKT->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Figure 1: Proposed inhibition of the VEGFR-2 signaling pathway.
Antimicrobial Activity

Benzoxazole derivatives are known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6]

The lipophilicity and electron-withdrawing character of the trifluoromethyl group are anticipated to contribute to potent antimicrobial effects. Increased lipophilicity can facilitate penetration through microbial cell membranes.

Table 2: Comparative Antimicrobial Activity of 2-Substituted Benzoxazoles (MIC, µg/mL)

CompoundSubstituent at Position 2S. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
Hypothesized -CF3 < 16 < 16 < 32 Inferred
Comparator 1-Cl12.5>10012.5[5]
Comparator 2-NO2-thiophene4-164-16-[7]
Comparator 3-H>128>128-[7]
Standard DrugCiprofloxacin~0.5-2~0.015-1N/AGeneral Knowledge
Standard DrugFluconazoleN/AN/A~0.25-4General Knowledge

Note: The MIC values for the hypothesized compound are predictive and require experimental validation.

Enzyme Inhibition: Acetylcholinesterase

Certain benzoxazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[8]

The potential for this compound to inhibit AChE is less certain without direct experimental data. However, the benzoxazole scaffold can serve as a bioisostere for other heterocyclic systems known to interact with the active site of AChE. The trifluoromethyl group could potentially form favorable interactions within the enzyme's active site.

Table 3: Comparative Acetylcholinesterase Inhibition (IC50, µM)

CompoundSubstituent at Position 2AChE Inhibition IC50 (µM)Reference
Hypothesized -CF3 To be determined -
Clinically Used InhibitorsDonepezil~0.01 - 0.1[8][9]
Galantamine~0.5 - 2[8][9]
Rivastigmine~1 - 5[8][9]

Experimental Protocols

To facilitate the experimental validation of the predicted activities of this compound, detailed protocols for the key biological assays are provided below.

Synthesis of this compound

A plausible synthetic route involves the condensation of 2-aminophenol with a source of the trifluoromethyl group, such as trifluoroacetonitrile (CF3CN), which can be generated in situ.[10][[“]]

G aminophenol 2-Aminophenol product This compound aminophenol->product cf3cn Trifluoroacetonitrile (in situ) cf3cn->product

Figure 2: Synthesis of this compound.

Step-by-Step Protocol:

  • To a solution of 2-aminophenol in a suitable solvent (e.g., DMF), add a reagent capable of generating trifluoroacetonitrile in situ (e.g., from trifluoroacetic anhydride and a cyanide source).

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[12]

G seed Seed cells in 96-well plate treat Treat with compound seed->treat incubate1 Incubate treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Solubilize formazan incubate2->solubilize read Read absorbance solubilize->read

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Agar Diffusion Method

This method determines the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Step-by-Step Protocol:

  • Prepare agar plates inoculated with a standardized suspension of the test microorganism.

  • Apply sterile paper discs impregnated with known concentrations of this compound onto the agar surface.

  • Include positive (standard antibiotic) and negative (solvent) control discs.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This colorimetric assay measures the activity of acetylcholinesterase.

Step-by-Step Protocol:

  • In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), acetylcholinesterase enzyme, and various concentrations of this compound.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

Based on the structure-activity relationships of analogous compounds, this compound is a promising candidate for further investigation, particularly in the areas of anticancer and antimicrobial research. The strong electron-withdrawing and lipophilic properties of the trifluoromethyl group are expected to confer potent biological activity.

The experimental protocols provided in this guide offer a clear framework for the systematic evaluation of this compound. Future studies should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo assessment of its efficacy and safety profile. Mechanistic studies, such as VEGFR-2 kinase assays, caspase activation assays, and cell cycle analysis, will be crucial in elucidating its mode of action and therapeutic potential.

References

A Comparative Guide to the Cross-Reactivity of 2-(Trifluoromethyl)benzo[d]oxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the 2-(Trifluoromethyl)benzo[d]oxazole scaffold. As researchers and drug development professionals, understanding an inhibitor's selectivity is paramount to predicting its therapeutic window and potential off-target liabilities. We will explore the methodologies for assessing selectivity, compare representative inhibitor profiles, and provide the causal logic behind the experimental choices that ensure data integrity and clinical relevance.

Introduction: The Significance of Selectivity

The this compound moiety is a privileged scaffold in modern medicinal chemistry. The benzoxazole core is a bio-isostere for native structures, while the trifluoromethyl (-CF3) group often enhances metabolic stability, lipophilicity, and binding affinity through potent electronic and steric interactions. These properties have made this scaffold a cornerstone for developing inhibitors against a range of targets, most notably protein kinases.

However, the very features that confer potent binding can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-targeting. For kinase inhibitors, which must distinguish between over 500 highly conserved ATP-binding sites, achieving selectivity is a formidable challenge. Undesired off-target activity can lead to cellular toxicity or unexpected polypharmacology, complicating clinical development. Therefore, a rigorous and multi-faceted assessment of inhibitor selectivity is not merely a characterization step but a critical component of a self-validating drug discovery cascade.

This guide will dissect the essential techniques for building a comprehensive selectivity profile, using hypothetical but representative data for two distinct inhibitors from this class to illustrate the decision-making process.

Pillar 1: Methodologies for Comprehensive Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity relies on an integrated workflow that progresses from high-throughput biochemical screening to validation in a physiological cellular context. The choice of each assay is deliberate, designed to answer specific questions about an inhibitor's behavior.

dot graph TD subgraph Integrated Selectivity Workflow A[Start: Compound Synthesis] --> B{Biochemical Profiling}; B --> C{Decision: Potent & Selective?}; C -- Yes --> D[Cellular Target Engagement]; C -- No --> E[Return to Medicinal Chemistry]; D --> F{Decision: Cell-Active?}; F -- Yes --> G[Functional Cellular Assays]; F -- No --> H[ADME/Tox Profiling]; G --> I{Decision: Desired Phenotype?}; I -- Yes --> J[Lead Candidate]; I -- No --> E; H --> E; end

end

Caption: Integrated workflow for inhibitor selectivity profiling.

Phase 1: Broad Kinome Profiling (Biochemical)

The first step is to understand the inhibitor's intrinsic binding affinity across a wide array of purified enzymes, free from the complexities of a cellular environment.

Methodology: Active Site-Directed Competition Binding Assay (e.g., KINOMEscan®)

  • Causality Behind Choice: This method is the industry standard for obtaining a broad, unbiased view of an inhibitor's selectivity.[1][2][3][4] By quantifying binding interactions (dissociation constant, Kd) rather than enzymatic inhibition, it provides a pure measure of affinity for hundreds of kinases simultaneously. This approach is ATP-independent, avoiding confounding variables from differing ATP concentrations in functional assays.[2]

  • Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site-directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.[2]

dot graph TD subgraph Competition Binding Assay Principle A[DNA-Tagged Kinase] B[Immobilized Ligand] C[Test Compound] D{Binding Equilibrium} E[Quantification by qPCR]

end

Caption: Principle of KINOMEscan® competition binding assay.

Experimental Protocol: Competition Binding Assay

  • Preparation: A panel of DNA-tagged human kinases is prepared. Test compounds are serially diluted in DMSO to generate an 11-point dose curve.

  • Binding Reaction: Kinases are incubated with the test compound and an immobilized ligand in assay buffer for 60 minutes at room temperature to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the solid support.

  • Elution & Quantification: Bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase captured is measured for each compound concentration. A dose-response curve is generated to calculate the dissociation constant (Kd).

Phase 2: Cellular Target Engagement

A compound that binds potently in a biochemical assay may fail in a cellular context due to poor permeability or rapid efflux. Therefore, confirming target engagement in live, intact cells is a critical validation step.

Methodology: Bioluminescence Resonance Energy Transfer (BRET) Assay (e.g., NanoBRET™)

  • Causality Behind Choice: BRET-based assays provide a quantitative measure of compound binding to a target protein inside living cells in real-time.[5][6] This method directly confirms that the compound can cross the cell membrane and engage its intended target, providing a more physiologically relevant affinity (intracellular IC50).[7][8]

  • Principle: The target protein is expressed in cells as a fusion with a highly efficient NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer, which also binds to the target, acts as the BRET acceptor. When the tracer binds to the NanoLuc®-target fusion, energy is transferred from the luciferase to the tracer, producing a BRET signal. A test compound competes with the tracer for binding, disrupting BRET in a dose-dependent manner.[7][9]

dot graph TD subgraph NanoBRET™ Target Engagement Principle A[NanoLuc-Target Fusion] -- Substrate --> B(Blue Light - Donor); C[Fluorescent Tracer] -- Binds to A --> D(Acceptor); B -- Proximity --> D; D -- Energy Transfer --> E(Red Light - BRET Signal);

end

Caption: Principle of the NanoBRET™ target engagement assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-target fusion protein.

  • Plating: Transfected cells are seeded into 96- or 384-well plates and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound for 2 hours.

  • Tracer & Substrate Addition: A mixture of the specific fluorescent tracer and the NanoLuc® substrate (furimazine) is added to the cells.

  • Signal Detection: Luminescence from the donor (460 nm) and acceptor (618 nm) is measured immediately.

  • Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated and plotted against compound concentration to determine the intracellular IC50.

Pillar 2: Comparative Data Analysis

To illustrate the application of these methodologies, we present hypothetical data for two this compound-based inhibitors, "Inhibitor A" and "Inhibitor B," both designed against Target Kinase X (TKX).

Table 1: Biochemical Kinase Selectivity Profile

This table summarizes the binding affinity (Kd, nM) of our hypothetical inhibitors against their primary target (TKX) and a selection of common off-target kinases identified from a 468-plex KINOMEscan® screen. The Selectivity Score (S(10)) represents the number of kinases bound with a Kd < 100 nM. A lower score indicates higher selectivity.

Kinase TargetInhibitor A (Kd, nM)Inhibitor B (Kd, nM)Comments
TKX (Primary Target) 1.5 5.2 Both inhibitors are potent against the primary target.
Kinase Z (Off-Target)8.9>10,000Inhibitor A shows significant off-target binding.
Kinase Y (Off-Target)45.08,500Inhibitor A has a secondary liability.
Kinase W (Off-Target)2,100>10,000Both are clean against Kinase W.
Selectivity Score S(10) 12 1 Inhibitor B is biochemically far more selective.

Analysis of Biochemical Data:

  • Inhibitor A is highly potent against the primary target TKX but displays significant polypharmacology, binding to 11 other kinases with high affinity. This cross-reactivity, particularly against Kinase Z, could lead to unpredictable biological effects or toxicity.

  • Inhibitor B is slightly less potent against TKX but demonstrates a vastly superior selectivity profile, binding potently only to its intended target within this broad panel.

Table 2: Cellular Target Engagement Profile

This table compares the biochemical binding affinity (Kd) with the intracellular potency (IC50, nM) determined by NanoBRET™ assays for the primary target and the key off-target.

TargetInhibitor A (Biochemical Kd)Inhibitor A (Cellular IC50)Inhibitor B (Biochemical Kd)Inhibitor B (Cellular IC50)
TKX 1.5 nM250 nM5.2 nM15 nM
Kinase Z 8.9 nM1,800 nM>10,000 nM>10,000 nM

Analysis of Cellular Data:

  • Inhibitor A shows a dramatic >150-fold drop-off in potency between the biochemical and cellular assays for its primary target. This suggests potential issues with cell permeability or that it is a substrate for an efflux pump. While it still engages the off-target Kinase Z in cells, its potency is also diminished.

  • Inhibitor B exhibits excellent translation from the biochemical to the cellular environment. The cellular IC50 of 15 nM is only ~3-fold weaker than its biochemical Kd, indicating good cell permeability and target engagement. It remains highly selective, showing no engagement of Kinase Z in cells.

Pillar 3: Authoritative Grounding & Expert Synthesis

The comparative analysis reveals that while both inhibitors are derived from the same scaffold, subtle structural modifications dramatically alter their cross-reactivity profiles.

Expertise-Driven Insights:

  • Biochemical vs. Cellular Potency: The discrepancy observed for Inhibitor A is a common and critical finding in drug discovery. Relying solely on biochemical data would have been misleading. The NanoBRET™ assay provides the self-validating data necessary to de-prioritize this compound due to its poor cellular properties.

  • Selectivity as a Design Principle: Inhibitor B exemplifies a successful design strategy. While sacrificing a small amount of on-target biochemical potency, the gains in selectivity and cellular activity make it a far more viable candidate for further development. This highlights that selectivity is not an afterthought but a key parameter to be optimized concurrently with potency.

  • The Path Forward: Based on this data, Inhibitor B is the clear lead candidate. The next logical step would be to profile it in functional cellular assays that measure the downstream signaling of TKX (e.g., substrate phosphorylation) to confirm that target engagement translates into the desired biological response. Further validation could be achieved using the Cellular Thermal Shift Assay (CETSA), a label-free method to confirm target binding in cells and even tissues.[10]

By integrating high-throughput biochemical profiling with quantitative cellular target engagement assays, we can build a comprehensive and reliable understanding of the cross-reactivity of this compound-based inhibitors. This rigorous, multi-pillar approach ensures that only the most selective and cell-active compounds are advanced, ultimately increasing the probability of clinical success.

References

Introduction: The Significance of the 2-(Trifluoromethyl)benzo[d]oxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Methodologies for 2-(Trifluoromethyl)benzo[d]oxazole

Prepared by: Gemini, Senior Application Scientist

The benzoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional organic materials.[1][2][3] When substituted at the 2-position with a trifluoromethyl (-CF3) group, its physicochemical properties are profoundly modulated. The high electronegativity, metabolic stability, and lipophilicity of the -CF3 group can enhance membrane permeability, improve binding affinity to biological targets, and block metabolic degradation, making this compound a highly sought-after building block for drug discovery professionals.

This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering researchers and process chemists the critical data and procedural insights needed to select the optimal method for their specific application. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each major pathway.

Method 1: The Classical Pathway - Direct Thermal Condensation

The most traditional and straightforward approach to synthesizing this compound involves the direct condensation of 2-aminophenol with trifluoroacetic acid (TFA).[4] This method relies on forcing the reaction to completion through the removal of water, typically at high temperatures, often with a strong acid catalyst to facilitate both the initial N-acylation and the subsequent cyclodehydration.

Mechanistic Rationale

The reaction proceeds in two key stages. First, the amino group of 2-aminophenol performs a nucleophilic attack on the carbonyl carbon of trifluoroacetic acid, forming a tetrahedral intermediate that eliminates water to yield an N-(2-hydroxyphenyl)trifluoroacetamide intermediate. Second, under harsh dehydrating conditions, the phenolic hydroxyl group attacks the amide carbonyl, followed by another water elimination to furnish the aromatic benzoxazole ring. Strong acids like polyphosphoric acid (PPA) are frequently employed to act as both a catalyst and a dehydrating medium.[1]

G cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Cyclodehydration 2-Aminophenol 2-Aminophenol Intermediate_A N-(2-hydroxyphenyl) trifluoroacetamide 2-Aminophenol->Intermediate_A - H2O TFA Trifluoroacetic Acid (TFA) TFA->Intermediate_A Intermediate_A_2 N-(2-hydroxyphenyl) trifluoroacetamide Product 2-(Trifluoromethyl) benzo[d]oxazole Intermediate_A_2->Product High Temp / PPA - H2O

Caption: Reaction scheme for the classical thermal condensation.

Representative Experimental Protocol (PPA-Mediated)
  • To a flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10 eq).

  • Begin heating the PPA to approximately 150°C.

  • In a separate vessel, mix 2-aminophenol (1.0 eq) and trifluoroacetic acid (1.1 eq).

  • Slowly add the 2-aminophenol/TFA mixture to the hot PPA with vigorous stirring.

  • Increase the temperature to 180-200°C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

Method 2: Enhanced Reactivity with Trifluoroacetic Anhydride (TFAA)

To circumvent the harsh conditions required for direct condensation with TFA, trifluoroacetic anhydride (TFAA) is often used as a highly reactive acylating agent. This method generally proceeds at much lower temperatures and provides cleaner reactions with higher yields.

Mechanistic Rationale

TFAA is a powerful electrophile. The reaction begins with the rapid and often exothermic N-acylation of 2-aminophenol to form the same N-(2-hydroxyphenyl)trifluoroacetamide intermediate as in Method 1. The key advantage is that this first step is highly efficient at or below room temperature. The subsequent cyclodehydration can then be induced by moderate heating or by adding a dedicated dehydrating agent, making the overall process much milder.[5][6]

G 2-Aminophenol 2-Aminophenol Acylation Rapid N-Acylation (0°C to RT) 2-Aminophenol->Acylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Acylation Intermediate N-(2-hydroxyphenyl) trifluoroacetamide Acylation->Intermediate - CF3COOH Cyclization Cyclodehydration (Moderate Heat) Intermediate->Cyclization Product 2-(Trifluoromethyl) benzo[d]oxazole Cyclization->Product - H2O

Caption: Workflow for the TFAA-mediated synthesis.

Representative Experimental Protocol
  • Dissolve 2-aminophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic anhydride (1.1-1.2 eq) dropwise to the stirred solution. A mild exotherm may be observed.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours until N-acylation is complete (monitored by TLC).

  • For the cyclization step, the solvent can be removed and replaced with a high-boiling solvent like toluene or xylene, followed by heating to reflux for 2-4 hours. Alternatively, a dehydrating agent like triflic anhydride can be used at lower temperatures.[5][7]

  • Upon completion, cool the mixture and quench by carefully adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue via column chromatography to obtain the pure product.

Method 3: A Modern One-Pot Approach via in-situ Trifluoroacetonitrile

Recent advancements have led to the development of highly efficient one-pot methods. One notable strategy involves the condensation of 2-aminophenols with trifluoroacetonitrile (CF3CN) that is generated in situ.[8][[“]] This approach avoids the direct use of corrosive acids or anhydrides and often proceeds under mild conditions with excellent yields.[10]

Mechanistic Rationale

The reaction is believed to proceed via the nucleophilic addition of the amino group of 2-aminophenol to the electrophilic carbon of trifluoroacetonitrile. This forms an imidamide intermediate. Subsequent intramolecular cyclization, involving the attack of the phenolic hydroxyl group and elimination of ammonia, leads directly to the this compound product.[8] This pathway is highly efficient and atom-economical.

Representative Experimental Protocol

Note: The in-situ generation of CF3CN can be achieved from various precursors; this protocol is a conceptual representation based on the published strategy.[8][[“]]

  • To a solution of 2-aminophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the CF3CN precursor (e.g., a trifluoroacetamide derivative) and a dehydrating agent/catalyst system.

  • Heat the reaction mixture to a moderate temperature (e.g., 80°C) and stir for the required time (typically 4-12 hours), monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel to afford the desired product.

Comparative Performance Analysis

The choice of synthetic method is a critical decision based on a balance of yield, cost, safety, and scale. The following table provides a clear comparison of the three primary methodologies.

ParameterMethod 1: Direct Condensation (TFA)Method 2: TFAA ActivationMethod 3: In-situ CF3CN
Primary Reagents 2-Aminophenol, Trifluoroacetic Acid2-Aminophenol, Trifluoroacetic Anhydride2-Aminophenol, CF3CN Precursor
Conditions High Temperature (180-200°C), Strong Acid (PPA)Low to Moderate Temp (0°C to reflux)Moderate Temperature (e.g., 80°C)
Typical Yield Moderate to Good (50-75%)Good to Excellent (80-95%)Good to Excellent (85-98%)[8][10]
Reaction Time Long (4-12 hours)Moderate (3-6 hours)Moderate (4-12 hours)
Scalability Challenging due to viscous PPA and high tempsGood, manageable exothermPotentially good, depends on precursor
Safety & Handling Corrosive TFA, highly viscous PPA at high tempTFAA is corrosive and moisture-sensitiveDepends on CF3CN precursor toxicity
Cost-Effectiveness High (TFA is relatively inexpensive)Moderate (TFAA is more expensive than TFA)Variable, depends on precursor cost

Expert Insights and Recommendations

  • For small-scale synthesis and initial screening , Method 2 (TFAA) offers the most reliable and high-yielding route. Its procedural simplicity and cleaner reaction profile make it ideal for generating material quickly for biological testing. The higher cost of TFAA is often justified by the superior yield and easier purification.

  • For large-scale process development , Method 1 (Direct Condensation) might be considered if cost is the primary driver and the necessary high-temperature equipment is available. However, issues with handling PPA and potential charring can make it problematic.

  • For future-forward and green chemistry applications , Method 3 (In-situ CF3CN) is highly promising.[11][12] It represents a more elegant and potentially safer one-pot procedure that can deliver excellent yields.[10] As new, safer, and more cost-effective CF3CN precursors become available, this method is likely to become the preferred route.

Researchers should also consider applying principles from general benzoxazole syntheses, such as using alternative catalysts or solvent-free conditions, to optimize any of these primary routes for their specific needs.[11][13]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-(Trifluoromethyl)benzo[d]oxazole, a fluorinated heterocyclic compound. The procedures outlined here are synthesized from established safety data for structurally similar compounds and general best practices for halogenated organic waste, ensuring a robust and reliable methodology.

Hazard Assessment and Chemical Profile

This compound and its analogs are classified as irritants.[1][2][3] Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2][3] The trifluoromethyl group imparts significant chemical stability to the molecule, which necessitates specific disposal methods to ensure complete destruction and prevent environmental release.

PropertyValue (where available for analogous compounds)Significance for Disposal
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2][3]Dictates the required Personal Protective Equipment (PPE) and handling procedures to prevent exposure.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[2]Waste should be segregated from incompatible materials to prevent hazardous reactions.
Decomposition Hazardous decomposition products may be produced in a fire, including corrosive fumes.[1][2]Incineration must be performed in a facility equipped with appropriate scrubbers to neutralize acidic gases like hydrogen fluoride.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to prevent contact with the eyes.[2][4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[2][3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential for significant splashing, full-body protection may be necessary.[2][3]

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Contaminated work clothing should be laundered separately from personal attire.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] DO NOT use dry sweeping methods that can create airborne dust.[5]

  • Collect the Waste: Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.[1][4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention if Exposed: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][6] If inhaled, move to fresh air.[3][7]

Disposal Procedure for this compound

As a halogenated organic compound, 2-(Trluoromethyl)benzo[d]oxazole must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8][9][10] Land disposal of halogenated organic compounds is often restricted.[8][9] The recommended and most effective method of disposal is high-temperature incineration.[2][8]

Workflow for Proper Disposal:

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with non-halogenated solvents or other waste streams.[11] This is crucial for proper disposal and cost-effectiveness.

  • Containerization: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes, absorbent materials), in a dedicated, properly sealed, and chemically compatible container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11] Also, indicate the associated hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.[1] This area should be cool, dry, and well-ventilated.[1][6]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services contractor. Provide them with the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable, along with a full accounting of the waste's composition.

  • Incineration: The designated disposal method is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[2] The high temperatures are necessary to break the stable carbon-fluorine bonds, and the scrubbers are essential to neutralize the resulting acidic gases, such as hydrogen fluoride.[12][13]

  • Documentation: Ensure that all documentation, including the hazardous waste manifest, is completed accurately and retained as required by regulations.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Mastering the Safe Handling of 2-(Trifluoromethyl)benzo[d]oxazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher pushing the boundaries of drug development, the introduction of novel chemical entities is a daily reality. Among these, heterocyclic compounds like 2-(Trifluoromethyl)benzo[d]oxazole present unique opportunities and, concurrently, demand a rigorous approach to safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety through a deep understanding of the material's properties and the rationale behind each protective measure.

Hazard Analysis: Understanding the Risks

Before any handling protocol can be established, a thorough understanding of the inherent hazards of this compound is paramount. Based on available safety data sheets (SDS), this compound is classified with the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]

The trifluoromethyl group, while often enhancing the pharmacological properties of a molecule, can also influence its reactivity and toxicological profile.[4] It is crucial to assume that any derivative of this compound may carry similar or enhanced risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a comprehensive ensemble is required to mitigate the identified risks of skin, eye, and respiratory exposure.

Hand Protection: The First Line of Defense

Given the classification of this compound as a skin irritant, robust hand protection is non-negotiable.

  • Glove Selection: Nitrile or butyl rubber gloves are recommended for protection against undissolved, dry solids.[1] Thicker gloves (≥3 mm) should be considered where there is a risk of mechanical abrasion or puncture.[1] It is imperative to consult the glove manufacturer's compatibility charts for specific breakthrough times, although for many novel compounds, this data may not be readily available. In such cases, a conservative approach is warranted.

  • Double Gloving: The practice of wearing two pairs of gloves is strongly advised, particularly when handling larger quantities or during procedures with a high risk of splashing.[5][6] This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Glove Hygiene: Gloves must only be worn on clean, dry hands.[1] After use, hands should be washed and dried thoroughly, and the application of a non-perfumed moisturizer is recommended to maintain skin integrity.[1]

Body Protection: Shielding Against Contamination

A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[6] This prevents the contamination of personal clothing and skin. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or coveralls should be worn over the lab coat.

Eye and Face Protection: A Critical Barrier

To prevent serious eye irritation, chemical safety goggles are the minimum requirement.[3] However, due to the potential for splashes, a face shield worn over safety goggles is the recommended best practice.[3][7] This provides a more comprehensive barrier for the entire face.

Respiratory Protection: Safeguarding the Airways

Given that this compound may cause respiratory irritation, all handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Table 1: Summary of Recommended Personal Protective Equipment

Body PartPrimary ProtectionEnhanced Protection (High-Risk Scenarios)
Hands Single pair of nitrile or butyl rubber glovesDouble gloving
Body Disposable, low-permeability lab coatChemical-resistant apron or coveralls
Eyes Chemical safety gogglesFace shield worn over safety goggles
Respiratory Work in a chemical fume hoodNIOSH-approved respirator

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the reproducibility of your experiments.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all PPE: Before approaching the chemical, don all required PPE as outlined in the previous section.

  • Prepare a Spill Kit: Have a spill kit readily accessible that is appropriate for a solid chemical spill. This should include absorbent materials, a scoop and brush, and a designated waste container.

  • Review the SDS: Always have the most current Safety Data Sheet readily available for reference.

Weighing and Dispensing Protocol

Weighing_Protocol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Don PPE fume_hood Verify Fume Hood Operation start->fume_hood spill_kit Prepare Spill Kit fume_hood->spill_kit weigh Weigh Compound in Fume Hood spill_kit->weigh transfer Transfer to Reaction Vessel weigh->transfer clean Clean Weighing Utensils transfer->clean dispose Dispose of Contaminated Materials clean->dispose decontaminate Decontaminate Work Area dispose->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash

  • Perform all manipulations within a chemical fume hood.

  • Use a disposable weigh boat or a tared, sealed container to prevent contamination of balances.

  • Avoid generating dust. If the material is a fine powder, handle it with care to minimize aerosolization.[1]

  • Use dedicated spatulas and other utensils. If they are to be reused, they must be thoroughly decontaminated.

  • Close the primary container immediately after dispensing.

Post-Handling Decontamination
  • Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) and a disposable towel.

  • Decontaminate all non-disposable equipment before removing it from the fume hood.

  • Properly remove and dispose of PPE. The outer pair of gloves should be removed first, followed by the lab coat, face shield/goggles, and finally the inner pair of gloves.

Disposal Plan: Responsible Waste Management

The proper disposal of this compound and all contaminated materials is a critical final step in the handling process.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with the chemical, including weigh boats, gloves, bench paper, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure

Disposal_Procedure cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated Solid Waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Sharps Container sharps_waste->sharps_container ehs Arrange for Pickup by EHS solid_container->ehs liquid_container->ehs sharps_container->ehs incineration Authorized Hazardous Waste Incinerator ehs->incineration

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] This typically involves collection by an environmental health and safety (EHS) department or a licensed hazardous waste disposal company. The recommended disposal method is incineration in an authorized facility equipped with an afterburner and scrubber.[3]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, unlocking its potential while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.